molecular formula C7H14ClN B566775 4-Azaspiro[2.5]octane hydrochloride CAS No. 1301739-56-9

4-Azaspiro[2.5]octane hydrochloride

Cat. No.: B566775
CAS No.: 1301739-56-9
M. Wt: 147.646
InChI Key: LQXHUZSSKFWQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.5]octane hydrochloride is a valuable spirocyclic chemical scaffold in medicinal chemistry research. Its rigid, three-dimensional structure is of significant interest for designing novel molecular probes and therapeutic candidates, particularly in central nervous system (CNS) and oncology research areas. The spiro[2.5]octane core serves as a conformationally restricted bioisostere, allowing researchers to explore new chemical space and improve the physicochemical properties of lead compounds . This compound is exclusively for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-8-7(3-1)4-5-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHUZSSKFWQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857312
Record name 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-56-9
Record name 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Azaspiro[2.5]octane hydrochloride is a spirocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, ensuring reproducibility in research and paving the way for successful drug development. This guide provides an in-depth analysis of the key chemical and physical characteristics of this compound, outlines validated protocols for its analytical characterization, and discusses the practical implications of these properties for researchers, chemists, and formulation scientists.

Chemical Identity and Core Properties

This compound is the salt form of the parent amine, 4-azaspiro[2.5]octane. The hydrochloride form is typically utilized to enhance stability and improve aqueous solubility. The fundamental identifiers and computed properties are summarized below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 4-azaspiro[2.5]octane;hydrochloride[1]
CAS Number 1301739-56-9[1][2]
Molecular Formula C₇H₁₄ClN[1][2]
Molecular Weight 147.64 g/mol [1][2]
Physical Appearance Light brown to brown solid[2]
Canonical SMILES C1CCNC2(C1)CC2.Cl[1]
InChIKey LQXHUZSSKFWQPZ-UHFFFAOYSA-N[1]
Storage Conditions Sealed in a dry place, at room temperature[2]

Critical Physicochemical Parameters for Drug Development

While foundational data is available, several experimental parameters critical for drug development—such as solubility, melting point, and pKa—are not consistently reported in public databases. The determination of these properties is a prerequisite for any research application.

Aqueous and Organic Solubility

Solubility dictates the suitability of a compound for biological assays, formulation development, and in vivo studies. As a hydrochloride salt, enhanced aqueous solubility is expected compared to the free base.

Expert Insight: The choice of solvents for testing should mirror its intended use. Aqueous buffers at physiological pH (e.g., PBS pH 7.4) are critical for biological relevance, while organic solvents like DMSO are common for stock solution preparation.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, Ethanol) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a calibrated HPLC-UV method.

  • Validation: The presence of solid material at the end of the experiment visually confirms that a saturated solution was achieved.

Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry solid.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample using a slow ramp rate (1-2 °C/minute) near the expected temperature.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has liquefied. This range is the melting point.

Acidity Constant (pKa)

For an amine hydrochloride, the pKa value is fundamental. It defines the pH at which the protonated (charged, water-soluble) and deprotonated (neutral, more membrane-permeable) forms are present in equal concentrations. This equilibrium governs the compound's behavior in different physiological environments, profoundly impacting its absorption, distribution, and target engagement.

Expert Insight: Given the piperidine-like nitrogen, the pKa is expected to be in the range of 9-11. Potentiometric titration is the gold-standard method for its determination.

Protocol for pKa Determination via Potentiometric Titration:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

  • Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by calculating the pH at the half-equivalence point.

Analytical and Spectroscopic Characterization

A robust suite of analytical methods is required to confirm the identity, structure, and purity of this compound, ensuring the validity of any subsequent experimental data.

Caption: Analytical workflow for quality control of 4-Azaspiro[2.5]octane HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure.[3] Both ¹H and ¹³C NMR should be performed.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchange of the N-H proton.

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Structural Verification:

    • ¹H NMR: Expect a series of complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the protons on the piperidine and cyclopropane rings. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: Expect distinct signals for each unique carbon atom. The spiro carbon will be a key quaternary signal. The chemical shifts will confirm the aliphatic nature of the scaffold.[4]

    • 2D NMR: If assignments are ambiguous, HSQC and COSY experiments can be run to correlate proton and carbon signals and establish proton-proton coupling networks, respectively.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source operating in positive ion mode.

  • Analysis: The primary ion expected is the protonated parent free base [M+H]⁺.

  • Data Interpretation: The observed m/z should correspond to the calculated exact mass of the C₇H₁₄N⁺ ion.

Table 2: Expected Mass Spectrometry Data

Ion SpeciesFormulaCalculated m/z
Parent Free Base [M] C₇H₁₃N111.1048
Protonated Ion [M+H]⁺ C₇H₁₄N⁺112.1121

This aligns with predicted values for the parent compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.[6]

Step-by-Step Protocol for ATR-IR Analysis:

  • Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Interpretation: The resulting spectrum should be consistent with the structure, showing characteristic absorption bands:

    • ~2700-3000 cm⁻¹: Broad signals characteristic of the ammonium (N-H⁺) stretch of the hydrochloride salt.

    • ~2850-2950 cm⁻¹: C-H stretching vibrations from the aliphatic rings.

    • ~1400-1600 cm⁻¹: N-H bending vibrations.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on aggregated GHS data, this compound presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store the material in a tightly sealed container in a dry place at room temperature, as recommended.[2]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. A thorough understanding and experimental determination of its physicochemical properties are not merely academic exercises; they are critical, non-negotiable steps for any researcher aiming to utilize this compound effectively. The protocols and insights provided in this guide serve as a comprehensive framework for the quality assessment, handling, and strategic application of this versatile chemical entity, empowering scientists to generate reliable and reproducible results in their drug discovery and development endeavors.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C7H13N) . Université du Luxembourg. [Link]

  • PubChem. 4-Oxa-7-azaspiro[2.5]octane hydrochloride . National Center for Biotechnology Information. [Link]

  • PubChem. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride . National Center for Biotechnology Information. [Link]

  • PubChem. 4,7-Diazaspiro[2.5]octane hydrochloride . National Center for Biotechnology Information. [Link]

  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • G-SRS. 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE . [Link]

  • Worldwide Chemical Network. 4-oxa-7-azaspiro[2.5]octane hydrochloride . [Link]

  • PubMed. Development of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists . [Link]

  • CASNU.COM. 1301739-56-9 this compound . [Link]

  • PubChemLite. 4-azaspiro[2.5]octan-7-ol hydrochloride (C7H13NO) . [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChemLite. 5-azaspiro[2.5]octane hydrochloride (C7H13N) . [Link]

  • PubChemLite. 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO) . [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR . [Link]

  • alpaipars. NMR spectroscopy in pharmacy . [Link]

  • CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - . [Link]

Sources

The Synthesis and Characterization of 4-Azaspiro[2.5]octane Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a class of privileged structures. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic and aliphatic ring systems. The introduction of a spirocyclic moiety, such as the 4-azaspiro[2.5]octane core, can significantly enhance metabolic stability, aqueous solubility, and target-binding affinity by presenting a well-defined vectoral array of substituents into three-dimensional space. This technical guide provides an in-depth exploration of the synthesis and characterization of 4-azaspiro[2.5]octane hydrochloride, a versatile building block for the development of next-generation therapeutics.

I. Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging common and scalable synthetic transformations. The outlined strategy focuses on the construction of a key nitrile intermediate followed by a robust reduction and final salt formation. This pathway is designed for efficiency and adaptability, allowing for potential derivatization to explore structure-activity relationships (SAR).

A. Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the readily available 1-(aminomethyl)cyclopropane-1-carbonitrile. This is followed by a protective acylation, cyclization, reduction, and final deprotection and salt formation.

Synthetic_Pathway A 1-(Aminomethyl)cyclopropane-1-carbonitrile B N-protected intermediate A->B Acylation (e.g., Ac2O or Boc2O) C Cyclized lactam B->C Intramolecular Cyclization D 4-Azaspiro[2.5]octane (free base) C->D Reduction (e.g., LiAlH4) E This compound D->E HCl salt formation

Caption: Proposed synthetic pathway for this compound.

B. Experimental Protocols

Step 1: Synthesis of a Protected Amide Intermediate

The initial step involves the protection of the primary amine of 1-(aminomethyl)cyclopropane-1-carbonitrile. An acetylation reaction is a straightforward and cost-effective choice.

  • Protocol: To a solution of 1-(aminomethyl)cyclopropane-1-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (1.2 eq) is added, and the mixture is cooled to 0 °C. Acetic anhydride (1.1 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-acetylated intermediate.

Step 2: Intramolecular Cyclization to the Lactam

The subsequent step involves an intramolecular cyclization of the nitrile to form a lactam. This can be achieved under acidic or basic conditions, with acidic conditions often favoring the desired cyclization.

  • Protocol: The crude N-acetylated intermediate from the previous step is dissolved in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C). The reaction mixture is stirred and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched by pouring it onto ice and neutralizing with a base, such as sodium hydroxide, to a pH of ~8-9. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude lactam.

Step 3: Reduction of the Lactam to 4-Azaspiro[2.5]octane

A robust reducing agent, such as lithium aluminum hydride (LAH), is employed for the complete reduction of the lactam to the corresponding amine.

  • Protocol: A solution of the crude lactam in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water (Fieser workup). The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude 4-azaspiro[2.5]octane free base.

Step 4: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Protocol: The crude 4-azaspiro[2.5]octane is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

II. Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are critical for this purpose.

A. Analytical Techniques and Expected Data
Technique Parameter Expected Value/Observation
Melting Point Melting Point (°C)A sharp melting point is indicative of high purity.
¹H NMR Chemical Shift (δ)Signals corresponding to the cyclopropyl and piperidine ring protons.
¹³C NMR Chemical Shift (δ)Resonances for the spiro carbon and the carbons of both rings.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for N-H, C-H, and C-N bonds.
Mass Spectrometry m/zMolecular ion peak corresponding to the free base and fragmentation pattern.
B. Detailed Spectral Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to exhibit distinct signals for the protons of the cyclopropyl and piperidine rings.

  • Cyclopropyl Protons: These protons will likely appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm[1]. The geminal and cis/trans couplings will contribute to the complexity of these signals.

  • Piperidine Protons: The protons on the carbons adjacent to the nitrogen atom (α-protons) will be deshielded and are expected to resonate as multiplets between 2.8 and 3.5 ppm. The remaining piperidine protons (β- and γ-protons) will likely appear as multiplets in the range of 1.5 to 2.5 ppm[2].

  • N-H Protons: The protons on the nitrogen will likely be broadened and may exchange with D₂O. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

  • Spiro Carbon: The quaternary spiro carbon is expected to have a characteristic chemical shift, likely in the range of 30-40 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear at a relatively high field, typically between 10 and 25 ppm.

  • Piperidine Carbons: The carbons of the piperidine ring will resonate at lower fields, with the carbons alpha to the nitrogen appearing around 40-50 ppm and the other carbons between 20 and 30 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

  • N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is expected in the region of 1000-1250 cm⁻¹[3].

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base.

  • Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the free base, 4-azaspiro[2.5]octane (C₇H₁₃N, MW ≈ 111.19 g/mol )[4].

  • Fragmentation Pattern: Common fragmentation pathways for cyclic amines include α-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom[5][6]. The fragmentation pattern can provide further structural confirmation.

III. The Role of 4-Azaspiro[2.5]octane in Drug Design

The 4-azaspiro[2.5]octane scaffold is a valuable building block in drug discovery due to its unique structural features that can positively impact the properties of a drug candidate.

Drug_Design_Advantages A 4-Azaspiro[2.5]octane Core B Increased 3-Dimensionality A->B Spirocyclic nature C Improved Metabolic Stability A->C Reduced susceptibility to metabolism E Novel Chemical Space A->E Unique scaffold D Enhanced Target Binding B->D Precise vectoral projection of substituents

Caption: Advantages of incorporating the 4-azaspiro[2.5]octane core in drug design.

The introduction of this spirocyclic moiety can lead to:

  • Increased Three-Dimensionality: The spirocyclic nature of the molecule forces substituents into specific and predictable orientations, allowing for a more precise interaction with the target protein's binding pocket[7]. This can lead to increased potency and selectivity.

  • Improved Metabolic Stability: The quaternary spirocarbon and the cyclopropyl ring can block sites of metabolism that are often susceptible to oxidation in more flexible aliphatic systems. This can lead to an improved pharmacokinetic profile.

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property and first-in-class therapeutics.

Derivatives of azaspiro[2.5]octane have been investigated in the context of various therapeutic targets, highlighting the versatility of this structural motif in medicinal chemistry.

IV. Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route offers a practical and scalable approach to this valuable building block. The detailed characterization protocol ensures the identity and purity of the final compound. The discussion on the role of this spirocyclic scaffold in drug design underscores its importance for researchers and scientists in the pharmaceutical industry. The strategic incorporation of the 4-azaspiro[2.5]octane moiety holds significant promise for the development of innovative and effective new medicines.

V. References

  • Piperidine hydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. CN108530375B, September 14, 2018.

  • Zheng, Y. J.; Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery2016 , 11 (9), 831-834.

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Mar. Drugs2017 , 15 (11), 342.

  • Bender, A. M.; et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg. Med. Chem. Lett.2022 , 56, 128479.

  • Mass fragmentation pattern of spiraeamide (1). ResearchGate. [Link]

  • Major fragmentation patterns of ionized spiro[2.2]pentane. ResearchGate. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A, November 17, 2020.

  • Stepan, A. F.; et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. J. Med. Chem.2012 , 55 (7), 3414-3424.

  • Piperidine. PubChem. [Link]

  • Piperidine hydrochloride. SpectraBase. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • The intermediate and preparation method of 4- oxa- -7- azaspiros [2.5] octanes or its salt. CN108530375A, September 14, 2018.

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Beilstein J. Org. Chem.2019 , 15, 2434-2442.

  • This compound. PubChem. [Link]

  • Cook, J.; et al. Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzoimidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. Bioorg. Med. Chem. Lett.2017 , 27 (22), 5002-5005.

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. J. Mol. Struct.2012 , 1028, 145-152.

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ¹H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chem. Soc. Rev.2019 , 48, 3845-3866.

  • 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride. PubChemLite. [Link]

  • Bonnaud, B.; et al. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. J. Med. Chem.1986 , 29 (4), 543-551.

  • Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv2023 .

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Org. Lett.2006 , 8 (15), 3359-3361.

  • 4,7-Diazaspiro(2.5)octane. PubChem. [Link]

  • Multistep Synthesis. ResearchGate. [Link]

Sources

4-azaspiro[2.5]octane hydrochloride CAS number and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Azaspiro[2.5]octane Hydrochloride: Properties, Spectra, and Analysis

Introduction

This compound is a spirocyclic aliphatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is of significant interest to researchers aiming to explore novel chemical spaces and develop compounds with specific pharmacological profiles. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectral analysis, and a representative analytical workflow, designed for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in synthesis and biological screening. Its identity is unequivocally established by its CAS Registry Number.

PropertyValueSource
CAS Number 1301739-56-9[1][2][3]
Molecular Formula C₇H₁₄ClN[1][4]
Molecular Weight 147.65 g/mol [1][4]
IUPAC Name 4-azaspiro[2.5]octane;hydrochloride[4]
Synonyms 8-Azaspiro[2.5]octane hydrochloride, 4-Azaspiro[2.5]octane HCl[1][2]
Appearance Light brown to brown solid[2]
Storage Sealed in dry, Room Temperature[2]
Molecular Structure

The molecule features a cyclopropane ring spiro-fused to a piperidine ring at the C3 position of the piperidine. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a common practice for amine-containing pharmaceutical intermediates.

Caption: 2D representation of this compound.

Comprehensive Spectral Data Analysis

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound. Below is a detailed interpretation of the expected spectral data for this compound.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment within the molecule. Due to the hydrochloride salt, the amine proton will be broadened and may exchange with D₂O.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.0 - 10.0br s2HNH₂⁺The acidic protons on the nitrogen are deshielded and appear far downfield. The signal is typically broad.
~3.0 - 3.4t4H-CH₂-N-CH₂-Protons on the carbons adjacent to the positively charged nitrogen are deshielded.
~1.6 - 1.9t4H-CH₂-C(spiro)-CH₂-Protons on the carbons adjacent to the spiro center.
~0.5 - 0.8m4HCyclopropane -CH₂-Protons on the cyclopropane ring are highly shielded and appear upfield, characteristic of strained rings.
¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ) ppmAssignmentRationale
~45 - 50-CH₂-N-Carbons directly attached to the nitrogen atom.
~30 - 35-CH₂-C(spiro)-Piperidine ring carbons adjacent to the spiro center.
~25 - 30Spiro CThe quaternary spiro carbon, typically a weaker signal.
~10 - 15Cyclopropane -CH₂-Carbons of the cyclopropane ring are significantly shielded.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹)Vibration TypeFunctional Group
2800 - 3000C-H stretchAliphatic C-H
2400 - 2700N-H stretchSecondary amine salt (R₂NH₂⁺)
1580 - 1650N-H bendSecondary amine salt
1400 - 1470C-H bendAliphatic CH₂ scissoring
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The data presented here is based on computed predictions.[7]

AdductPredicted m/z
[M+H]⁺112.11208
[M+Na]⁺134.09402
Monoisotopic Mass111.1048 Da

The primary peak observed in ESI+ mode would correspond to the free base cation (C₇H₁₄N⁺) at m/z ≈ 112.11, resulting from the loss of the HCl adduct.

Experimental Protocols and Workflow

Illustrative Synthesis

The synthesis of azaspirocycles often involves multi-step sequences. While specific synthesis routes for 4-azaspiro[2.5]octane are proprietary or found in patent literature, a general, illustrative approach can be derived from similar structures.[8][9][10] This protocol is for educational purposes and should be adapted and optimized under controlled laboratory conditions.

Step 1: Formation of a Spiro Intermediate

  • React a suitable piperidine derivative, protected at the nitrogen (e.g., with a Boc group), with a cyclopropanating agent. The choice of reagents depends on the starting material, but a common method involves the Simmons-Smith reaction on an exocyclic double bond precursor.

  • The causality here is the need to construct the spirocyclic core. A protected amine is used to prevent side reactions at the nitrogen during the cyclopropanation step.

Step 2: Deprotection

  • Remove the protecting group from the nitrogen. For a Boc group, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dioxane).

  • This step is crucial to liberate the free amine, making it available for subsequent reactions or for its final application.

Step 3: Salt Formation

  • Dissolve the resulting free base, 4-azaspiro[2.5]octane, in a suitable solvent such as diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in dioxane).

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield this compound.

  • The rationale for salt formation is to convert the often-oily free base into a stable, crystalline solid that is easier to handle, purify, and weigh, and which often has improved solubility in polar solvents.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis.

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Safety and Handling

Based on available data, this compound presents several hazards.[2][4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a key structural motif for medicinal chemistry. A thorough understanding of its physicochemical properties and spectral characteristics is essential for its effective use in research and development. The data and protocols presented in this guide serve as a foundational resource for scientists, enabling confident identification, handling, and application of this versatile chemical building block.

References

  • This compound | C7H14ClN | CID 71743378 . PubChem. [Link]

  • This compound (C7H13N) . PubChemLite. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • This compound (C7H13N) . PubChemLite. [Link]

  • This compound | C7H14ClN | CID 71743378 . PubChem. [Link]

  • CN108530375A - The intermediate and preparation method of 4- oxa- -7- azaspiros [2.5] octanes or its salt.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

The Ascendance of a Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaspiro[2.5]octane core, a unique three-dimensional bioisostere of the ubiquitous piperidine ring, has steadily gained prominence in medicinal chemistry. Its rigid cyclopropane moiety fused to a piperidine ring offers a compelling combination of structural novelty and desirable physicochemical properties, making it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic strategies toward the 4-azaspiro[2.5]octane core. We will delve into the key synthetic transformations, from early conceptualizations to modern, efficient protocols, offering mechanistic insights and detailed experimental methodologies. The narrative will trace the journey of this scaffold from a synthetic curiosity to a valuable building block in contemporary drug discovery, highlighting its applications and the rationale behind its increasing adoption by the pharmaceutical industry.

Introduction: The Rise of a Three-Dimensional Piperidine Bioisostere

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. However, its conformational flexibility and potential for metabolic liabilities can present challenges in drug design. This has driven the exploration of rigidified analogues that can mimic the spatial arrangement of piperidine's substituents while offering improved pharmacological profiles. The 4-azaspiro[2.5]octane scaffold has emerged as a compelling solution, offering a spirocyclic fusion of a cyclopropane and a piperidine ring. This arrangement imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the strained cyclopropane ring can favorably modulate physicochemical properties such as solubility and metabolic stability.

This guide will provide a detailed account of the journey of the 4-azaspiro[2.5]octane scaffold, from its synthetic origins to its current status as a valuable tool in the medicinal chemist's arsenal.

Historical Perspective: The Genesis of a Scaffold

While the precise first synthesis of the parent 4-azaspiro[2.5]octane is not prominently documented in early chemical literature under its modern nomenclature, its conceptual origins can be traced back to the fundamental advancements in cyclopropanation and the synthesis of piperidine derivatives. The development of methods to construct spirocycles and the recognition of the piperidine moiety as a key pharmacophore laid the groundwork for the eventual synthesis and appreciation of this unique scaffold.

Early synthetic efforts in the mid-20th century focused on the creation of spiro-fused carbocycles, with the Simmons-Smith reaction, discovered in the late 1950s, providing a powerful tool for the cyclopropanation of alkenes. The application of such methods to heterocyclic systems, including piperidine precursors, was a logical, albeit challenging, next step. The inherent complexities of handling nitrogen-containing rings and controlling regioselectivity in cyclopropanation reactions likely contributed to the scaffold's slower emergence compared to its carbocyclic counterparts.

The renewed interest in three-dimensional scaffolds for drug discovery in the late 20th and early 21st centuries propelled the development of more efficient and versatile synthetic routes to azaspirocycles, including the 4-azaspiro[2.5]octane core.

Evolution of Synthetic Strategies

The synthesis of the 4-azaspiro[2.5]octane core has evolved significantly, with modern methods offering improved efficiency, scalability, and functional group tolerance. The primary retrosynthetic disconnections can be envisioned through two main approaches: formation of the cyclopropane ring onto a pre-existing piperidine, or construction of the piperidine ring from a cyclopropane-containing precursor.

Cyclopropanation of Piperidine Derivatives

One of the most intuitive approaches involves the cyclopropanation of a suitable piperidin-4-one derivative. This strategy leverages the readily available and versatile chemistry of piperidin-4-ones.

A key transformation in this approach is the conversion of the ketone to an exocyclic methylene group, which can then undergo cyclopropanation. The Wittig reaction or related olefination methods are commonly employed for this purpose.

Diagram: General Synthetic Approach via Piperidin-4-one

G A N-Protected Piperidin-4-one B Exocyclic Methylene Piperidine A->B Wittig Olefination C 4-Azaspiro[2.5]octane Scaffold B->C Cyclopropanation

Caption: Retrosynthetic analysis starting from piperidin-4-one.

A well-established method for the cyclopropanation step is the Simmons-Smith reaction , which involves the use of a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is known for its stereospecificity and functional group tolerance.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Exocyclic Methylene Piperidine

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until it becomes a fine, gray powder. Allow to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add a solution of the N-protected 4-methylene-piperidine in a dry, ethereal solvent (e.g., diethyl ether or THF).

  • Addition of Diiodomethane: Add a solution of diiodomethane in the same solvent dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ring Formation from Cyclopropane Precursors

An alternative and often more convergent strategy involves the construction of the piperidine ring from a starting material that already contains the cyclopropane moiety. This approach can offer better control over the stereochemistry of the final product.

A common starting material for this strategy is 1,1-cyclopropanedicarboxylic acid or its derivatives. Through a series of functional group manipulations, a key intermediate with appropriately positioned amino and electrophilic groups can be generated, which then undergoes intramolecular cyclization to form the piperidine ring.

Diagram: Synthetic Pathway from a Cyclopropane Precursor

G A Cyclopropane-containing Precursor B Key Intermediate for Cyclization A->B Functional Group Manipulation C 4-Azaspiro[2.5]octane Scaffold B->C Intramolecular Cyclization

Caption: Building the piperidine ring onto a cyclopropane core.

Experimental Protocol: Intramolecular Reductive Amination

A powerful method for the final ring closure is intramolecular reductive amination. This involves the reaction of a precursor containing both a ketone and a primary or secondary amine functionality.

  • Precursor Synthesis: Synthesize a δ-amino ketone with the cyclopropane spiro-fused at the α-position to the ketone.

  • Reaction Setup: Dissolve the amino-ketone precursor in a suitable solvent, such as methanol or dichloromethane.

  • Reductive Amination Conditions: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the solution. The reaction is typically carried out at room temperature. An acid catalyst, such as acetic acid, may be added to facilitate iminium ion formation.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product can be purified by flash chromatography.

Modern Synthetic Innovations

Recent advances in synthetic methodology have provided even more elegant and efficient routes to the 4-azaspiro[2.5]octane scaffold. These include transition-metal-catalyzed reactions and novel cyclization strategies. For instance, the Kulinkovich reaction, which generates a titanacyclopropane intermediate, has been adapted for the synthesis of spirocyclic systems. This reaction allows for the construction of the cyclopropane ring and the introduction of a hydroxyl group in a single step, which can then be further functionalized to build the piperidine ring.

Applications in Drug Discovery

The unique structural features of the 4-azaspiro[2.5]octane scaffold have made it an increasingly popular building block in the design of novel therapeutic agents. Its rigid nature allows for a more precise positioning of substituents to interact with biological targets, potentially leading to increased potency and selectivity. Furthermore, the introduction of a sp³-rich spirocyclic center can improve key drug-like properties, including:

  • Aqueous Solubility: The three-dimensional structure can disrupt crystal packing and improve solvation.

  • Metabolic Stability: The cyclopropane ring can block potential sites of metabolism on the piperidine ring.

  • Lipophilicity: The scaffold can be used to fine-tune the overall lipophilicity of a molecule.

Numerous patent applications in recent years have disclosed the incorporation of the 4-azaspiro[2.5]octane moiety into a wide range of biologically active compounds, targeting indications such as cancer, infectious diseases, and central nervous system disorders.

Table 1: Comparison of Physicochemical Properties

PropertyPiperidine4-Azaspiro[2.5]octane
Molecular Weight85.15 g/mol 111.18 g/mol
cLogP~1.1~1.5
pKa~11.2~10.8
Rotatable Bonds10 (within the core)

Conclusion

The 4-azaspiro[2.5]octane scaffold has transitioned from a synthetic challenge to a valuable and sought-after building block in modern drug discovery. Its unique three-dimensional architecture and favorable physicochemical properties provide a powerful platform for the design of novel therapeutics with improved pharmacological profiles. The evolution of synthetic strategies, from classical cyclopropanation reactions to more sophisticated transition-metal-catalyzed methods, has made this scaffold more accessible to medicinal chemists. As the demand for novel chemical matter with enhanced drug-like properties continues to grow, the 4-azaspiro[2.5]octane core is poised to play an increasingly important role in the development of the next generation of medicines.

References

For further reading and detailed experimental procedures, please refer to the primary literature on the synthesis of azaspirocycles and cyclopropanation reactions. Key search terms include "4-azaspiro[2.5]octane synthesis," "Simmons-Smith reaction," "Kulinkovich reaction," and "piperidine bioisosteres." Authoritative sources include peer-reviewed journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters, as well as comprehensive chemical databases like SciFinder and Reaxys.

The Unseen Architecture: A Theoretical and Computational Guide to 4-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

In the intricate world of drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and novel exit vectors for substituent placement, properties highly desirable in the design of potent and selective therapeutics.[1][2][3] The 4-azaspiro[2.5]octane core, a unique structural motif featuring a piperidine ring fused to a cyclopropane ring via a common carbon atom, represents a fascinating yet underexplored scaffold. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to unlock the full potential of 4-azaspiro[2.5]octane and its derivatives in modern medicinal chemistry.

Part 1: Deconstructing the Scaffold: Significance and Computational Strategy

The 4-azaspiro[2.5]octane scaffold is an attractive building block in drug design for several key reasons. The spirocyclic nature of the molecule provides a rigid framework, which can reduce the entropic penalty upon binding to a biological target and lead to higher affinity.[4] The piperidine ring is a common motif in many approved drugs, offering a basic nitrogen atom that can be crucial for target engagement and can influence physicochemical properties such as solubility. The adjacent cyclopropane ring introduces a unique spatial arrangement of substituents, allowing for the exploration of chemical space in a manner not achievable with more conventional ring systems.

A robust computational strategy is paramount to efficiently explore the chemical space and therapeutic potential of 4-azaspiro[2.5]octane derivatives. The workflow presented herein integrates various computational techniques to provide a holistic understanding of the molecule's behavior from its intrinsic conformational preferences to its potential interactions with biological macromolecules.

G cluster_0 Initial Design & Setup cluster_1 Conformational Analysis cluster_2 Property Prediction cluster_3 Biological Interaction Scaffold_Selection 4-Azaspiro[2.5]octane Scaffold Selection Derivative_Design In Silico Derivative Design Scaffold_Selection->Derivative_Design Conformational_Search Conformational Search (e.g., Molecular Mechanics) Derivative_Design->Conformational_Search DFT_Optimization DFT Geometry Optimization & Energetics Conformational_Search->DFT_Optimization NMR_Prediction NMR Spectra Prediction (GIAO-DFT) DFT_Optimization->NMR_Prediction IR_Prediction IR Spectra Prediction DFT_Optimization->IR_Prediction Reactivity_Prediction Reactivity Indices (Fukui Functions, MEP) DFT_Optimization->Reactivity_Prediction Docking Molecular Docking DFT_Optimization->Docking MD_Simulations Molecular Dynamics Simulations Docking->MD_Simulations

Caption: A comprehensive computational workflow for the study of 4-azaspiro[2.5]octane.

Part 2: The Conformational Landscape: A Dance of Rings

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 4-azaspiro[2.5]octane, the conformational landscape is primarily dictated by the puckering of the piperidine ring. Like cyclohexane, the piperidine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of the spiro-fused cyclopropane ring introduces additional constraints and can influence the relative energies of these conformers.

Key Conformers of the 4-Azaspiro[2.5]octane Core

The two primary chair conformations are expected to be the lowest in energy. In these conformations, the substituents on the piperidine ring can be either in an axial or equatorial position. The relative stability of these chair forms will be highly dependent on the nature and position of any substituents.

Caption: Schematic representation of the two chair conformations of the 4-azaspiro[2.5]octane core.

Boat and twist-boat conformations are also possible but are generally higher in energy due to torsional strain and steric interactions. However, in heavily substituted derivatives or in a protein binding pocket, these higher-energy conformations could become relevant. A thorough conformational search is therefore essential.

Protocol for Conformational Analysis

A robust and reliable protocol for exploring the conformational space of 4-azaspiro[2.5]octane derivatives is crucial.

Step 1: Initial Conformational Search

  • Method: A molecular mechanics-based conformational search using a force field such as MMFF94 or OPLS3e. This allows for a rapid exploration of the potential energy surface.

  • Software: Tools like Schrödinger's MacroModel, MOE, or open-source alternatives like RDKit can be employed.

  • Rationale: This initial step generates a diverse set of low-energy conformers that can be further refined at a higher level of theory.

Step 2: Geometry Optimization and Energy Refinement

  • Method: Density Functional Theory (DFT) calculations are the gold standard for obtaining accurate geometries and relative energies of small molecules.[5] A functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger) is recommended.

  • Software: Gaussian, ORCA, or other quantum chemistry packages are appropriate.

  • Rationale: DFT provides a more accurate description of the electronic structure compared to molecular mechanics, leading to more reliable energetic rankings of the different conformers.

Step 3: Thermodynamic Analysis

  • Method: Frequency calculations at the same level of DFT are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Rationale: This allows for the determination of the relative populations of the different conformers at a given temperature, providing a more complete picture of the conformational landscape.

ConformerRelative Energy (kcal/mol)
Chair 10.00
Chair 20.2 - 1.0
Twist-Boat3.0 - 5.0
Boat5.0 - 7.0
This is a representative table based on general knowledge of piperidine conformational analysis. Actual values would need to be calculated for specific derivatives.

Part 3: In Silico Spectroscopy: A Window into Molecular Structure

Computational spectroscopy is a powerful tool for validating experimentally determined structures and for predicting the spectroscopic properties of yet-to-be-synthesized molecules.

NMR Spectra Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[6]

Protocol for NMR Prediction:

  • Geometry Optimization: Obtain the optimized geometries of all low-energy conformers as described in the conformational analysis protocol.

  • GIAO Calculation: Perform a GIAO-DFT calculation on each conformer. The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts.[7]

  • Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of all contributing conformers.[8]

The predicted NMR spectra can aid in the structural elucidation of novel 4-azaspiro[2.5]octane derivatives and can help to identify the predominant conformation in solution.

IR Spectra Prediction

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions.

Protocol for IR Prediction:

  • Frequency Calculation: The same frequency calculation performed for the thermodynamic analysis in the conformational search yields the harmonic vibrational frequencies.

  • Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functional.

  • Spectrum Generation: The scaled frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Part 4: Reactivity and Drug Design Potential

Computational methods can provide valuable insights into the chemical reactivity of the 4-azaspiro[2.5]octane scaffold and can guide the design of derivatives with desired biological activities.

Predicting Sites of Reactivity

Several computational tools can be used to predict the most reactive sites in a molecule:

  • Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Fukui Functions: These are derived from conceptual DFT and can be used to predict the sites most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Docking and Molecular Dynamics

For drug design applications, understanding how 4-azaspiro[2.5]octane derivatives interact with a specific biological target is crucial.

Workflow for Target Interaction Studies:

G Target_Selection Target Identification & Structure Preparation Docking Molecular Docking (Pose Prediction & Scoring) Target_Selection->Docking Ligand_Preparation Ligand (4-azaspiro[2.5]octane derivative) Conformer Generation Ligand_Preparation->Docking MD_Setup System Setup for MD (Solvation, Ionization) Docking->MD_Setup MD_Simulation Molecular Dynamics Simulation (Assessing Stability & Interactions) MD_Setup->MD_Simulation Free_Energy Binding Free Energy Calculations (e.g., MM/PBSA) MD_Simulation->Free_Energy

Caption: A typical workflow for studying the interaction of a ligand with a biological target.

  • Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a protein target. It is a rapid method for screening large libraries of virtual compounds.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the detailed analysis of intermolecular interactions.[9][10]

Conclusion

The 4-azaspiro[2.5]octane scaffold holds considerable promise for the development of novel therapeutics. A synergistic approach that combines experimental synthesis and biological evaluation with the robust computational methodologies outlined in this guide will be essential to fully realize its potential. By leveraging the power of modern computational chemistry, researchers can gain unprecedented insights into the structure, properties, and biological activity of this intriguing molecular framework, thereby accelerating the discovery of new and effective medicines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). OUCI. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). IntechOpen. [Link]

  • Using molecular dynamics simulations to design novel inhibitors of topoisomerase enzymes. (2020). YouTube. [Link]

  • NMR and DFT in solid state physics. (n.d.). Charles University. [Link]

  • Topology of cyclo-octane energy landscape. (2011). PubMed Central. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). PubMed Central. [Link]

  • ADVANCING SIMULATION METHODS FOR MOLECULAR DESIGN AND DRUG DISCOVERY. (2022). Temple University. [Link]

  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. (n.d.). JRC Publications Repository. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). MDPI. [Link]

  • In silico prediction of acyl glucuronide reactivity. (2011). PubMed. [Link]

  • Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. (2022). YouTube. [Link]

  • Combined Molecular Dynamics Simulations and Experimental Studies of the Structure and Dynamics of Poly-Amido-Saccharides. (2016). Boston University. [Link]

  • Mapping protein conformational landscapes from crystallographic drug fragment screens. (2024). PubMed Central. [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). MDPI. [Link]

  • Application of DFT Calculations in NMR Spectroscopy. (2024). YouTube. [Link]

  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. (2022). PubMed Central. [Link]

  • Exploring the conformational landscape through rotational spectroscopy and computational modelling: The tunneling dynamics in 2,6-diethylphenol. (2024). ResearchGate. [Link]

Sources

The Ascendance of a Novel Scaffold: A Technical Guide to 4-Azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic structures into the realm of three-dimensional molecular architectures. This strategic shift, aimed at enhancing compound properties and exploring new chemical space, has brought spirocyclic scaffolds to the forefront of drug design. Among these, 4-azaspiro[2.5]octane hydrochloride is emerging as a particularly valuable building block, offering a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical attributes. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic application in modern drug discovery.

The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space

Spirocycles, characterized by two rings sharing a single common atom, introduce a defined three-dimensional geometry into molecular structures. This inherent non-planarity offers several advantages in drug design:

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can lead to enhanced aqueous solubility, reduced lipophilicity (logP/logD), and improved metabolic stability compared to their flatter carbocyclic or heterocyclic analogues.

  • Enhanced Target Binding: The rigid framework of a spirocycle can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.

  • Novelty and Intellectual Property: The unique three-dimensional shapes of spirocyclic compounds allow for the exploration of novel chemical space, providing opportunities for the development of new intellectual property.

Core Characteristics of this compound

This compound is a bifunctional building block featuring a secondary amine embedded within a spirocyclic system composed of a cyclopropane and a piperidine ring.

PropertyValueSource
Molecular Formula C₇H₁₄ClN[PubChem][1]
Molecular Weight 147.65 g/mol [PubChem][1]
CAS Number 1301739-56-9[PubChem][1]
IUPAC Name 4-azaspiro[2.5]octane;hydrochloride[PubChem][1]
Canonical SMILES C1CCNC2(C1)CC2.Cl[PubChem][1]
Physical Form Solid
Solubility Soluble in water and polar organic solvents

Note: Some properties are computed and may vary from experimental values.

Characterization data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers to confirm the identity and purity of the material.[2]

Synthesis and Availability

A representative synthetic approach for a structurally related compound, 4-oxa-7-azaspiro[2.5]octane, has been detailed in the patent literature.[3] This process involves the initial substitution of methyl 1-hydroxy-1-cyclopropanecarboxylate, followed by hydrogenation, cyclization to a lactam, and finally, reduction to the desired azaspirooctane.[3] A similar strategy, starting with appropriate precursors, would be expected to yield 4-azaspiro[2.5]octane.

The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent.

Synthesis_Pathway A Cyclopropane Precursor B Multi-step Conversion A->B e.g., Alkylation, Amidation C 4-Azaspiro[2.5]octan-x-one (Lactam Intermediate) B->C D 4-Azaspiro[2.5]octane (Free Base) C->D Reduction (e.g., LiAlH4, Red-Al) E 4-Azaspiro[2.5]octane HCl D->E HCl

Caption: Plausible synthetic pathway for 4-azaspiro[2.5]octane HCl.

Reactivity and Functionalization: A Versatile Hub for Molecular Elaboration

The synthetic utility of this compound lies in the reactivity of its secondary amine, which serves as a versatile handle for introducing the spirocyclic scaffold into more complex molecules. The free base can be readily generated from the hydrochloride salt by treatment with a suitable base. Key functionalization reactions include:

N-Alkylation

Direct alkylation of the secondary amine with alkyl halides or tosylates provides a straightforward method for appending the spirocycle to a target molecule.

Reductive Amination

Reaction of 4-azaspiro[2.5]octane with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, forms a new carbon-nitrogen bond. This is a highly efficient and widely used method for constructing more complex amine-containing structures.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction enables the formation of a bond between the nitrogen of the azaspirocycle and an aryl or heteroaryl halide or triflate. This powerful transformation is extensively used in medicinal chemistry to synthesize arylamines.

Functionalization cluster_start Starting Material cluster_reactions Key Functionalization Reactions cluster_products Products A 4-Azaspiro[2.5]octane (Free Base) B N-Alkylation (R-X) A->B C Reductive Amination (RCHO/RCOR', [H]) A->C D Buchwald-Hartwig (Ar-X, Pd catalyst) A->D E N-Alkyl-4-azaspiro[2.5]octane B->E F N-Substituted-4-azaspiro[2.5]octane C->F G N-Aryl-4-azaspiro[2.5]octane D->G

Caption: Key reactivity pathways of 4-azaspiro[2.5]octane.

Applications in Drug Discovery: A Case Study in LRRK2 Inhibitors

While the direct incorporation of 4-azaspiro[2.5]octane into clinical candidates is not yet widely documented, the utility of closely related analogues is evident in the patent literature. For instance, the structurally similar 4-oxaspiro[2.5]octane has been employed as a key building block in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[4]

In these patented compounds, the spirocyclic moiety is typically attached to a heterocyclic core, where it is believed to modulate the physicochemical properties of the molecule, potentially improving its drug-like characteristics such as solubility and metabolic stability, while providing a vector for interaction with the target protein. The successful application of the 4-oxaspiro[2.5]octane analogue strongly suggests a similar, if not enhanced, potential for the 4-azaspiro[2.5]octane scaffold in various therapeutic areas.

Conclusion and Future Outlook

This compound represents a valuable and underutilized building block for medicinal chemists. Its inherent three-dimensionality, combined with the synthetic accessibility of its secondary amine, provides a powerful tool for the design and synthesis of novel drug candidates. The strategic incorporation of this spirocyclic motif has the potential to confer significant advantages in terms of physicochemical properties and target engagement. As the demand for compounds that can successfully navigate the complexities of drug development continues to grow, the importance of scaffolds like 4-azaspiro[2.5]octane is set to increase, making it a key component in the toolkit of the modern drug hunter.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Oxa-7-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. CN108530375A - The intermediate and preparation method of 4- oxa- -7- azaspiros [2.5] octanes or its salt.
  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • GSRS. 4,7-DIAZASPIRO(2.5)OCTANE DIHYDROCHLORIDE. [Link]

  • Google P
  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]

  • Google P
  • Google Patents. WO2024158745A1 - Inhibitors of lrrk2.
  • PubMed. Inhibitors of LRRK2 as Treatment for Parkinson's Disease: Patent Highlight. [Link]

  • ACS Publications. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

Sources

A Technical Guide to the Solubility of 4-Azaspiro[2.5]octane Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-azaspiro[2.5]octane hydrochloride, a crucial spirocyclic scaffold in modern drug discovery.[1][2] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. The content synthesizes fundamental principles of solubility with practical, field-proven methodologies, emphasizing the causality behind experimental choices and ensuring scientific integrity. The guide delves into the physicochemical properties of this compound, explores the theoretical underpinnings of its solubility based on solvent properties, and provides a detailed, step-by-step protocol for experimental solubility determination using the shake-flask method coupled with HPLC analysis.

Introduction: The Significance of Spirocyclic Scaffolds and Solubility in Drug Development

Spirocycles, cyclic organic compounds with two or more rings linked by a single common atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensional nature offers advantages in modulating the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, often leading to improved pharmacological profiles.[1] this compound is a key building block in the synthesis of various pharmacologically active molecules.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including its absorption and bioavailability.[3] In the context of drug development, understanding the solubility of an API in various organic solvents is paramount for several reasons:

  • Process Chemistry and Synthesis: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation development often relies on a thorough understanding of the API's solubility in different solvent systems.

  • Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the solubility of the drug substance.

  • Analytical Method Development: Establishing robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), requires knowledge of suitable solvents for sample preparation and analysis.

This guide aims to equip researchers with the necessary knowledge to navigate the challenges associated with the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₄ClN[4]
Molecular Weight 147.64 g/mol [4]
Structure 4-azaspiro[2.5]octane;hydrochloride[4]
Physical Form Solid[5]

The presence of the hydrochloride salt renders the molecule ionic. This is a critical factor governing its solubility. The protonated amine group (NH₂⁺) significantly increases the polarity of the molecule compared to its free base form, making it more amenable to dissolving in polar solvents.[3] The spirocyclic hydrocarbon framework, however, contributes a degree of non-polar character to the molecule. The interplay between the polar ionic head and the non-polar hydrocarbon body will dictate its solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. As an ionic salt, this compound is a highly polar compound. Its solubility in organic solvents will be primarily governed by the solvent's polarity, its ability to solvate the ions, and the overall thermodynamics of the dissolution process.

The Role of Solvent Polarity

Organic solvents can be broadly classified based on their polarity, which is often quantified by their dielectric constant. Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. They are generally excellent solvents for ionic compounds like hydrochloride salts. The hydrogen bonding capability allows for strong solvation of both the cation (the protonated amine) and the anion (chloride).

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide) have a significant dipole moment but lack O-H or N-H bonds. While they can solvate cations through dipole-ion interactions, their ability to solvate anions is weaker compared to protic solvents.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and minimal dipole moments. They are poor solvents for ionic compounds as they cannot effectively solvate the charged species, leading to low solubility.

Expected Solubility Trends for this compound

Based on the principles outlined above, we can predict the following general solubility trends for this compound:

  • High Solubility: Expected in highly polar protic solvents like methanol and ethanol . These solvents can effectively solvate both the protonated amine and the chloride ion through hydrogen bonding and ion-dipole interactions.

  • Moderate to Low Solubility: Expected in polar aprotic solvents such as acetone , ethyl acetate , and tetrahydrofuran . The solubility will depend on the specific solvent's ability to stabilize the ions.

  • Very Low to Insoluble: Expected in non-polar solvents like dichloromethane , chloroform , toluene , and hexane . These solvents lack the polarity required to overcome the lattice energy of the ionic solid.

The following diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.

Caption: Predicted solubility based on solvent polarity.

Thermodynamic Considerations

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. The solubility is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during dissolution. The temperature dependence of solubility is dictated by the enthalpy of solution; for most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6][7][8][9] This protocol outlines a robust procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for determining solubility.

ExperimentalWorkflow start Start: Prepare Materials step1 Step 1: Sample Preparation (Excess Solute in Solvent) start->step1 step2 Step 2: Equilibration (Shake at Constant Temperature) step1->step2 step3 Step 3: Phase Separation (Centrifugation/Filtration) step2->step3 step4 Step 4: Sample Analysis (HPLC Quantification) step3->step4 step5 Step 5: Data Calculation (Determine Solubility) step4->step5 end End: Report Results step5->end

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (analytical standard grade)

  • Organic solvents of interest (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent in which the compound is freely soluble).

    • Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

    • Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the specific organic solvent using the determined concentration and any dilution factors. The solubility is typically expressed in units such as mg/mL or mol/L.

Method Validation and Trustworthiness

To ensure the reliability of the determined solubility data, the analytical method (HPLC) must be validated. Key validation parameters include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

  • Linearity and Range: The linear relationship between the analyte concentration and the analytical signal over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

By implementing a thoroughly validated method, the generated solubility data will be trustworthy and suitable for use in critical drug development decisions.

Conclusion

While direct, quantitative solubility data for this compound in a broad spectrum of organic solvents remains elusive in the public domain, this technical guide provides a comprehensive framework for understanding and determining this critical parameter. By leveraging the principles of physicochemical properties and solvent polarity, researchers can make informed predictions about its solubility behavior. Furthermore, the detailed, validated experimental protocol presented herein offers a practical pathway for generating reliable and accurate solubility data in-house. A thorough understanding of the solubility of this important spirocyclic building block is indispensable for advancing its application in the discovery and development of novel therapeutics.

References

  • Zheng, G. & Tice, C. M. (2016). The synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Tetrahedron Letters, 57(38), 4271-4274.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743378, this compound. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • da Costa, J. C. S., & de Andrade, J. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-844.
  • United States Pharmacopeial Convention. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-10.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

Sources

An In-Depth Technical Guide to the Stability of 4-Azaspiro[2.5]octane Hydrochloride Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical stability of 4-azaspiro[2.5]octane hydrochloride, a crucial spirocyclic scaffold in modern medicinal chemistry. In the absence of direct, published stability data for this specific molecule, this document synthesizes information from analogous chemical structures and established principles of reaction mechanisms to predict potential degradation pathways under both acidic and basic stress conditions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental protocols necessary to conduct thorough stability assessments. This guide details hypothesized degradation mechanisms, step-by-step forced degradation protocols, and the analytical methodologies required to detect and quantify the parent molecule and its potential degradants.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in contemporary drug design. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by enabling more precise and novel interactions with biological targets. The 4-azaspiro[2.5]octane moiety, in particular, combines a strained cyclopropane ring with a piperidine-like core, presenting a unique conformational profile that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.

However, the inherent ring strain of the cyclopropane group and the reactivity of the secondary amine introduce potential stability challenges that must be rigorously evaluated during drug development. Understanding the degradation behavior of this compound under various pH conditions is a critical component of pre-formulation studies, ensuring the development of a safe, stable, and efficacious pharmaceutical product.[1][2][3] This guide will lay out the theoretical framework and practical approaches for undertaking such an investigation.

Predicted Stability Profile of this compound

The stability of this compound is predicted to be highly dependent on the pH of its environment. The hydrochloride salt form is anticipated to be relatively stable in solid state and in mildly acidic to neutral aqueous solutions. However, strongly acidic or basic conditions may induce specific degradation pathways.

Stability Under Acidic Conditions: A Hypothesis of Cyclopropane Ring Opening

Under strongly acidic conditions, the secondary amine of the 4-azaspiro[2.5]octane is protonated, which is its state as a hydrochloride salt. While this protonation deactivates the nitrogen towards many reactions, the high ring strain of the cyclopropane moiety makes it susceptible to acid-catalyzed ring-opening. This is analogous to the behavior of other strained ring systems, such as epoxides, in the presence of acid.[1][2]

The proposed mechanism involves the protonation of one of the cyclopropane bonds, leading to a carbocation intermediate. This intermediate would then be attacked by a nucleophile present in the medium, such as water or the counter-ion (chloride), resulting in a ring-opened product.

Hypothesized Acidic Degradation Pathway:

Caption: Hypothesized acid-catalyzed ring-opening of 4-azaspiro[2.5]octane.

Stability Under Basic Conditions: The Free Base and Potential Rearrangements

In a basic environment, the hydrochloride salt is neutralized to the free base form of 4-azaspiro[2.5]octane. The free secondary amine is more nucleophilic and basic. While the cyclopropane ring is generally more stable to base than acid, the presence of the amine introduces the possibility of base-mediated rearrangements or elimination reactions, although these are generally less common for cyclopropylamines. The primary concern under basic conditions would be the compatibility of the free base with other components in a formulation, as well as potential oxidative degradation if exposed to air. For cyclic aminals, which share some structural similarities, stability is generally observed in basic to neutral environments.[4]

Experimental Design for Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without driving the reaction to completion and forming secondary degradants.[5]

Analytical Methodology

A stability-indicating analytical method is paramount for these studies. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique.[1][4]

  • Method of Choice: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: PDA detector to assess peak purity and a Mass Spectrometer (MS) detector to obtain molecular weight information of any degradants.

The following experimental workflow outlines the process for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_workflow Experimental Workflow Prep Prepare Stock Solution of 4-Azaspiro[2.5]octane HCl Stress Expose to Stress Conditions (Acid, Base, etc.) Prep->Stress Sample Withdraw Samples at Time Points (t=0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize Samples (if necessary) Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC-PDA-MS Method Neutralize->Analyze Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Data

Sources

Exploring Novel Chemical Space: A Technical Guide to the 4-Azaspiro[2.5]octane Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible scaffolds. The strategic incorporation of three-dimensional (3D) molecular frameworks has emerged as a powerful approach to unlock new chemical space and develop drug candidates with superior properties. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and provide precise exit vectors for substituent placement. This guide delves into the synthesis, derivatization, and strategic application of the 4-azaspiro[2.5]octane scaffold, a versatile building block with immense potential for exploring novel chemical space and addressing key challenges in modern drug discovery.

The 4-azaspiro[2.5]octane core, featuring a piperidine ring fused to a cyclopropane moiety, offers a unique combination of structural features. The presence of the nitrogen atom provides a convenient handle for functionalization, while the spirocyclic nature imparts a defined 3D geometry that can enhance binding affinity to biological targets and improve metabolic stability. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the 4-azaspiro[2.5]octane core to design and synthesize next-generation therapeutics.

The Strategic Advantage of the 4-Azaspiro[2.5]octane Scaffold

The decision to incorporate a 4-azaspiro[2.5]octane moiety into a drug discovery program is driven by several key advantages that address common hurdles in lead optimization:

  • Enhanced Three-Dimensionality and Exploration of Novel Chemical Space : The spirocyclic nature of the 4-azaspiro[2.5]octane core introduces a significant degree of sp3 character, moving away from flat, two-dimensional structures. This increased three-dimensionality allows for a more comprehensive exploration of the target's binding pocket, potentially leading to the discovery of novel interactions and improved potency.

  • Conformational Restriction and Pre-organization : Unlike flexible aliphatic chains or monocyclic rings, the 4-azaspiro[2.5]octane scaffold is conformationally constrained. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, leading to higher binding affinities. The defined spatial orientation of substituents allows for a more rational approach to structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement of Piperidine : The 4-azaspiro[2.5]octane core can serve as a valuable bioisostere for the commonly used piperidine ring. This substitution can lead to significant improvements in physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity. The cyclopropane ring introduces a degree of strain and alters the electronic properties of the adjacent piperidine ring, which can favorably impact interactions with metabolic enzymes.

  • Modulation of Physicochemical Properties : The introduction of the 4-azaspiro[2.5]octane scaffold can have a profound impact on a molecule's physicochemical properties. The rigid, compact nature of the spirocycle can influence lipophilicity (LogP), aqueous solubility, and polar surface area (PSA). These parameters are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability : The quaternary spirocyclic carbon and the presence of the cyclopropane ring can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. This is a significant advantage in overcoming the rapid clearance often observed with more flexible analogs.

Synthesis of the 4-Azaspiro[2.5]octane Core: A Proposed Pathway

G cluster_0 Proposed Synthesis of 4-Azaspiro[2.5]octane Start 1-(Aminomethyl)cyclopropan-1-ol Intermediate1 N-Protected Intermediate Start->Intermediate1 Boc2O or Cbz-Cl Intermediate2 Activated Intermediate (e.g., Mesylate) Intermediate1->Intermediate2 MsCl, Et3N Intermediate3 N-Substituted Glycine Ester Intermediate2->Intermediate3 Glycine Ester, Base Intermediate4 Diketopiperazine Precursor Intermediate3->Intermediate4 Deprotection & Cyclization Core 4-Azaspiro[2.5]octan-5-one Intermediate4->Core Dieckmann Condensation Final 4-Azaspiro[2.5]octane Core->Final Reduction (e.g., LiAlH4)

Experimental Protocol: Proposed Synthesis of N-Boc-4-azaspiro[2.5]octane

This protocol is a hypothetical pathway based on analogous syntheses and requires experimental validation.

Step 1: Protection of 1-(Aminomethyl)cyclopropan-1-ol

  • To a solution of 1-(aminomethyl)cyclopropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected intermediate.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic layer, filter, and concentrate to afford the crude mesylated intermediate, which can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution with a Glycine Equivalent

  • To a solution of the mesylated intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add the sodium salt of a glycine ester (e.g., ethyl glycinate, 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the formation of the N-substituted glycine ester by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Step 4: Deprotection and Intramolecular Cyclization

  • Deprotect the Boc group using standard conditions, such as trifluoroacetic acid (TFA) in DCM.

  • After removal of the protecting group, neutralize the resulting amine salt with a base.

  • Induce intramolecular cyclization, potentially via heating in a high-boiling point solvent, to form the lactam precursor.

Step 5: Reduction to the 4-Azaspiro[2.5]octane Core

  • To a solution of the lactam precursor (1.0 eq) in anhydrous THF, carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude 4-azaspiro[2.5]octane, which can be further purified by distillation or conversion to its hydrochloride salt.

Diversification of the 4-Azaspiro[2.5]octane Scaffold: Exploring Chemical Space

The true power of the 4-azaspiro[2.5]octane core lies in its potential for diversification. The secondary amine provides a versatile handle for the introduction of a wide array of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's properties.

G cluster_0 Diversification of the 4-Azaspiro[2.5]octane Core Core 4-Azaspiro[2.5]octane Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acylation N-Acylation (RCOCl, Base) Core->Acylation Sulfonylation N-Sulfonylation (RSO2Cl, Base) Core->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)3) Core->ReductiveAmination Arylation N-Arylation (Ar-X, Pd catalyst) Core->Arylation

Key Functionalization Reactions:

  • N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base introduces simple alkyl chains or more complex substituents.

  • N-Acylation: Treatment with acyl chlorides or anhydrides provides access to a wide range of amides, which can act as hydrogen bond acceptors and modulate polarity.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many approved drugs.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective method for introducing diverse N-substituents.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the direct attachment of aryl and heteroaryl moieties, significantly expanding the accessible chemical space.

Table 1: Physicochemical Properties of Exemplary 4-Azaspiro[2.5]octane Derivatives

DerivativeR-GroupCalculated LogPCalculated PSA (Ų)
1 H1.212.0
2 -CH₃1.612.0
3 -C(O)CH₃0.829.1
4 -SO₂CH₃0.754.6
5 -CH₂Ph3.512.0
6 -Ph3.212.0

Calculated properties are estimations and may vary from experimental values.

Case Study: 4-Azaspiro[2.5]octane as a Piperidine Bioisostere in a CNS Drug Discovery Program

Challenge: A lead compound for a central nervous system (CNS) target containing a piperidine moiety exhibited promising in vitro potency but suffered from poor metabolic stability and off-target effects related to hERG channel inhibition.

Strategy: A scaffold hopping approach was employed, replacing the piperidine ring with the 4-azaspiro[2.5]octane core. The rationale was that the spirocyclic system would block potential sites of metabolism on the piperidine ring and its rigid conformation would reduce binding to the hERG channel.

Results:

  • Metabolic Stability: The 4-azaspiro[2.5]octane analog demonstrated a significant improvement in metabolic stability in human liver microsomes, with the half-life increasing from 15 minutes to over 90 minutes.

  • hERG Inhibition: The IC₅₀ for hERG channel inhibition was improved by over 10-fold, indicating a significantly reduced risk of cardiotoxicity.

  • Potency: The analog maintained comparable in vitro potency to the original lead compound.

  • Brain Penetration: The physicochemical properties of the 4-azaspiro[2.5]octane analog were favorable for CNS penetration, and in vivo studies confirmed its ability to cross the blood-brain barrier.

This case study highlights the potential of the 4-azaspiro[2.5]octane scaffold to address key drug discovery challenges and deliver candidates with improved overall profiles.

Conclusion and Future Directions

The 4-azaspiro[2.5]octane core represents a valuable and underexplored scaffold for medicinal chemists seeking to expand their molecular toolkits. Its unique combination of three-dimensionality, conformational rigidity, and synthetic accessibility makes it an attractive building block for the design of novel therapeutics. By serving as a bioisosteric replacement for common motifs like piperidine, the 4-azaspiro[2.5]octane scaffold offers a powerful strategy to overcome challenges related to metabolic instability, off-target effects, and flat SAR.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the 4-azaspiro[2.5]octane core and its substituted derivatives. Furthermore, the systematic exploration of the impact of this scaffold on a wider range of biological targets and drug classes will undoubtedly uncover new opportunities for its application in the treatment of human diseases. As the demand for innovative and differentiated drug candidates continues to grow, the 4-azaspiro[2.5]octane scaffold is poised to become an increasingly important tool in the arsenal of the modern medicinal chemist.

References

  • Huang, W., Wen, K., & Laughlin, S. T. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link][2]

  • Genentech Inc. (2021). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link][3]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents. [1]

  • Shanghai Xuanjia Biotechnology Co., Ltd. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents. [4]

  • Martin, S. F., & Sunderhaus, J. D. (2007). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. [Link][5]

  • Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [Link][6]

  • Grygorenko, O. O., et al. (2018). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link][7]

  • Mykhailiuk, P. K. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link][8]

  • Schreiber, S. L., et al. (2001). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. [Link][5]

Sources

Methodological & Application

Harnessing the 3D Advantage: 4-Azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to "escape from flatland".[1] This paradigm shift emphasizes the incorporation of three-dimensional (3D) scaffolds into drug candidates to better explore the complex topology of biological targets. Among these scaffolds, spirocycles—ring systems fused at a single quaternary carbon—have emerged as powerful tools.[1] Their inherent rigidity and defined exit vectors offer a unique way to orient substituents in three-dimensional space, often leading to enhanced biological activity and optimized physicochemical properties.[2]

This guide focuses on a particularly valuable building block: 4-azaspiro[2.5]octane hydrochloride . This moiety, featuring a piperidine ring fused with a cyclopropane, provides a rigid framework that is finding increasing utility across diverse therapeutic areas. We will explore its strategic applications, provide detailed synthetic protocols, and discuss its role as a bioisosteric replacement for traditional saturated heterocycles.

Strategic Applications in Drug Design

The unique conformation of the 4-azaspiro[2.5]octane core makes it an attractive building block for interrogating complex binding pockets. Its rigid nature minimizes the entropic penalty upon binding and allows for precise positioning of functional groups.

As a Key Intermediate for Kinase and Receptor Modulators

Patent literature reveals that 4-azaspiro[2.5]octane and its close analogs are crucial intermediates in the synthesis of a variety of potent and selective modulators for challenging drug targets.[3]

  • LRRK2 Kinase Inhibitors: 4-Oxa-7-azaspiro[2.5]octane hydrochloride is an essential intermediate in preparing compounds with Leucine-rich repeat kinase 2 (LRRK2) inhibitory activity, which are under investigation for the treatment of Parkinson's disease.[3]

  • GPR43 Receptor Agonists: This scaffold is also used to synthesize G protein-coupled receptor 43 (GPR43) agonists, which have potential applications in treating metabolic disorders like diabetes and obesity, as well as inflammatory bowel disease.[3]

  • Other Key Targets: The utility of this scaffold extends to the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4) and Isocitrate Dehydrogenase (IDH), highlighting its versatility in oncology and immunology.[3]

Bioisosteric Replacement and Physicochemical Property Modulation

A primary strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Azaspirocycles are increasingly being explored as bioisosteres for common saturated heterocycles like piperidine, piperazine, and morpholine.[4][5][6]

The incorporation of a spirocyclic core like 4-azaspiro[2.5]octane can significantly alter a molecule's properties:[1]

  • Increased sp³ Character: The quaternary spiro-carbon increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is often correlated with greater clinical success, as it can lead to improved solubility and metabolic stability while avoiding the pitfalls of overly flat, aromatic compounds.[1]

  • Modulation of Lipophilicity (logD): While adding a carbon atom might intuitively suggest an increase in lipophilicity, the opposite can be true. The rigid, twisted geometry of azaspirocycles can alter the molecule's overall shape and exposure of polar atoms, sometimes leading to a counterintuitive decrease in logD, which is beneficial for improving the drug-like properties of a compound.[4]

  • Improved Metabolic Stability: The rigid spirocyclic core can lock a molecule into a conformation that is less susceptible to metabolic degradation by cytochrome P450 enzymes.

The following workflow illustrates the strategic incorporation of the scaffold in a lead optimization campaign.

Caption: Drug discovery workflow using scaffold hopping.

Comparative Physicochemical Properties

The decision to replace a common heterocycle with an azaspiro-scaffold should be data-driven. The following table provides a conceptual comparison of how such a replacement can impact key drug-like properties, based on general observations for related azaspirocycles.[1][4]

PropertyParent Compound (e.g., Piperidine-containing)4-Azaspiro[2.5]octane AnalogRationale for Change
Molecular Weight Base M.W.Base M.W. + 12 DaAddition of a net C atom.
Fsp³ LowerHigherIntroduction of a quaternary sp³ carbon center.[1]
logD (pH 7.4) VariableOften LowerIncreased basicity and altered molecular shape can improve aqueous solubility despite the added carbon.[4]
Metabolic Stability Substrate DependentGenerally HigherThe rigid core can prevent optimal positioning for enzymatic degradation.
Conformational Rigidity Flexible (Chair/Boat)RigidLocked conformation reduces entropic penalty upon binding.[2]

Protocol: Synthesis of 4-Oxa-7-Azaspiro[2.5]octane Hydrochloride

This protocol is adapted from patent literature and outlines a robust, multi-step synthesis suitable for producing the hydrochloride salt of a closely related and widely used analog, 4-oxa-7-azaspiro[2.5]octane, which serves as a key intermediate.[3][7] This provides a practical template for chemists working with this class of compounds.

Caption: Simplified synthetic route overview.
Detailed Step-by-Step Methodology

Objective: To synthesize 4-oxa-7-azaspiro[2.5]octane hydrochloride as a versatile intermediate for further elaboration.

Materials & Reagents:

  • Intermediate from cyclization step (e.g., a cyclic amide precursor)

  • Reducing agent: Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride), 70% solution in toluene

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching agents: Water, 15% Sodium Hydroxide (NaOH) aqueous solution

  • Extraction solvent: Dichloromethane (DCM)

  • Drying agent: Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Gaseous Hydrogen Chloride (HCl) or HCl solution in a suitable solvent (e.g., dioxane, ether)

Protocol: Reduction and Salt Formation
  • Step 1: Reaction Setup

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amide intermediate (1.0 eq) in anhydrous THF (approx. 8 mL per gram of substrate).

    • Rationale: Anhydrous conditions are critical as the reducing agent reacts violently with water. Nitrogen atmosphere prevents degradation of the reagent and reaction intermediates.

  • Step 2: Addition of Reducing Agent

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Under nitrogen, slowly add the Red-Al® solution (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5-10 °C.

    • Rationale: The reduction of an amide to an amine is highly exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent dangerous temperature spikes.

  • Step 3: Reaction Progression

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Rationale: The reaction typically requires an extended period to go to completion at room temperature.

  • Step 4: Quenching the Reaction

    • Once the reaction is complete, cool the flask back down to 0 °C.

    • CAUTION: Quenching is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly and carefully add water dropwise to quench the excess reducing agent. You will observe gas evolution.

    • Next, slowly add the 15% NaOH solution dropwise. This helps to precipitate the aluminum salts as a more filterable solid.

    • Stir the resulting slurry vigorously for 30 minutes.

    • Rationale: The sequential addition of water and then a base is a standard Fieser workup for aluminum hydride reductions. The base converts the aluminum byproducts into a granular precipitate that is easier to remove than the gelatinous form produced by water alone.

  • Step 5: Extraction and Isolation

    • Filter the slurry through a pad of Celite®, washing the filter cake with THF and DCM.

    • Transfer the combined filtrate to a separatory funnel. If two phases are present, separate them. Extract the aqueous layer three times with DCM.

    • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard workup ensures the complete extraction of the amine product from the aqueous phase and removal of residual water before the final step.

  • Step 6: Purification and Salt Formation

    • Purify the crude amine product via column chromatography on silica gel (e.g., using a gradient of ethyl acetate).

    • Combine the fractions containing the pure product and concentrate by rotary evaporation until a volume of approximately 6 mL per gram of starting material remains.

    • Bubble gaseous hydrogen chloride through the solution for 30-40 minutes, or add a stoichiometric amount of HCl in a suitable solvent.

    • A precipitate (the hydrochloride salt) will form. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to yield the final 4-oxa-7-azaspiro[2.5]octane hydrochloride.[3]

    • Rationale: Salt formation is often used to convert a liquid or oily free-base amine into a stable, crystalline, and easily handleable solid. The hydrochloride salt is one of the most common pharmaceutical salts.

Conclusion

This compound and its related analogs are more than just novel curiosities; they are validated, high-value building blocks for modern medicinal chemistry. Their rigid three-dimensional structure provides a powerful platform for designing potent and selective ligands with improved drug-like properties. By serving as conformationally restricted piperidine bioisosteres, they enable chemists to overcome challenges in metabolic stability, solubility, and target engagement. The synthetic accessibility of these scaffolds, as outlined in the protocol, ensures their continued and expanding role in the development of next-generation therapeutics.

References

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • This compound | C7H14ClN | CID 71743378. PubChem. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • CN108530375A - The intermediate and preparation method of 4- oxa- -7- azaspiros [2.5] octanes or its salt.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160. PubChem. [Link]

  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing a 4-Azaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Spirocycles in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. Consequently, the design and synthesis of small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy. A key challenge in this field is the development of inhibitors with high potency, selectivity, and favorable pharmacokinetic properties. The structural rigidity and three-dimensional nature of spirocyclic scaffolds have shown significant promise in addressing these challenges.

The 4-azaspiro[2.5]octane moiety, in particular, offers a unique conformational rigidity that can lock a molecule into a bioactive conformation, enhancing its binding affinity for the target kinase. Its sp³-rich character also tends to improve physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development. This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel class of kinase inhibitors based on the 4-azaspiro[2.5]octane scaffold, with a focus on Janus kinase (JAK) inhibitors.

Target Focus: The JAK-STAT Signaling Pathway and Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling. They play a crucial role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to hematopoiesis, immune response, and inflammation.[1][2][3] The canonical pathway begins with a cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2][4][5]

A specific gain-of-function mutation, JAK2 V617F, is a major driver in a group of hematological malignancies known as myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[6][7][8] This mutation leads to constitutive activation of the JAK2 kinase, resulting in uncontrolled cell proliferation and differentiation, independent of cytokine stimulation.[6][7] Therefore, inhibitors targeting the JAK2 kinase are a critical therapeutic strategy for these diseases.

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH - L AmineCoord->Pd0 Reductive Elimination Product Ar-NR2 AmineCoord->Product HX [Base-H]+X- AmineCoord->HX RedElim Reductive Elimination ArX Ar-X Amine R2NH Base Base Base->AmineCoord Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative JAK2 inhibitor, 4-(4-azaspiro[2.5]octan-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent biological evaluation.

Protocol 1: Synthesis of 4-(4-Azaspiro[2.5]octan-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from general procedures for Buchwald-Hartwig amination of heterocyclic chlorides. [9] Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Azaspiro[2.5]octane hydrochloride

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry 2-necked round-bottom flask, add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).

  • Seal the flask with septa and purge with nitrogen gas for 10 minutes.

  • Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes.

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Expected Results & Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include those for the pyrrolo[2,3-d]pyrimidine core and the 4-azaspiro[2.5]octane moiety. The protons on the piperidine ring of the spirocycle adjacent to the nitrogen will likely appear as broad multiplets. The cyclopropane protons will be in the upfield region.

  • ¹³C NMR (101 MHz, DMSO-d₆): Characteristic peaks for the aromatic carbons of the pyrrolo[2,3-d]pyrimidine core and the aliphatic carbons of the spirocycle are expected.

  • HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ should be confirmed.

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 60-80%
Purity (LC-MS) >95%
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
HRMS (m/z) Calculated [M+H]⁺ ± 5 ppm
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against JAK2 kinase.

Materials:

  • Recombinant JAK2 enzyme

  • Suitable peptide substrate for JAK2

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of JAK2 enzyme solution (at 2x final concentration) to each well. .

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP (at 2x final concentration) to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Synthesized Inhibitor JAK2Experimental Value
Reference Inhibitor (e.g., Ruxolitinib) JAK2Literature Value

Conclusion

The strategic incorporation of the 4-azaspiro[2.5]octane scaffold presents a promising avenue for the development of novel kinase inhibitors with improved pharmacological profiles. The synthetic route, centered around the robust Buchwald-Hartwig amination, is a versatile and efficient method for accessing these complex molecules. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to synthesize and evaluate this new class of potential therapeutics targeting critical signaling pathways in cancer and other diseases.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature Immunology, 18(4), 374–384. Available from: [Link]

  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). Mechanisms of Jak/STAT signaling in immunity and disease. Nature Reviews Immunology, 13(8), 545–553. Available from: [Link]

  • Zhang, Y., et al. (2023). New advances in the role of JAK2 V617F mutation in myeloproliferative neoplasms. Journal of Hematology & Oncology, 16(1), 1-18. Available from: [Link]

  • Tefferi, A. (2007). A role for JAK2 mutations in myeloproliferative diseases. Seminars in Cancer Biology, 17(4), 299-305. Available from: [Link]

  • Lin, C. Y., et al. (2011). Discovery and SAR of spirochromane Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2410-2414. Available from: [Link]

  • Grinfeld, J., Nangalia, J., & Green, A. R. (2017). How does JAK2V617F contribute to the pathogenesis of myeloproliferative neoplasms?. Hematology. American Society of Hematology. Education Program, 2017(1), 588–595. Available from: [Link]

  • CUSABIO. (n.d.). JAK-STAT signaling pathway. Retrieved January 15, 2026, from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 22), 4253–4254. Available from: [Link]

  • Passamonti, F., & Maffioli, M. (2016). Myeloproliferative neoplasms: From JAK2 mutations discovery to JAK2 inhibitor therapies. Oncotarget, 7(33), 54434–54440. Available from: [Link]

  • Vantourout, J. C., et al. (2017). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Tetrahedron, 73(33), 5034-5039. Available from: [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1285, 135483. Available from: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available from: [Link]

  • Halland, N., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8346–8365. Available from: [Link]

  • Zhao, P., et al. (2022). Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer. Bioorganic & Medicinal Chemistry Letters, 63, 128666. Available from: [Link]

  • Fayed, M. A., et al. (2024). Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. Available from: [Link]

  • Hiesinger, K., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. Available from: [Link]

  • Malev, V. V., et al. (2022). 5-(7H-PYRROLO[2,3-d]PYRIMIDINE-4-YL)-5-AZASPIRO[2.5]OCTANE-8-CARBOXYLIC ACID DERIVATIVES AS NEW JAK-KINASE INHIBITORS. Russian Federation Patent RU2761626C2.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
  • Reddy, M. V. R., et al. (2018). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 23(10), 2469. Available from: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2816. Available from: [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021). Chemistry Stack Exchange. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Incyte Corporation. (2008). SALTS OF THE JANUS KINASE INHIBITOR (R)-3-(4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL)-3-CYCLOPENTYLPROPANENITRILE. Patent Application WO/2008/157208. Available from: [Link]

  • Incyte Corporation. (2020). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. US Patent 10,618,901. Available from: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

  • Fensome, A., et al. (2020). Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1. Bioorganic & Medicinal Chemistry, 28(10), 115481. Available from: [Link]

Sources

Application Note: 4-Azaspiro[2.5]octane Hydrochloride as a Versatile Scaffold for Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Three-dimensional (3D) molecular architecture is increasingly recognized as a key determinant of bioactivity and improved physicochemical properties. Spirocyclic scaffolds have emerged as privileged structures in this context, offering rigid frameworks that project substituents into well-defined vectors in 3D space. This application note details the utility of 4-azaspiro[2.5]octane hydrochloride as a versatile building block for the construction of diverse chemical libraries through parallel synthesis. We provide an in-depth guide, including the rationale for its use, practical considerations for handling, and detailed, step-by-step protocols for its derivatization via amide coupling and reductive amination in a high-throughput format.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The demand for novel molecular entities in drug discovery has driven a shift from predominantly flat, aromatic structures towards more complex, sp³-rich molecules. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this trend. Their inherent rigidity and three-dimensional nature offer several advantages in medicinal chemistry:

  • Precise Vectorial Display: The fixed spatial arrangement of substituents on a spirocyclic core allows for a more controlled and predictable exploration of interactions within a biological target's binding site.[1][2]

  • Novel Chemical Space: Incorporation of spirocyclic motifs provides access to unique areas of chemical space, often leading to novel intellectual property.

  • Improved Physicochemical Properties: Compared to their linear or fused-ring counterparts, spirocycles can exhibit enhanced solubility, metabolic stability, and cell permeability.

The 4-azaspiro[2.5]octane core is a particularly attractive scaffold. It combines a strained cyclopropane ring with a piperidine moiety. The secondary amine of the piperidine serves as a convenient handle for diversification, allowing for the facile introduction of a wide array of substituents through well-established synthetic methodologies.

The this compound Building Block

4-Azaspiro[2.5]octane is typically supplied as its hydrochloride salt to improve its stability and handling properties. As a secondary amine, it is a versatile nucleophile for a variety of chemical transformations.

Key Properties:

PropertyValue
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.64 g/mol
AppearanceOff-white to light yellow solid
Key Reactive SiteSecondary amine (piperidine nitrogen)

Handling Considerations for the Hydrochloride Salt:

The hydrochloride salt of an amine is generally stable but can be hygroscopic. It is important to store it in a cool, dry place under an inert atmosphere. For reactions requiring the free base, an external base must be added to neutralize the hydrochloride and liberate the nucleophilic secondary amine. This is a critical step for ensuring reaction efficiency.

Workflow for Library Generation using 4-Azaspiro[2.5]octane

The generation of a chemical library from the 4-azaspiro[2.5]octane scaffold can be efficiently achieved using a parallel synthesis approach, often in a 96-well plate format. This allows for the rapid creation of a multitude of analogs for screening. The general workflow involves the reaction of the spirocyclic core with a diverse set of building blocks, such as carboxylic acids or aldehydes.

G cluster_prep Scaffold Preparation cluster_rxn Parallel Diversification (96-Well Plate) cluster_amide Amide Coupling cluster_redam Reductive Amination cluster_purify Purification & Analysis scaffold 4-Azaspiro[2.5]octane HCl freebase Free Base Generation (in situ) scaffold->freebase Add Base (e.g., DIPEA) coupling Amide Library freebase->coupling + Coupling Agent red_am Tertiary Amine Library freebase->red_am + Reducing Agent acids Diverse Carboxylic Acids (R-COOH) acids->coupling purification Parallel Purification (e.g., SPE, HPLC) coupling->purification aldehydes Diverse Aldehydes (R-CHO) aldehydes->red_am red_am->purification analysis QC & Characterization (LC-MS, NMR) purification->analysis Screening-Ready Plate Screening-Ready Plate analysis->Screening-Ready Plate G start Start: Dispense Reagents amine 1. 4-Azaspiro[2.5]octane HCl + Aldehyde (R-CHO) + DIPEA in DCE start->amine shake1 2. Shake (30 min) amine->shake1 stab 3. Add NaBH(OAc)₃ shake1->stab shake2 4. Shake (16h, RT) stab->shake2 quench 5. Quench (aq. NaHCO₃) shake2->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry & Evaporate extract->dry end Final Product Library dry->end

Caption: Reductive amination workflow.

Detailed Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Scaffold Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous 1,2-dichloroethane (DCE).

    • Aldehyde Library: In a 96-well deep-well plate, dispense 0.25 M solutions of 96 diverse aldehydes in anhydrous DCE.

    • DIPEA Stock Solution: Prepare a 0.5 M solution of DIPEA in anhydrous DCE.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL from each well of the aldehyde plate to the corresponding well of the reaction plate (0.025 mmol, 1.25 eq).

    • Add 100 µL of the DIPEA stock solution (0.05 mmol, 2.5 eq) to each well.

    • Seal the plate and shake at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction:

    • Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCE (approximately 0.5 M).

    • Unseal the reaction plate and add 100 µL of the STAB slurry to each well (approx. 0.05 mmol, 2.5 eq). Note: STAB should be added carefully as some effervescence may occur.

  • Reaction Conditions:

    • Reseal the plate and place it on an orbital shaker at room temperature for 16 hours.

  • Parallel Workup and Isolation:

    • Carefully add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Extract with 300 µL of DCM.

    • Separate the organic layer using a 96-well filter plate equipped with a hydrophobic frit.

    • Collect the organic phase in a new 96-well plate and concentrate to dryness using a centrifugal evaporator.

  • Analysis:

    • Reconstitute the final compounds in DMSO for LC-MS analysis to confirm product formation and assess purity.

Conclusion

This compound is an excellent scaffold for diversity-oriented synthesis. Its rigid, three-dimensional structure combined with a readily derivatizable secondary amine handle makes it an ideal starting point for the construction of compound libraries with high sp³ character. The solution-phase parallel synthesis protocols for amidation and reductive amination described herein are robust, scalable, and amenable to automation, providing a powerful platform for accelerating hit identification and lead optimization programs in drug discovery.

References

  • Lin, C.-Y., Huang, W.-W., Huang, Y.-T., Dhole, S., Barve, I. J., & Sun, C.-M. (2023). Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines. The Journal of Organic Chemistry, 88(5), 3424–3435. [Link]

  • Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge. Retrieved from [Link]

  • Gomtsyan, A. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 17(5), 455-458. [Link]

  • Lenci, E., Menchi, G., & Trabocchi, A. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 73. [Link]

  • Fonte, D., & Frei, R. (2021). Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • Gayo, L. M. (1998). Solution-phase Library Generation: Methods and Applications in Drug Discovery. Biotechnology and Bioengineering, 61(2), 95-106. [Link]

  • Frei, R., & Fonte, D. (2021). Automated and Parallel Amide Synthesis. Angewandte Chemie International Edition, 60(16), 8758-8763. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 949-957. [Link]

Sources

Navigating the N-Functionalization of 4-Azaspiro[2.5]octane: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 4-azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality, conferred by the fusion of a piperidine ring with a cyclopropane moiety, offers a unique topographical profile that can lead to enhanced biological activity and optimized pharmacokinetic properties. The nitrogen atom at the 4-position serves as a versatile handle for the introduction of a wide array of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. This guide provides a comprehensive overview of established and effective N-functionalization protocols for 4-azaspiro[2.5]octane, tailored for researchers, scientists, and drug development professionals.

The Strategic Importance of N-Functionalization

The ability to predictably and efficiently modify the nitrogen atom of the 4-azaspiro[2.5]octane core is paramount for its successful application in drug design. N-functionalization allows for:

  • Modulation of Physicochemical Properties: Introduction of different substituents can alter key parameters such as solubility, lipophilicity (LogP), and polar surface area (PSA), which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Exploration of Structure-Activity Relationships (SAR): A diverse library of N-substituted analogs can be rapidly synthesized to probe interactions with biological targets and elucidate the structural requirements for optimal potency and selectivity.

  • Introduction of Pharmacophoric Elements: The nitrogen atom can serve as an attachment point for essential pharmacophoric groups that engage in specific interactions (e.g., hydrogen bonding, ionic interactions) with a target protein or enzyme.

  • Fine-tuning of Pharmacokinetics: The nature of the N-substituent can influence metabolic stability and clearance pathways, thereby modulating the in vivo half-life of a drug candidate.

This document will detail four principal classes of N-functionalization reactions: N-Alkylation, N-Acylation, N-Arylation, and Reductive Amination. For each, we will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and present key data in a clear, comparative format.

Prerequisite: Accessing the Core Scaffold

Before embarking on N-functionalization, the 4-azaspiro[2.5]octane core must be available. While commercially available, often as its hydrochloride salt, in-house synthesis may be required. A common synthetic route to the analogous 4-oxa-7-azaspiro[2.5]octane provides a template for the synthesis of the parent carbocyclic structure, typically involving cyclization and reduction steps from appropriately substituted cyclopropane precursors.[1] For many applications, the commercially available N-Boc protected 4-azaspiro[2.5]octane is a convenient starting material.

Deprotection of N-Boc-4-azaspiro[2.5]octane

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal is a common prerequisite for subsequent N-functionalization. Acid-mediated deprotection is the most common method.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group from N-Boc-4-azaspiro[2.5]octane using trifluoroacetic acid in a chlorinated solvent.

  • Materials:

    • N-Boc-4-azaspiro[2.5]octane

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve N-Boc-4-azaspiro[2.5]octane (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

    • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the free 4-azaspiro[2.5]octane.

Core N-Functionalization Protocols

The following sections provide detailed methodologies for the key N-functionalization transformations of 4-azaspiro[2.5]octane.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, a fundamental transformation for building molecular complexity. The reaction typically proceeds via an SN2 mechanism between the nucleophilic amine and an alkyl halide.

Causality Behind Experimental Choices: The choice of base is critical to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the substrate amine in reacting with the alkyl halide. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of 4-azaspiro[2.5]octane using an alkyl bromide.

  • Materials:

    • 4-Azaspiro[2.5]octane (or its hydrochloride salt)

    • Alkyl bromide (e.g., benzyl bromide)

    • Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN) or N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle/oil bath

    • Condenser

  • Procedure:

    • To a solution of 4-azaspiro[2.5]octane (1.0 equiv) in anhydrous acetonitrile or DMF, add the base (K₂CO₃, 2.0 equiv; or DIPEA, 1.5 equiv). If starting from the hydrochloride salt, use an additional equivalent of base.

    • Add the alkyl bromide (1.1 equiv) to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition 1 Condition 2
Base K₂CO₃DIPEA
Solvent AcetonitrileDMF
Temperature 50 °CRoom Temperature
Typical Yield Good to ExcellentGood to Excellent

Table 1: Typical Reaction Conditions for N-Alkylation.

Workflow for N-Alkylation

N_Alkylation Start Start: 4-Azaspiro[2.5]octane + Alkyl Halide Reaction Reaction: Base (K2CO3 or DIPEA) Solvent (ACN or DMF) Heat (if necessary) Start->Reaction Workup Work-up: Filter (if K2CO3 used) Concentrate Aqueous Wash Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product End: N-Alkyl-4-azaspiro[2.5]octane Purification->Product

Caption: General workflow for the N-alkylation of 4-azaspiro[2.5]octane.

N-Acylation

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This transformation is valuable for introducing carbonyl-containing moieties and can significantly alter the electronic properties of the nitrogen atom. Acyl chlorides and acid anhydrides are common acylating agents.

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid). A non-nucleophilic base such as triethylamine or pyridine is commonly used. The reaction is often performed at low temperatures to control the reactivity of the acylating agent.

Protocol 3: N-Acetylation with Acetic Anhydride

This protocol describes the N-acetylation of 4-azaspiro[2.5]octane using acetic anhydride.[2][3][4][5]

  • Materials:

    • 4-Azaspiro[2.5]octane

    • Acetic anhydride

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 4-azaspiro[2.5]octane (1.0 equiv) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add pyridine or triethylamine (1.2 equiv).

    • Add acetic anhydride (1.1 equiv) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 4: N-Benzoylation with Benzoyl Chloride

This protocol details the N-benzoylation of 4-azaspiro[2.5]octane using benzoyl chloride.[6][7][8]

  • Materials:

    • 4-Azaspiro[2.5]octane

    • Benzoyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a stirred solution of 4-azaspiro[2.5]octane (1.0 equiv) and triethylamine (1.5 equiv) in DCM at 0 °C, add benzoyl chloride (1.2 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Acylating Agent Base Solvent Temperature Typical Yield
Acetic AnhydridePyridineDCM0 °C to RTHigh
Benzoyl ChlorideTriethylamineDCM0 °C to RTHigh

Table 2: Comparison of N-Acylation Conditions.

N-Arylation

The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. For 4-azaspiro[2.5]octane, this can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

Causality Behind Experimental Choices: The Buchwald-Hartwig reaction relies on a palladium catalyst and a phosphine ligand to facilitate the coupling of an aryl halide with the amine. The choice of ligand is crucial for the efficiency of the reaction and depends on the nature of the coupling partners. The Ullmann condensation is a copper-catalyzed alternative, which can be advantageous for certain substrates.

Protocol 5: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-azaspiro[2.5]octane with an aryl bromide.[9][10][11]

  • Materials:

    • 4-Azaspiro[2.5]octane

    • Aryl bromide

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, RuPhos)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

    • Schlenk tube or sealed vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube or sealed vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), and the base (e.g., NaOtBu, 1.4 equiv).

    • Add the aryl bromide (1.0 equiv) and 4-azaspiro[2.5]octane (1.2 equiv).

    • Add the anhydrous solvent (toluene or dioxane).

    • Seal the tube/vial and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 6: Ullmann-type N-Arylation

This protocol outlines a copper-catalyzed N-arylation of 4-azaspiro[2.5]octane with an aryl iodide.[12][13][14]

  • Materials:

    • 4-Azaspiro[2.5]octane

    • Aryl iodide

    • Copper(I) iodide (CuI)

    • Ligand (e.g., 1,10-phenanthroline, L-proline)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

    • Sealed tube

  • Procedure:

    • To a sealed tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the aryl iodide (1.0 equiv) and 4-azaspiro[2.5]octane (1.2 equiv).

    • Add the anhydrous solvent (DMSO or DMF).

    • Seal the tube and heat the reaction mixture at 100-140 °C for 24-48 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

N-Arylation Method Selection

N_Arylation Start N-Arylation of 4-Azaspiro[2.5]octane Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Start->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) Start->Ullmann Buchwald_Details Aryl Bromides/Chlorides Milder Conditions Broader Substrate Scope Buchwald->Buchwald_Details Ullmann_Details Aryl Iodides Higher Temperatures Economical Ullmann->Ullmann_Details

Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation methods.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is key to the success of this reaction. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. The reaction is typically carried out in a slightly acidic medium to facilitate imine/iminium ion formation.

Protocol 7: Reductive Amination with an Aldehyde or Ketone

This protocol describes a general procedure for the reductive amination of 4-azaspiro[2.5]octane.

  • Materials:

    • 4-Azaspiro[2.5]octane

    • Aldehyde or ketone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, as a catalyst)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a stirred solution of 4-azaspiro[2.5]octane (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in DCE or DCM, add a catalytic amount of acetic acid (optional).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Carbonyl Compound Reducing Agent Solvent Additive Typical Yield
AldehydeNaBH(OAc)₃DCEAcetic Acid (cat.)Good to Excellent
KetoneNaBH(OAc)₃DCMAcetic Acid (cat.)Good

Table 3: Representative Conditions for Reductive Amination.

Conclusion

The N-functionalization of 4-azaspiro[2.5]octane is a versatile and powerful strategy in modern drug discovery. The protocols detailed in this guide for N-alkylation, N-acylation, N-arylation, and reductive amination provide a robust toolkit for chemists to synthesize a wide range of analogs. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively navigate the chemical space around this valuable scaffold to develop novel therapeutic agents with improved properties.

References

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1303-1311. (URL: [Link])

  • CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ...
  • Monge, D., & SanMartin, R. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 49-62. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Monge, D., & SanMartin, R. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 49-62. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Pai, G., & Chattopadhyay, A. P. (2014). Ligand-free copper nanoparticle promoted N-arylation of azoles with aryl and heteroaryl iodides. Tetrahedron Letters, 55(4), 941–944. (URL: [Link])

  • Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research, 38(3), 180-182. (URL: [Link])

  • Automated N-Terminal Acetylation - CEM Corporation. (URL: [Link])

  • N-Terminus Acetylation Protocol - CDN. (URL: [Link])

  • Pai, G., & Chattopadhyay, A. P. (2014). Ligand-free copper nanoparticle promoted N-arylation of azoles with aryl and heteroaryl iodides. Tetrahedron Letters, 55(4), 941–944. (URL: [Link])

  • Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of pyrrole with aryl iodides under ligand-free conditions. Journal of Chemical Research, 38(3), 180-182. (URL: [Link])

  • Lee, Y. S., & Lee, H. S. (2005). Nα Selective Acetylation of Peptides. Journal of the Korean Chemical Society, 49(5), 470-472. (URL: [Link])

  • Widen, J. C., & Beaudry, C. M. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Organic letters, 13(15), 3932–3935. (URL: [Link])

  • Paul, S., Gupta, V., Gupta, R., & Loupy, A. (2003). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 8(4), 378-385. (URL: [Link])

  • Nechaev, A. A., et al. (2014). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 45(34). (URL: [Link])

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (URL: [Link])

Sources

Application Notes and Protocols for Coupling Reactions Involving 4-Azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Azaspiro[2.5]octane Moiety in Modern Drug Discovery

The 4-azaspiro[2.5]octane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the design of novel therapeutics, often leading to enhanced binding affinity, improved metabolic stability, and modulated physicochemical properties compared to more planar analogues.[1][2][3] The incorporation of this spirocycle into drug candidates can provide unique exit vectors for further functionalization, allowing for a nuanced exploration of chemical space.[1] This guide provides detailed protocols and mechanistic insights for the effective coupling of 4-azaspiro[2.5]octane hydrochloride, a common salt form of the parent amine, with various partners, enabling its seamless integration into drug discovery pipelines.

Pre-reaction Considerations: Handling this compound

4-Azaspiro[2.5]octane is typically supplied as a hydrochloride salt to improve its stability and handling.[4] Before its use in most coupling reactions, the free base must be generated in situ or in a separate step. This is crucial as the protonated amine is not nucleophilic. The addition of a suitable base is therefore a mandatory first step in any protocol involving this substrate.

Key Properties:

PropertyValueSource
Molecular FormulaC7H14ClN[4]
Molecular Weight147.64 g/mol [4]
Parent Compound CID20522183[4]

I. Palladium-Catalyzed Buchwald-Hartwig Amination: A Robust Method for N-Arylation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[5][6] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the N-arylation of cyclic secondary amines like 4-azaspiro[2.5]octane.[7][8] The reaction's broad substrate scope and functional group tolerance make it a highly versatile tool.[5][9]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][9]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Complex Amine Coordination [Ar-Pd(II)(L)(Amine)-X] Oxidative Addition Complex->Amine Coordination Amine 4-Azaspiro[2.5]octane Amine->Amine Coordination Base Base (e.g., NaOt-Bu) Reductive Elimination Complex Ar-Pd(II)(L)-Amide Base->Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Deprotonation Product N-Aryl-4-azaspiro[2.5]octane Reductive Elimination Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: N-Arylation of 4-Azaspiro[2.5]octane with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide.

Materials:

ReagentCAS No.Molecular WeightAmountMoles (mmol)
This compound1301739-56-9147.64177 mg1.2
4-Bromotoluene106-38-7171.04171 mg1.0
Pd₂(dba)₃51364-51-3915.7223 mg0.025 (2.5 mol%)
Xantphos161265-03-8578.6858 mg0.1 (10 mol%)
Sodium tert-butoxide (NaOt-Bu)865-48-596.10231 mg2.4
Anhydrous Toluene108-88-392.145 mL-

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (2.4 equiv.). The use of a strong, non-nucleophilic base like NaOt-Bu is critical for both the in situ generation of the free amine and to facilitate the deprotonation step in the catalytic cycle.[7]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe. The choice of an aprotic solvent like toluene is standard for these reactions.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Reagent Selection:

  • Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. Other sources like Pd(OAc)₂ can also be used, which will be reduced in situ to Pd(0).[10]

  • Ligand: Xantphos is a bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, leading to efficient catalysis.[11] For challenging substrates, other specialized ligands like RuPhos or BrettPhos may offer improved results.[7]

  • Base: Sodium tert-butoxide is a strong base that is generally effective. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be employed, sometimes in combination with a different solvent system, which may be necessary for base-sensitive functional groups.[11]

II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Derivatized Spirocycles

While the primary amine of 4-azaspiro[2.5]octane does not directly participate in Suzuki-Miyaura couplings, this reaction is a powerful tool for modifying a pre-functionalized spirocycle.[12][13] For instance, an N-aryl-4-azaspiro[2.5]octane bearing a halide can be coupled with a boronic acid to introduce further complexity.

Mechanistic Overview

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[12] The key steps are oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Miyaura Pd(0)L Pd(0)L Oxidative Addition Complex R¹-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Oxidative Addition R1-X Organohalide (R¹-X) R1-X->Oxidative Addition Complex Transmetalation Complex R¹-Pd(II)(L)-R² Oxidative Addition Complex->Transmetalation Complex Transmetalation Boronic Acid R²-B(OH)₂ Boronic Acid->Transmetalation Complex Base Base (e.g., K₂CO₃) Base->Transmetalation Complex Product R¹-R² Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Coupling of N-(4-bromophenyl)-4-azaspiro[2.5]octane with Phenylboronic Acid

Materials:

ReagentCAS No.Molecular WeightAmountMoles (mmol)
N-(4-bromophenyl)-4-azaspiro[2.5]octane(Synthesized)266.19266 mg1.0
Phenylboronic acid98-80-6121.93146 mg1.2
Pd(PPh₃)₄14221-01-31155.5658 mg0.05 (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
1,4-Dioxane/Water (4:1)--5 mL-

Procedure:

  • Reaction Setup: In a microwave vial, combine N-(4-bromophenyl)-4-azaspiro[2.5]octane (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture. The presence of water is often beneficial in Suzuki couplings, aiding in the transmetalation step.[12]

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Microwave irradiation can significantly accelerate the reaction. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.

  • Workup: After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

III. Amide Bond Formation: Acylation of 4-Azaspiro[2.5]octane

Amide bond formation is one of the most fundamental transformations in organic chemistry, crucial for synthesizing a vast array of pharmaceuticals and biologically active molecules.[15][16][17] The secondary amine of 4-azaspiro[2.5]octane can be readily acylated using standard coupling reagents.

General Workflow

The formation of an amide bond typically involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine.[16]

Amide_Coupling Carboxylic Acid R-COOH Activated Ester Activated Intermediate Carboxylic Acid->Activated Ester Coupling Reagent Coupling Reagent (e.g., HATU, EDC) Coupling Reagent->Activated Ester Product Amide Product Activated Ester->Product Amine 4-Azaspiro[2.5]octane Amine->Product Base Base (e.g., DIPEA) Base->Product

Caption: General Workflow for Amide Bond Formation.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

ReagentCAS No.Molecular WeightAmountMoles (mmol)
This compound1301739-56-9147.64162 mg1.1
Benzoic Acid65-85-0122.12122 mg1.0
HATU148893-10-1380.23418 mg1.1
DIPEA7087-68-5129.240.52 mL3.0
Anhydrous DMF68-12-273.095 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (5 mL). Stir for 10 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Addition: Add this compound (1.1 equiv.) followed by DIPEA (3.0 equiv.). The excess base is required to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Buchwald-Hartwig Inactive catalyst; Poor ligand choice; Insufficient baseScreen different palladium sources and ligands (e.g., RuPhos, SPhos). Ensure the base is anhydrous and freshly opened. Increase reaction temperature or time.
Side Reactions in Suzuki Coupling Protodeboronation of boronic acidUse anhydrous solvents and ensure the reaction is under an inert atmosphere. Consider using more stable boronic esters (e.g., MIDA boronates).[14]
Incomplete Amide Coupling Insufficient activation of carboxylic acid; Steric hindranceIncrease the amount of coupling reagent. Switch to a more potent coupling reagent (e.g., COMU). Increase reaction temperature.
Racemization (if chiral centers are present) Use of strong base or high temperatures in amide couplingEmploy milder coupling conditions and racemization-suppressing additives (e.g., HOAt).

References

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
  • A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. ResearchGate.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines. SciSpace.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. Benchchem.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare.
  • A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Reaction Conditions for Chemical Coupling (S9237). NEB.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Suzuki reaction. Wikipedia.
  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • This compound (C7H13N). PubChemLite.
  • This compound. PubChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Amide Bond Formation and Peptide Coupling. ResearchGate.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • This compound. BLD Pharm.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols. Benchchem.

Sources

Application Notes & Protocols: Reductive Amination with 4-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Amine Synthesis

The synthesis of complex amines is a cornerstone of modern drug discovery and development. Among the myriad of techniques available, reductive amination stands out for its reliability, efficiency, and broad functional group tolerance in forming crucial carbon-nitrogen bonds.[1] This process, which involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion that is subsequently reduced, provides a controlled and high-yielding pathway to secondary and tertiary amines, effectively avoiding the over-alkylation issues common with direct alkylation methods.[2]

This guide focuses on the application of this powerful transformation to a particularly valuable building block: 4-azaspiro[2.5]octane . This spirocyclic amine, featuring a cyclopropane ring fused to a piperidine core, is of significant interest to medicinal chemists. Its rigid, three-dimensional structure serves as a unique bioisostere for piperidine, offering a way to explore novel chemical space, optimize pharmacokinetic properties, and enhance binding affinity by locking in specific conformations.[3]

We will explore the mechanistic underpinnings, provide field-tested protocols, and offer practical insights for successfully employing 4-azaspiro[2.5]octane in reductive amination reactions, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent prized for its exceptional selectivity and safety.[4][5]

Part 1: The Underlying Chemistry: Mechanism and Reagent Selection

The Reaction Mechanism: A Stepwise View

The reductive amination of 4-azaspiro[2.5]octane with an aldehyde or ketone proceeds through a well-defined, two-stage pathway that occurs in a single pot. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-azaspiro[2.5]octane) on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hemiaminal undergoes dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion. This step is often the rate-limiting part of the sequence and can be accelerated by an acid catalyst, such as acetic acid.[4]

  • Hydride Reduction: The chosen reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is highly selective and rapid, yielding the final tertiary amine product.

// Reactants Reactants [label=<

+ 4-Azaspiro[2.5]octaneAldehyde/Ketone

];

// Hemiaminal Intermediate Hemiaminal [label=<

Hemiaminal Intermediate

];

// Iminium Ion Iminium [label=<

Iminium Ion

];

// Product Product [label=<

N-Substituted Product

];

// Arrows and Labels Reactants -> Hemiaminal [label="Nucleophilic\nAttack"]; Hemiaminal -> Iminium [label="- H₂O\n(Acid Catalyzed)"]; Iminium -> Product [label=< Reduction NaBH(OAc)₃ >]; } .enddot Caption: Reductive Amination Mechanism.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can reduce imines, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard for one-pot reductive aminations for several key reasons:

  • Superb Selectivity : STAB is a mild reducing agent, sterically hindered by its three acetoxy groups.[5] This makes it slow to react with aldehydes and ketones but highly reactive towards the more electrophilic protonated iminium ion. This selectivity is the cornerstone of the one-pot procedure, preventing the wasteful reduction of the starting carbonyl compound.[4][5]

  • Enhanced Safety : Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas, making it a significantly safer and more environmentally benign choice for laboratory and scale-up applications.[5]

  • Mild Reaction Conditions : Reactions with STAB are typically run under neutral or mildly acidic conditions at room temperature, preserving sensitive functional groups within the substrates.

  • Moisture Sensitivity : A critical experimental note is that STAB is sensitive to water and incompatible with protic solvents like methanol.[5] Therefore, reactions must be conducted in anhydrous aprotic solvents.

Part 2: Experimental Protocols and Workflow

The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: Reaction with an Aldehyde Substrate

This procedure outlines a general method for the coupling of 4-azaspiro[2.5]octane with a representative aldehyde.

Materials:

  • 4-azaspiro[2.5]octane (or its hydrochloride salt)

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-azaspiro[2.5]octane (1.0 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA, 1.1 eq) to liberate the free amine.

  • Solvent and Substrate Addition: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration). Add the aldehyde (1.1-1.2 eq).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive substrates, a catalytic amount of acetic acid (0.1 eq) can be added at this stage.

  • Reduction: Add STAB (1.5 eq) to the mixture portion-wise over 5 minutes. A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every hour. Typical reaction times range from 1 to 4 hours.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Protocol 2: Modifications for Ketone Substrates

Ketones are inherently less electrophilic than aldehydes, and the resulting iminium ions can be more sterically hindered. The procedure is largely the same, but the following modifications should be considered:

  • Catalyst: The addition of acetic acid (1-2 equivalents) is more frequently required to drive the dehydration and formation of the iminium ion.[4]

  • Reaction Time: Expect longer reaction times, potentially from 4 to 24 hours.

  • Temperature: For particularly unreactive ketones, gentle heating (e.g., to 40 °C) may be necessary, but this should be approached with caution to avoid reagent decomposition.

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Isolation cluster_Purification Purification A 1. Combine Amine & Carbonyl in Anhydrous Solvent B 2. Stir 20-30 min (Add Acetic Acid if needed) A->B C 3. Add NaBH(OAc)₃ (STAB) Portion-wise B->C D 4. Stir at Room Temp (1-24h) Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Wash with Water & Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Flash Column Chromatography I->J K Pure Product J->K

Part 3: Data Summary and Troubleshooting

Typical Reaction Parameters

The following table summarizes common starting conditions for the reductive amination of 4-azaspiro[2.5]octane.

ParameterAldehyde SubstrateKetone SubstrateRationale & Notes
Amine:Carbonyl:STAB 1.0 : 1.1 : 1.51.0 : 1.2 : 1.5-2.0A slight excess of the carbonyl and STAB drives the reaction to completion.
Solvent DCM, DCE, THFDCE, THFDCE is often preferred for its higher boiling point if gentle heating is needed.[5][7]
Catalyst Optional (0.1 eq AcOH)Recommended (1-2 eq AcOH)Acetic acid accelerates the rate-limiting dehydration step.[4]
Temperature Room TemperatureRoom Temp to 40 °CKetones are less reactive and may require more energy input.
Typical Time 1 - 4 hours4 - 24 hoursMonitor by TLC/LC-MS for optimal endpoint.
Expected Yield 75 - 95%60 - 85%Yields are substrate-dependent and can be affected by steric hindrance.
Field-Proven Insights & Troubleshooting
  • Problem: Stalled or Incomplete Reaction

    • Cause: Insufficient iminium ion formation.

    • Solution: Add a catalytic amount of acetic acid. If acid is already present, consider that the carbonyl substrate may be too sterically hindered or electronically deactivated.

    • Cause: Deactivation of STAB by moisture.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened STAB.

  • Problem: Formation of Alcohol Byproduct

    • Cause: Reduction of the starting carbonyl. This is rare with STAB but can occur if a less selective reagent like sodium borohydride (NaBH₄) is used, or if the iminium formation is unusually slow.[2]

    • Solution: Stick with STAB as the reducing agent. Ensure the amine and carbonyl are pre-stirred to allow for iminium formation before adding the hydride.

  • Problem: Difficulty in Purification

    • Cause: The tertiary amine product may be highly polar and streak on silica gel.

    • Solution: Consider pre-treating the silica gel with triethylamine (e.g., by adding 1% TEA to the eluent) to neutralize acidic sites and improve chromatography. Alternatively, purification via reverse-phase HPLC may be necessary for very polar compounds.

References

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals and Agrochemicals. Chemical Reviews, 119(23), 11857-11911.
  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.
  • Hadden, M. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 4-Azaspiro[2.5]octane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for therapeutic development.[1][2] By screening collections of low molecular weight compounds (fragments), FBDD efficiently explores chemical space to find weak but highly ligand-efficient binders.[1][3] These initial hits serve as foundational blueprints for constructing potent and selective drug candidates.

Historically, fragment libraries have been dominated by flat, aromatic, sp²-hybridized systems. While successful, this has led to the repeated exploration of a relatively limited, two-dimensional area of chemical space. The frontier of drug discovery now lies in the third dimension. Saturated, sp³-rich scaffolds, particularly rigid polycyclic systems, offer a distinct advantage by presenting substituents in well-defined three-dimensional vectors.[4][5][6][7] This spatial arrangement can facilitate more specific and potent interactions with the complex topological features of biological targets.[4]

Among this class of 3D scaffolds, the 4-azaspiro[2.5]octane core has emerged as a particularly privileged structure. Its unique architecture, combining a cyclopropane and a piperidine ring fused at a single spiro-carbon, provides a rigid framework with defined exit vectors for chemical elaboration. This guide provides a comprehensive overview of the strategic application of the 4-azaspiro[2.5]octane scaffold in FBDD campaigns, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Section 1: The Strategic Advantage of the 4-Azaspiro[2.5]octane Scaffold

The selection of a core scaffold is a critical decision in FBDD. The 4-azaspiro[2.5]octane motif offers compelling advantages that justify its inclusion in any modern fragment library.

1.1. Inherent Three-Dimensionality and Structural Rigidity The spirocyclic fusion of the cyclopropane and piperidine rings locks the conformation of the molecule.[8] Unlike flexible aliphatic chains or even conformationally mobile cyclohexanes, the 4-azaspiro[2.5]octane core presents functional groups in precise spatial orientations. This rigidity reduces the entropic penalty upon binding to a protein target, a key factor in the high ligand efficiency often observed with fragment hits.[1] The defined exit vectors from the piperidine nitrogen and other positions on the rings allow for systematic exploration of the target's binding pocket in a controlled, 3D manner.[9]

1.2. Improved Physicochemical Properties A general trend in modern medicinal chemistry is the move away from flat, greasy molecules towards compounds with a higher fraction of sp³-hybridized carbons (Fsp³).[10] Increasing Fsp³ character often correlates with improved physicochemical properties.[8][10] Azaspirocycles, in particular, have been shown to enhance aqueous solubility, decrease lipophilicity (LogP/LogD), and improve metabolic stability when compared to their non-spirocyclic or aromatic counterparts.[4][8] These properties are crucial for developing candidates with favorable ADME (Administration, Distribution, Metabolism, and Excretion) profiles.

1.3. Synthetic Tractability and Library Generation The 4-azaspiro[2.5]octane core, while structurally sophisticated, is accessible through established synthetic routes, making it suitable for library synthesis.[11] The secondary amine of the piperidine ring serves as a versatile chemical handle for diversification, allowing for the introduction of a wide array of functional groups through techniques like amide coupling, reductive amination, and sulfonylation. This enables the creation of a diverse library of fragments from a single, rigid 3D core.

Section 2: An Integrated Workflow for FBDD Using 4-Azaspiro[2.5]octane

A successful FBDD campaign is a multi-stage process requiring a cascade of biophysical techniques to identify, validate, and characterize fragment hits.[12] The following workflow is tailored for the application of a 4-azaspiro[2.5]octane-based library.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening & Validation cluster_2 Hit-to-Lead Lib_Synth 1. Library Synthesis (4-Azaspiro[2.5]octane Core) QC 2. Quality Control (LC-MS, NMR, Solubility) Lib_Synth->QC Purity & Identity SPR_Screen 3. Primary Screen (Surface Plasmon Resonance) QC->SPR_Screen Qualified Library NMR_Val 4. Orthogonal Validation (STD-NMR) SPR_Screen->NMR_Val Initial Hits Xray 5. Structural Biology (X-ray Crystallography) NMR_Val->Xray Validated Hits SBDD 6. Structure-Based Design (Fragment Growing/Linking) Xray->SBDD Binding Mode Data Lead_Opt 7. Lead Optimization SBDD->Lead_Opt SAR Strategy

Figure 1: Integrated FBDD workflow from library synthesis to lead optimization.

Protocol 2.1: Fragment Library Synthesis and Quality Control

Objective: To synthesize a diverse library of fragments based on the 4-azaspiro[2.5]octane core and ensure their quality for screening.

Methodology:

  • Core Synthesis: Synthesize the N-Boc protected 4-azaspiro[2.5]octane core using a suitable literature procedure.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

  • Diversification (Parallel Synthesis): In a 96-well plate format, couple the core amine with a diverse set of carboxylic acids, sulfonyl chlorides, and aldehydes (via reductive amination) to generate a library of amides, sulfonamides, and tertiary amines. Aim for a final fragment molecular weight < 300 Da.

  • Quality Control (QC):

    • Purity & Identity: Analyze each compound using LC-MS to confirm identity (correct mass) and purity (typically >95%).

    • Structural Confirmation: For a representative subset of the library, confirm the structure using ¹H and ¹³C NMR.

    • Solubility Assessment: Determine the aqueous solubility of each fragment at the screening concentration (e.g., 200 µM) using nephelometry or a similar method. Insoluble compounds or aggregators should be flagged or removed.

Table 1: Representative QC Acceptance Criteria

Parameter Method Acceptance Criterion Causality for Criterion
Identity LC-MS Measured mass ± 0.5 Da of calculated mass Confirms the correct molecule was synthesized.
Purity LC-MS (UV @ 214nm) ≥ 95% Minimizes false positives from impurities.

| Solubility | Nephelometry | No significant aggregation at 200 µM in assay buffer | Ensures fragments are monomeric in solution for reliable binding analysis. |

Protocol 2.2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Objective: To identify initial fragment hits that bind to the target protein using a high-throughput, label-free biophysical assay.[13][14]

Rationale: SPR is an ideal primary screening technique for FBDD due to its high sensitivity, low protein consumption, and ability to provide real-time binding data without labeling the fragments or the protein.[15][16]

Methodology:

  • Protein Immobilization:

    • Immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

    • Use one flow cell as a reference surface, either leaving it blank or immobilizing an irrelevant control protein to subtract non-specific binding.[17]

  • Assay Development:

    • Establish a running buffer that ensures protein stability and minimizes non-specific binding (e.g., PBS or HEPES with 0.05% P20 surfactant and 1-5% DMSO).

    • Confirm the activity of the immobilized protein using a known ligand or positive control.

  • Primary Screen:

    • Prepare fragment stock solutions in 100% DMSO and dilute them into the running buffer to a final screening concentration (e.g., 200 µM).

    • Inject the fragments over the target and reference surfaces in a single-concentration screen.

    • A typical injection time is 60 seconds followed by a 60-120 second dissociation phase.

  • Hit Identification:

    • After double-referencing (subtracting the reference channel and buffer-only injections), identify hits as fragments that produce a stable binding response significantly above the noise level (e.g., > 3 standard deviations of the baseline noise or a fixed RU threshold).

Protocol 2.3: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR

Objective: To validate hits from the primary screen using a solution-based method and eliminate artifacts associated with the SPR surface.[18]

Rationale: STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding of a fragment to the target protein in solution.[19][20] It is an excellent orthogonal method as it relies on different physical principles than SPR, thereby increasing confidence in the identified hits.[17]

Methodology:

  • Sample Preparation:

    • Prepare two samples for each fragment to be tested in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Sample A (Test): Target protein (10-20 µM) + Fragment (200-500 µM).

    • Sample B (Control): Fragment only (200-500 µM).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to ensure the fragment is soluble and its signals are visible.

    • Acquire STD spectra for both samples. This involves two experiments: one with on-resonance saturation of the protein (e.g., at -1.0 ppm) and one with off-resonance saturation (e.g., at 40 ppm).

    • The difference spectrum (off-resonance minus on-resonance) reveals signals only from the protons of the fragment that are in close contact with the protein.

  • Hit Validation:

    • A fragment is considered a validated hit if strong signals are observed in the STD difference spectrum in the presence of the protein (Sample A) and no signals are observed in its absence (Sample B).[19]

    • The relative intensity of the signals can provide initial insights into the fragment's binding epitope (i.e., which parts of the fragment are closest to the protein).[21][22]

Protocol 2.4: Structural Characterization and Fragment Evolution

Objective: To determine the atomic-level binding mode of validated hits to enable structure-based drug design.

Rationale: High-resolution structural information, typically from X-ray crystallography, is the cornerstone of FBDD.[1][23] It transforms a low-affinity hit into a powerful starting point by revealing specific interactions and providing a clear roadmap for chemical optimization.[2][24]

Methodology:

  • Co-crystallization/Soaking:

    • Set up crystallization trials for the target protein.

    • Once crystals are obtained, either soak them in a solution containing a high concentration of the fragment hit (1-10 mM) or set up co-crystallization trials with the protein and fragment mixed together.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the protein-fragment complex structure.

  • Structure-Based Design (SBDD):

    • Analyze the binding mode of the 4-azaspiro[2.5]octane fragment. Identify key hydrogen bonds, hydrophobic interactions, and unoccupied pockets adjacent to the fragment.

    • Use the defined 3D vectors of the spirocyclic core to design new analogs that grow into these empty pockets to pick up additional favorable interactions. This is the "fragment growing" strategy.

SBDD_Strategy cluster_0 Structural Analysis cluster_1 Fragment Evolution Structure X-ray Structure 4-Azaspiro[2.5]octane hit bound in active site Unoccupied Pocket Identified Design Design Strategy 'Fragment Growing' Add functionality to vector pointing into pocket Structure:f2->Design:f0 Informs Synthesis Synthesis Synthesize new analog with designed modification Design->Synthesis Guides Assay Re-assay Measure affinity (Kd) of new analog Synthesis->Assay Provides Assay->Design Iterative Cycle (SAR)

Figure 2: Structure-based design cycle for fragment growing.

Section 3: Case Study and Data Interpretation

A hypothetical screening campaign against Protein Kinase X yielded the following validated hit:

Hit 1: 1-(4-azaspiro[2.5]octan-4-yl)ethan-1-one

  • SPR Screen: Positive hit at 200 µM

  • STD-NMR: Confirmed binding in solution

  • X-ray Structure: Revealed the acetyl group occupies a small hydrophobic pocket, while the cyclopropane moiety is solvent-exposed. A large, unoccupied hydrophobic pocket was identified adjacent to the piperidine ring.

Based on this structural data, a fragment growing strategy was employed.

Table 2: Structure-Activity Relationship (SAR) for Hit 1 Analogs

Compound Modification from Hit 1 Kd (µM) via SPR Ligand Efficiency (LE) Rationale for Design
Hit 1 - (Parent Fragment) 850 0.35 Initial screening hit.
Analog 1.1 Acetyl -> Phenylacetyl 120 0.33 Grow into adjacent hydrophobic pocket with a phenyl group.
Analog 1.2 Phenylacetyl -> (4-hydroxyphenyl)acetyl 25 0.38 Add H-bond donor to interact with a nearby serine residue.

| Analog 1.3 | Cyclopropane -> Phenyl | 2100 | 0.28 | Test importance of the sp³-rich cyclopropane. |

Interpretation:

  • The SAR clearly shows that growing from the piperidine nitrogen into the adjacent pocket (Analog 1.1) dramatically improves affinity.

  • Further decorating the new phenyl ring to form a specific hydrogen bond (Analog 1.2) provides another significant boost in potency and ligand efficiency.

  • Replacing the 3D cyclopropane with a flat phenyl ring (Analog 1.3) was highly detrimental, confirming the value of the sp³-rich spirocyclic core for maintaining the optimal binding conformation.

Conclusion

The 4-azaspiro[2.5]octane scaffold is a powerful tool in the modern FBDD arsenal. Its inherent rigidity, three-dimensionality, and favorable physicochemical properties provide a robust starting point for developing novel therapeutics.[4][10] By leveraging a systematic workflow of high-sensitivity biophysical screening, orthogonal validation, and structure-based design, researchers can effectively translate weak-binding 4-azaspiro[2.5]octane fragments into potent, highly optimized lead compounds. The strategic incorporation of such 3D scaffolds is essential for exploring new chemical space and tackling increasingly challenging biological targets.

References

  • Zheng, Y. C., & Tice, C. M. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(9), 975-979. Available at: [Link]

  • Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 9(1), 1-5. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available at: [Link]

  • Moberg, A., Lindgren, M. T., & Holmgren, C. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]

  • Moberg, A., Lindgren, M. T., & Holmgren, C. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Analytical Biochemistry, 629, 114299. Available at: [Link]

  • Kirby, K. A., & Biela, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 235-243. Available at: [Link]

  • Neumann, L., & Stiefl, N. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 1-13. Available at: [Link]

  • Kumar, A., et al. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 114(40), 10634-10639. Available at: [Link]

  • Ciulli, A. (2013). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Methods in Molecular Biology, 929, 145-164. Available at: [Link]

  • Sygnature Discovery. Fragment Screening. Available at: [Link]

  • Le Roy, A., et al. (2018). Enabling STD-NMR fragment screening using stabilized native GPCR: A case study of adenosine receptor. Scientific Reports, 8(1), 8140. Available at: [Link]

  • Ramachandran, G., et al. (2020). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 15(8), 2604-2633. Available at: [Link]

  • Neumann, L., & Stiefl, N. (2010). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 733-737. Available at: [Link]

  • Foley, C. A., et al. (2018). Spirocycles as Rigidified sp 3 -Rich Scaffolds for a Fragment Collection. Organic Letters, 20(17), 5332-5336. Available at: [Link]

  • Angulo, J. (2015). NMR Screening and Hit Validation in Fragment Based Drug Discovery. Current Medicinal Chemistry, 22(30), 3465-3486. Available at: [Link]

  • Viegas, A., et al. (2016). Ligand-Orientation Based Fragment Selection in STD NMR Screening. Journal of Medicinal Chemistry, 59(1), 373-379. Available at: [Link]

  • Bruker. Fragment screening by ligand observed nmr. Available at: [Link]

  • Annang, F., & Grienke, U. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Acta Pharmaceutica Sinica B, 11(10), 3009-3031. Available at: [Link]

  • Angulo, J., & Cañada, F. J. (2022). Inter-Ligand STD NMR: An Efficient 1D NMR Approach to Probe Relative Orientation of Ligands in a Multi-Subsite Protein Binding Pocket. Molecules, 27(16), 5345. Available at: [Link]

  • Ghashghaei, O., & Kurkin, A. V. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(18), 3267. Available at: [Link]

  • Zheng, Y. C., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Boyd, S., et al. (2022). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering, 7(1), 10-16. Available at: [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.
  • Foley, C. A., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Organic Letters, 15(17), 4446-4449. Available at: [Link]

  • CN108530375A - The intermediate and preparation method of 4- oxa- -7- azaspiros [2.5] octanes or its salt. Google Patents.
  • Mortenson, D. E., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1193-1200. Available at: [Link]

  • Si, M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185. Available at: [Link]

  • AlKharboush, D. F., et al. (2023). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 4, 100233. Available at: [Link]

  • Cambridge Healthtech Institute. Fragment Based Drug Discovery. Available at: [Link]

  • Si, M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 4-Azaspiro[2.5]octane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective in modern drug discovery. Saturated heterocyclic scaffolds have demonstrated significant advantages over their flat, aromatic counterparts by providing improved physicochemical properties and enabling better exploration of protein binding pockets.[1][2] This guide details the strategic application of 4-azaspiro[2.5]octane building blocks in high-throughput screening (HTS) campaigns. This spirocyclic scaffold, featuring a unique fusion of an azetidine and a cyclopropane ring, offers a rigid, three-dimensional framework that serves as an excellent starting point for the generation of diverse and structurally complex compound libraries.[3] We present here the rationale for employing this scaffold, a strategy for library synthesis via diversity-oriented synthesis (DOS), detailed protocols for biochemical and cell-based HTS, and a comprehensive workflow for hit validation and characterization.

The Strategic Advantage of the 4-Azaspiro[2.5]octane Scaffold

The design of small molecule libraries for HTS has evolved from a focus on sheer numbers to an emphasis on quality and chemical diversity.[4][5] A critical component of library quality is the three-dimensional (3D) character of its constituents, often quantified by the fraction of sp³-hybridized carbons (Fsp³).[1] Molecules with higher Fsp³ counts tend to exhibit improved aqueous solubility, better metabolic stability, and can achieve more specific interactions with biological targets, leading to higher potency and selectivity.[2]

The 4-azaspiro[2.5]octane core is an exemplary embodiment of a 3D-rich building block. Its inherent rigidity, a consequence of the spirocyclic fusion, limits conformational flexibility, which can pre-organize appended functionalities into favorable orientations for target binding. This can lead to a reduction in the entropic penalty upon binding, potentially increasing ligand efficiency.[6]

Moreover, small azaspirocycles like 4-azaspiro[2.5]octane can serve as valuable bioisosteres for more common, flexible, or metabolically labile motifs such as piperidine.[3][7][8] Replacing a piperidine ring with a spirocyclic azetidine can improve pharmacokinetic properties by reducing susceptibility to metabolic degradation by enzymes.[9]

Key Advantages of the 4-Azaspiro[2.5]octane Scaffold:

  • Inherent Three-Dimensionality: High Fsp³ character to better explore complex protein binding sites.[10]

  • Conformational Rigidity: Locks appended substituents in defined spatial vectors, potentially improving binding affinity and selectivity.

  • Novel Chemical Space: Provides access to uncharted chemical equity, increasing the probability of identifying novel hits.

  • Improved Physicochemical Properties: Spirocyclic scaffolds are associated with enhanced solubility and metabolic stability compared to planar systems.[2]

  • Bioisosteric Potential: Can serve as a metabolically more stable replacement for common saturated heterocycles like piperidine.[1][7]

Library Design and Synthesis: A Diversity-Oriented Approach

To fully leverage the potential of the 4-azaspiro[2.5]octane scaffold, a Diversity-Oriented Synthesis (DOS) strategy is recommended for library construction.[4][11][12] DOS aims to efficiently generate a collection of structurally diverse molecules from a common starting material, exploring a wide range of chemical space.[5][13] This is in contrast to target-oriented synthesis, which focuses on a single product.

A plausible DOS strategy for a 4-azaspiro[2.5]octane library would involve a "build/couple/pair" approach, allowing for the introduction of diversity at multiple stages of the synthesis.[14]

graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

}

Figure 1. Diversity-Oriented Synthesis (DOS) workflow for a 4-azaspiro[2.5]octane library.

Synthetic Strategy Outline:

  • Build Phase: Synthesis of a functionalized 4-azaspiro[2.5]octane core. This could be achieved through multi-step sequences starting from commercially available cyclopropane derivatives.

  • Couple Phase: Parallel attachment of a diverse set of building blocks (e.g., carboxylic acids, alkyl halides) to the nitrogen atom of the azetidine ring. This introduces the first point of diversity (R1).

  • Pair Phase: Subsequent chemical transformations, such as intramolecular cyclizations, on functional handles incorporated in the coupled building blocks. This can generate a variety of fused or further substituted spirocyclic systems, introducing additional points of diversity (R2, R3, etc.).[14]

This strategy ensures that the resulting library members are not only diverse in their appended substituents but also in their core skeletal structures.

High-Throughput Screening Protocols

The success of an HTS campaign relies on a robust and reproducible assay.[15] The 4-azaspiro[2.5]octane library is suitable for various HTS formats, including both biochemical and cell-based assays.

Compound Management and Plate Preparation

Proper handling of library compounds is critical to avoid issues like precipitation, which can lead to false negatives.

Protocol 1: Master Plate and Assay Plate Preparation

  • Stock Solution Preparation: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Use high-quality, low-water content DMSO to minimize compound precipitation.[15][16]

  • Master Plate Creation: Aliquot the 10 mM stock solutions into 384-well master plates. These plates should be sealed and stored at -20°C or -80°C. Minimize freeze-thaw cycles.[17]

  • Assay Plate Stamping: Using an automated liquid handler, "stamp" or transfer a small volume (e.g., 50-100 nL) from the master plate to the wells of a 384-well or 1536-well assay plate. This creates the desired final compound concentration upon addition of assay reagents.

  • Solubility Check: It is advisable to perform a preliminary solubility test on a representative subset of the library at the final assay concentration in the assay buffer. This can be done by measuring light scatter before and after compound addition.

ParameterRecommendationRationale
Primary Solvent 100% DMSO (low water content)High solubilizing power for a wide range of organic molecules.[16]
Stock Concentration 10 mMA standard concentration that balances solubility with the ability to achieve a wide range of assay concentrations.
Final Assay [DMSO] < 0.5%To minimize solvent effects on biological targets and assay components.
Storage -20°C or -80°C, sealed platesReduces solvent evaporation and compound degradation.
Freeze-Thaw Cycles Minimize (<5)Repeated freezing and thawing can cause compound precipitation.[15]
Case Study: Biochemical HTS for Kinase Inhibitors

Biochemical assays are ideal for identifying compounds that directly interact with a purified target protein, such as an enzyme.[18]

Application Note: HTS for Novel Kinase Inhibitors

This protocol describes a fluorescence polarization (FP)-based assay to identify inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site.

Protocol 2: Kinase Inhibition FP Assay (384-well format)

  • Assay Plate Preparation: Using an automated liquid handler, transfer 100 nL of each compound from the 10 mM master stock plate into the wells of a low-volume, black, 384-well assay plate. This will yield a final compound concentration of 10 µM in a 10 µL assay volume.

  • Reagent Preparation: Prepare a 2X kinase solution and a 2X tracer/ATP solution in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer/ATP Addition: Add 5 µL of the 2X tracer/ATP solution to initiate the reaction.

  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Controls: Each plate must include:

    • Negative Controls (0% inhibition): Wells containing DMSO only (no compound).

    • Positive Controls (100% inhibition): Wells containing a known, potent inhibitor of the kinase.

Cell-Based HTS for Modulators of a Signaling Pathway

Cell-based assays provide data in a more physiologically relevant context, assessing a compound's effect on a cellular process.

Application Note: Cell-Based Reporter Gene Assay

This protocol outlines a luciferase reporter gene assay to identify modulators of a specific transcription factor pathway.

Protocol 3: Luciferase Reporter Gene Assay (384-well format)

  • Cell Plating: Seed a stable cell line expressing the luciferase reporter construct into white, clear-bottom 384-well plates at a predetermined density. Allow cells to adhere overnight.

  • Compound Addition: Transfer 100 nL of library compounds from the master plates to the cell plates using an acoustic liquid handler to minimize cell disturbance.

  • Cell Stimulation (if required): After a 1-hour compound pre-incubation, add the stimulating agent (e.g., a cytokine or growth factor) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for the desired time (e.g., 6-24 hours) in a cell culture incubator.

  • Lysis and Luciferase Detection: Add a "one-step" luciferase reagent that lyses the cells and contains the luciferin substrate.

  • Data Acquisition: After a short incubation (10-15 minutes) to stabilize the luminescent signal, read the plates on a luminometer.

  • Cytotoxicity Counterscreen: It is crucial to run a parallel counterscreen to identify compounds that inhibit the reporter signal due to general cytotoxicity. This can be a simple ATP-based viability assay (e.g., CellTiter-Glo®).

Data Analysis and Hit Confirmation

Rigorous data analysis is essential to identify true "hits" from the vast amount of data generated in an HTS campaign.[19]

graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

}

Figure 2. A typical hit confirmation and validation workflow following a primary HTS.

Primary Data Analysis
  • Normalization: Raw data from each plate should be normalized to the on-plate controls. The percent inhibition (for biochemical assays) or percent activation/inhibition (for cell-based assays) is calculated relative to the positive and negative controls.

  • Quality Control: The Z'-factor is a statistical parameter used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay with a large separation between the positive and negative control signals.[15]

  • Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population. For example, compounds that produce a signal >3 SD from the mean of the negative controls are considered primary hits.

Hit Confirmation and Triage

Primary hits must be subjected to a rigorous confirmation process to eliminate false positives.[18]

Protocol 4: Hit Confirmation Workflow

  • Re-testing: Cherry-pick the primary hits from the master plates and re-test them in the primary assay, often in triplicate, to confirm activity.

  • Dose-Response Curves: Test all confirmed hits in a 10-point dose-response format to determine their potency (IC₅₀ or EC₅₀). This step is crucial for prioritizing compounds.

  • Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that measures the same biological endpoint but uses a different technology.[18] For example, a kinase inhibitor hit from an FP assay could be confirmed using a technology that directly measures product formation (e.g., ADP-Glo™). This helps to rule out assay artifacts.

  • Compound Purity and Identity: Purchase or re-synthesize the most promising hits as dry powders and confirm their identity and purity (e.g., by LC-MS and NMR) before further characterization.

Conclusion

The 4-azaspiro[2.5]octane scaffold represents a valuable addition to the medicinal chemist's toolbox for constructing high-quality screening libraries. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for discovering novel modulators of a wide range of biological targets. By combining a diversity-oriented synthesis approach with robust, well-validated HTS protocols and a stringent hit confirmation workflow, researchers can effectively leverage this unique building block to identify high-quality lead compounds for drug discovery programs.

References

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules.

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters.

  • Spirocyclic Piperidine Bioisostere. (n.d.). Enamine.

  • Application Notes and Protocols for High-Throughput Screening of Azetidine Derivatives. (2025). BenchChem.

  • Diversity-oriented synthesis of 17-spirosteroids. (2020). Beilstein Journal of Organic Chemistry.

  • DMSO solubility and bioscreening. (n.d.). ResearchGate.

  • Novel Class of Piperidine Bioisosteres. (2023). ChemRxiv.

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.). ResearchGate.

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. (2018). Frontiers in Chemistry.

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Angewandte Chemie International Edition.

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). Broad Institute.

  • [Diversity-oriented synthesis and its application in drug discovery]. (2015). Yao Xue Xue Bao.

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions.

  • Key components of HTS campaigns. The workflow of a HTS campaign is... (n.d.). ResearchGate.

  • Diversity-Oriented Synthesis. (n.d.). David Spring's group.

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. (2019). ACS Medicinal Chemistry Letters.

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (2024). ChemRxiv.

  • Drug Solubility in Water and Dimethylsulfoxide. (n.d.). ResearchGate.

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2005). Journal of Biomolecular Screening.

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). Journal of Biomolecular Screening.

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2015). Nature Protocols.

  • Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass Spectrometry Encoded Libraries. (2023). Journal of the American Chemical Society.

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. (2025). Journal of Medicinal Chemistry.

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bio-enviromental and Engineering Promotion for Life Sciences.

  • Samples in DMSO: What an end user needs to know. (2006). Ziath.

  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). Crystals.

  • Diversity-oriented synthesis: producing chemical tools for dissecting biology. (2012). Chemical Society Reviews.

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (2021). ACS Medicinal Chemistry Letters.

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery.

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2021). International Journal of Molecular Sciences.

  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube.

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. (2024). ResearchGate.

  • High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. (2007). Organic & Biomolecular Chemistry.

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2021). Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing this valuable spirocyclic scaffold. The unique steric and electronic properties of the 4-azaspiro[2.5]octane core, which features a cyclopropane ring fused to a piperidine, make it a compelling bioisostere in modern drug design. However, its synthesis presents distinct challenges that require careful consideration of reaction mechanics and experimental conditions.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and answers to frequently encountered questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnostic workflow and actionable solutions.

Q1: My Kulinkovich-de Meijere reaction to form the spiro-cyclopropylamine precursor is low-yielding or failing completely. What are the common causes and how can I fix this?

A1: This is a frequent and critical issue, as the titanium-mediated cyclopropanation of an appropriate N,N-dialkylamide is often the cornerstone of the synthesis. The reaction's success is highly sensitive to reagent quality, stoichiometry, and reaction conditions.

Causality: The Kulinkovich-de Meijere reaction proceeds via a titanacyclopropane intermediate formed from a Grignard reagent (like EtMgBr) and a titanium(IV) alkoxide.[1][2] This intermediate reacts with the amide carbonyl to form an oxatitanacyclopentane, which, due to the poor leaving group nature of the dialkylamino group, rearranges to form the cyclopropylamine.[2] Failures typically stem from the inefficient formation or premature decomposition of the key titanacyclopropane intermediate.

Troubleshooting Workflow:

  • Verify Reagent Quality & Stoichiometry:

    • Grignard Reagent: Use freshly prepared or recently titrated Grignard reagent. Old or poorly stored reagents are a primary source of failure.

    • Titanium(IV) Isopropoxide (Ti(OiPr)₄): This reagent is extremely moisture-sensitive. Use a freshly opened bottle or distill it prior to use. Water will rapidly hydrolyze the catalyst to titanium oxides.

    • Stoichiometry: While catalytic versions exist, yields are often significantly better with stoichiometric amounts of the titanium reagent relative to the amide.[2] For valuable substrates, using methyltitanium triisopropoxide (MeTi(OiPr)₃) can be more efficient, requiring only one equivalent of the Grignard reagent.[2][3]

  • Optimize Reaction Conditions:

    • Temperature: While the reaction is often run at ambient temperature or gentle reflux in ethers, adding the Grignard reagent at a lower temperature before warming can sometimes improve yields by allowing for controlled formation of the active titanium species.[2]

    • Solvent: Anhydrous diethyl ether or THF are standard. Ensure your solvent is rigorously dried over a suitable agent (e.g., sodium/benzophenone).

  • Analyze Potential Side Reactions:

    • Enolization: If your amide substrate has acidic α-protons, competing enolization can be an issue. While less of a problem than with esters, it can reduce yields.

    • Reduction of Amide: Inefficient cyclopropanation can lead to simple reduction or alkylation of the amide carbonyl. Check your crude NMR for signals corresponding to these byproducts.

Summary of Troubleshooting Steps:

ParameterRecommended ActionRationale
Grignard Reagent Titrate before use.Ensures accurate stoichiometry and activity.
Ti(OiPr)₄ Use from a fresh bottle or distill.Highly sensitive to moisture, which deactivates the catalyst.
Stoichiometry Use stoichiometric Ti(OiPr)₄.Improves yields, especially with less reactive amides.[2]
Solvent Use rigorously dried ethereal solvents.Prevents hydrolysis of the titanium reagent and Grignard.
Temperature Control addition temperature.Can prevent side reactions and promote clean formation of the titanacyclopropane.
Q2: The intramolecular cyclization to form the piperidine ring is inefficient. What are the best strategies to promote ring closure?

A2: Forming the six-membered piperidine ring is the second key challenge. The most common and reliable method is an intramolecular reductive amination. Success hinges on efficiently forming the intermediate iminium ion and selecting the appropriate reducing agent.

Causality: Intramolecular reductive amination involves the condensation of a primary amine with a tethered ketone or aldehyde to form a cyclic iminium ion, which is then reduced in situ to the piperidine.[4][5] The rate-limiting step can be either the iminium ion formation (which is acid-catalyzed and requires dehydration) or the reduction itself.

Troubleshooting Workflow:

  • Optimize Iminium Ion Formation:

    • pH Control: This is critical. The reaction requires a mildly acidic pH (typically 4-6). Too acidic, and the starting amine is fully protonated and non-nucleophilic. Too basic, and the carbonyl is not activated and the final iminium ion cannot form efficiently. Use of an acetic acid buffer is common.[4]

    • Dehydrating Agent: To drive the equilibrium towards the iminium ion, a dehydrating agent like molecular sieves or using a Lewis acid such as Ti(OiPr)₄ can be beneficial.[6]

  • Select the Right Reducing Agent:

    • The ideal reducing agent is one that selectively reduces the iminium ion in the presence of the starting carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of acidic conditions, and does not require strict pH control once the reaction is running.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is highly selective for iminium ions over ketones/aldehydes.[5][6] However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a more common first choice in many labs.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can be slow and may not be compatible with other functional groups in the molecule (e.g., alkenes, benzyl protecting groups).

Troubleshooting Decision Tree for Intramolecular Cyclization

G start Low Yield in Intramolecular Cyclization check_pH Is pH of the reaction in the 4-6 range? start->check_pH adjust_pH Adjust pH with AcOH/buffer. check_pH->adjust_pH No check_reductant Is the reducing agent appropriate? check_pH->check_reductant Yes adjust_pH->check_reductant switch_reductant Switch to NaBH(OAc)₃ or NaBH₃CN. check_reductant->switch_reductant No check_dehydration Is dehydration efficient? check_reductant->check_dehydration Yes switch_reductant->check_dehydration add_dehydrant Add molecular sieves or Ti(OiPr)₄. check_dehydration->add_dehydrant No success Improved Yield check_dehydration->success Yes add_dehydrant->success

Caption: Troubleshooting workflow for intramolecular cyclization.

Q3: My final product is difficult to purify. What are the best practices for isolating polar, basic spirocycles?

A3: The basic nitrogen atom in the 4-azaspiro[2.5]octane core imparts high polarity and can cause significant tailing on standard silica gel chromatography.

Purification Strategies:

  • Modified Column Chromatography:

    • Amine Deactivation: Pre-treat your silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine or ammonia in methanol before loading your sample. This neutralizes acidic sites on the silica, preventing irreversible binding and tailing of your amine product.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) or commercially available amine-functionalized silica gel for particularly challenging separations.

  • Acid-Base Extraction:

    • This is a powerful technique for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving neutral/acidic impurities behind.

    • After separation, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and re-extract your product back into an organic solvent.

  • Crystallization via Salt Formation:

    • Many freebase amines are oils or low-melting solids. Converting them to a salt (e.g., hydrochloride, oxalate) often yields a stable, crystalline solid that can be purified by recrystallization.[7] The hydrochloride salt can often be formed by dissolving the purified freebase in a solvent like ether or 1-propanol and bubbling dry HCl gas through it or adding a solution of HCl in a compatible solvent.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 4-azaspiro[2.5]octane core?

A1: There are two convergent and widely recognized strategies, primarily differing in the order of ring construction.

  • Strategy A: Cyclopropane First, then Piperidine: This is the most common approach.

    • Cyclopropanation: Start with a protected piperidone derivative and perform a cyclopropanation reaction on the ketone (e.g., using a Corey-Chaykovsky reaction with dimethylsulfonium methylide).[9]

    • Functionalization: Subsequent manipulation of the piperidine ring provides the final derivative.

  • Strategy B: Piperidine Precursor First, then Cyclopropane:

    • Amide Formation: Begin with a suitable precursor that can be converted into an N-substituted amide containing a tethered alkene or other functional group.

    • Intramolecular Cyclopropanation: An intramolecular Kulinkovich-de Meijere reaction can be used to form the spiro-fused cyclopropane ring.[10]

A generalized workflow is presented below.

G cluster_0 Strategy A: Cyclopropanation First cluster_1 Strategy B: Intramolecular Cyclization a1 Protected Piperidone a2 Corey-Chaykovsky or Wittig/Epoxidation a1->a2 a3 1-Oxa-4-azaspiro[2.5]octane (Oxaspirocycle Intermediate) a2->a3 a4 Ring Opening & Functionalization a3->a4 final 4-Azaspiro[2.5]octane Derivative a4->final b1 Acyclic Amide with Pendant Alkene b2 Intramolecular Kulinkovich-de Meijere Reaction b1->b2 b3 Bicyclic Intermediate b2->b3 b4 Ring Cleavage/ Rearrangement b3->b4 b4->final

Caption: Common synthetic strategies for 4-azaspiro[2.5]octane.

Q2: How do I choose the right nitrogen protecting group for my synthesis?

A2: Protecting group selection is crucial and depends on the downstream reaction conditions.

  • Boc (tert-Butoxycarbonyl): Excellent choice. It is stable to a wide range of nucleophilic and reductive conditions but is easily removed with acid (e.g., TFA in DCM or HCl in dioxane).[11] This makes it compatible with most cyclopropanation and organometallic reactions.

  • Cbz (Carboxybenzyl): Useful if you need an orthogonal protecting group to Boc. It is stable to acidic conditions but is readily removed by catalytic hydrogenation (H₂/Pd-C). Be aware that this deprotection condition may affect other functional groups like alkenes or the cyclopropane ring itself under harsh conditions.

  • Benzyl (Bn): A robust group, also removed by hydrogenation. Its installation via reductive amination is straightforward.[12]

Section 3: Exemplary Protocol: Synthesis of N-Boc-4-azaspiro[2.5]octane

This protocol is a representative example based on a multi-step synthesis involving reductive amination.

Step 1: Synthesis of 1-(aminomethyl)cyclopropan-1-ol (This step would typically involve a Kulinkovich-type reaction on a protected amino acid ester or a related transformation).

Step 2: Intramolecular Reductive Amination to form N-Boc-4-azaspiro[2.5]octan-6-one (This assumes a precursor with a primary amine and a tethered keto-ester is available).

Step 3: Reduction of the Amide to form the Piperidine Ring (A more direct route from a patent literature example involves the reduction of a cyclic amide intermediate).[11]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-benzyl-4,7-diazaspiro[2.5]octan-8-one (1.0 eq) and anhydrous Tetrahydrofuran (THF, approx. 10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reducing Agent Addition: Cautiously add a solution of borane-THF complex (1.0 M in THF, 3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly add water dropwise to quench the excess borane (Caution: Hydrogen gas evolution). Then, add 15% aqueous NaOH solution and stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of ethyl acetate in hexanes to afford the desired product.

References

  • Grokipedia. Kulinkovich reaction.
  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. Available from: [Link]

  • Organic Syntheses. Vol. 85, P. 4. Available from: [Link]

  • SynArchive. Kulinkovich Reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. Available from: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • ACS Publications. Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[13][13]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters. Available from: [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Available from: [Link]

  • Myers, A. Chem 115 - Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • PubChem. 4,7-Diazaspiro(2.5)octane. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available from: [Link]

  • Google Patents. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • ResearchGate. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Available from: [Link]

  • YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic.... Available from: [Link]

  • MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Azaspiro[2.5]octane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-azaspiro[2.5]octane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic scaffold. The inherent basicity and polarity of the 4-azaspiro[2.5]octane core can present significant purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Common Purification Challenges

The purification of compounds containing the 4-azaspiro[2.5]octane moiety is often complicated by a few key factors:

  • High Polarity: The presence of the nitrogen atom makes these compounds quite polar, leading to poor mobility in normal-phase chromatography and potential solubility issues.

  • Basicity: The secondary amine in the core structure is basic, which can cause strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing and potential compound degradation.[1][2]

  • Water Solubility: The hydrochloride salt form of 4-azaspiro[2.5]octane and related derivatives often exhibit good water solubility, which can complicate liquid-liquid extractions.[3]

  • Potential for Salt Formation: The basic nitrogen can react with acidic impurities or solvents, forming salts that have different solubility and chromatographic behavior.

II. Troubleshooting Purification Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Significant Peak Tailing in Normal-Phase Flash Chromatography

Q: My 4-azaspiro[2.5]octane derivative is showing severe tailing on my silica gel column, and I'm not getting good separation. What's causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of your compound, causing it to "stick" and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

      • Triethylamine (TEA): Start by adding 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA or Ethyl Acetate/Hexane/TEA).[2][4]

      • Ammonium Hydroxide (NH₄OH): For very polar and basic compounds, a solution of ~2% ammonium hydroxide in methanol, used as a polar component in your eluent system (e.g., Dichloromethane/Methanol with NH₄OH), can be effective.[1][4]

    • Rationale: The added base is more volatile and will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound, which then elutes more symmetrically.

  • Stationary Phase Alternatives:

    • Deactivated Silica: Use silica gel that has been pre-treated or "deactivated." You can do this by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.[2]

    • Alumina: Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[1] It has fewer acidic sites. You can purchase pre-packed alumina columns or alumina TLC plates to test solvent systems.

    • Amine-Functionalized Silica: For very challenging separations, amine-functionalized silica can provide excellent results, though it is a more expensive option.[4]

  • Reversed-Phase Chromatography:

    • If your compound has sufficient hydrophobicity, reversed-phase (RP) chromatography can be an excellent alternative. The separation is based on hydrophobicity, avoiding the acid-base interaction issues.

    • Mobile Phase: Typical mobile phases are acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For basic compounds, using a basic mobile phase modifier like ammonium bicarbonate can also be effective.[4]

Issue 2: My Compound Won't Come Off the Column or Appears to be Decomposing

Q: I've loaded my crude 4-azaspiro[2.5]octane derivative onto a silica column, but I'm not recovering any product, or the recovered material seems to be degraded. What's happening?

A: This is a more severe case of the acid-sensitivity issue. The acidic silica surface can catalyze the decomposition of sensitive compounds.

Solutions:

  • Test for Stability: Before running a large-scale column, it's crucial to check your compound's stability on silica.

    • 2D TLC: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact and on the diagonal, your compound is likely stable. If you see streaking or new spots, it's degrading.[5]

  • Deactivate the Silica: As mentioned previously, flushing the column with a mobile phase containing a base like triethylamine is essential to neutralize the acidic sites.[2]

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[1]

  • Protection Strategy: If the free amine is the source of instability, consider protecting it with a group like Boc (tert-butyloxycarbonyl). The protected compound will be less basic and likely more stable on silica.[1] However, this adds extra steps (protection and deprotection) which may introduce new impurities.[1]

Issue 3: Difficulty with Aqueous Workup and Extraction

Q: My 4-azaspiro[2.5]octane compound is quite water-soluble, and I'm having trouble extracting it into an organic solvent. How can I improve my extraction efficiency?

A: The polarity and potential salt formation of these amines can make extractions challenging.

Solutions:

  • pH Adjustment (Acid-Base Extraction): This is the most powerful tool for separating amines.

    • To Extract into Organic Layer: Make the aqueous layer basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the amine, making it neutral and more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether.[6]

    • To Extract into Aqueous Layer (as a wash step): If you want to remove acidic impurities, you can wash your organic layer with a dilute acid (e.g., 1M HCl). This will protonate your amine, forming a water-soluble salt that partitions into the aqueous layer. You can then re-basify the aqueous layer and extract your product back into an organic solvent.[6]

  • Salting Out: Add a significant amount of a salt, like sodium chloride (NaCl), to the aqueous layer until it is saturated. This decreases the solubility of your organic compound in the aqueous phase and promotes its partitioning into the organic layer.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction. Dichloromethane is often more effective than ethyl acetate or ether for extracting polar amines.

Issue 4: My Compound is a Stubborn Oil and Won't Crystallize

Q: I've purified my 4-azaspiro[2.5]octane derivative by chromatography, but it's an oil. How can I induce crystallization to get a solid product?

A: Many amine-containing compounds are prone to being oils.

Solutions:

  • Salt Formation: The most reliable method for crystallizing a basic compound is to form a salt.

    • Dissolve your purified freebase oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a solution of an acid, such as HCl in ether or isopropanol, dropwise.

    • The hydrochloride salt will often precipitate out as a crystalline solid.[7] Other acids like oxalic acid or tartaric acid can also be used to form crystalline salts.

  • Solvent/Anti-Solvent Crystallization:

    • Dissolve your oil in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add an "anti-solvent" (a miscible solvent in which your compound is poorly soluble) until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and then in the refrigerator or freezer.[8] Common systems include DCM/hexane, ethyl acetate/hexane, or methanol/ether.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 4-azaspiro[2.5]octane derivatives?

  • A good starting point is a mixture of a relatively nonpolar solvent and a polar solvent, with a basic modifier. For example:

    • 90:9:1 Dichloromethane : Methanol : Triethylamine[4]

    • 7:3 Ethyl Acetate : Hexane with 1% NH₄OH

  • Adjust the ratio of the polar to nonpolar solvent to achieve an Rf value of 0.2-0.4 for your target compound.

Q2: Can I use reversed-phase chromatography for my very polar 4-azaspiro[2.5]octane analog?

  • Yes, reversed-phase is often an excellent choice for polar compounds.[1] You might need to use a highly aqueous mobile phase. Consider using a column designed for use in highly aqueous conditions to prevent phase collapse.[2] Using a basic modifier in the mobile phase (e.g., ammonium bicarbonate) can improve peak shape for basic analytes.[4]

Q3: How do I remove triethylamine from my final product after chromatography?

  • Triethylamine is relatively volatile. The easiest way is to remove it under high vacuum on a rotary evaporator. For stubborn traces, you can dissolve the product in a solvent like DCM and wash it with water or a very dilute, weak acid solution (be careful not to extract your product). Alternatively, co-evaporation with a solvent like toluene can help remove the last traces.

Q4: Is it better to purify the free base or the hydrochloride salt?

  • It depends on the subsequent steps and the physical properties of the compound.

    • Free Base: Often preferred for chromatography as it is less polar than the salt. However, it may be an oil and less stable over time.

    • Hydrochloride Salt: Often a stable, crystalline solid that is easier to handle and weigh accurately.[3][7] However, it is generally not suitable for normal-phase chromatography. You would typically perform chromatography on the free base and then convert the purified oil to the salt for storage or subsequent reactions.

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Flash Chromatography with a Basic Modifier
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation and gives your target compound an Rf of ~0.2-0.4. A common system is Dichloromethane/Methanol with 1-2% Triethylamine.

  • Column Packing: Dry pack or slurry pack a silica gel column with your chosen nonpolar solvent (e.g., hexane or dichloromethane).

  • Deactivation/Equilibration: Flush the column with 3-5 column volumes of your initial elution solvent mixture (containing the basic modifier). This step is critical to neutralize the silica.[2]

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a strong solvent like DCM. If the compound has poor solubility, consider dry loading by adsorbing it onto a small amount of silica gel.[5]

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: General Purification Workflow

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Method Selection cluster_2 Final Product Crude Crude 4-Azaspiro Compound TLC TLC Analysis (Test Solvent Systems) Crude->TLC Stability Silica Stability Check (2D TLC) Crude->Stability Extraction Acid-Base Extraction Crude->Extraction Chrom Normal-Phase Flash Chromatography (w/ Base Modifier) TLC->Chrom IsStable Stable on Silica? Stability->IsStable IsStable->Chrom Yes AltChrom Alternative (Alumina, RP-HPLC) IsStable->AltChrom No Pure Pure Compound Chrom->Pure AltChrom->Pure Extraction->Pure Crystallization Crystallization/ Salt Formation Pure->Crystallization If Oil

Caption: Decision workflow for purifying 4-azaspiro[2.5]octane compounds.

Data Summary Table: Common Purification Techniques
TechniqueStationary PhaseMobile Phase / SolventBest For...Key Troubleshooting Tip
Normal-Phase Chromatography Silica GelHexane/EtOAc or DCM/MeOHModerately polar, acid-stable compounds.Add 1-2% TEA or NH₄OH to eluent to prevent tailing. [2][4]
Alternative Normal-Phase Alumina (Neutral/Basic)Hexane/EtOAc or DCM/MeOHAcid-sensitive or very basic compounds.Alumina activity can vary; test with TLC first.
Reversed-Phase Chromatography C18 SilicaAcetonitrile/Water or MeOH/WaterPolar to moderately nonpolar compounds.Use 0.1% TFA or a basic buffer for better peak shape.[4]
Acid-Base Extraction N/AWater & Immiscible Organic Solvent (e.g., DCM)Separating acidic, basic, and neutral components.Ensure pH is adjusted sufficiently (>2 pH units from pKa).[6]
Crystallization N/ASolvent/Anti-solvent pairObtaining a high-purity solid from an oil.Convert to a salt (e.g., HCl salt) to induce crystallization.[7]

V. References

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • MDPI. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).

  • Reddit. (2022). Chromotography with free amines?. Available at: [Link]

  • Google Patents. (2018). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.

  • National Institutes of Health. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.

  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.

  • National Institutes of Health. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

  • National Institutes of Health. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls.

  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.

  • ACS Publications. Journal of Natural Products.

  • Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • PubChem. 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Available at: [Link]

  • PubMed. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine.

  • PubChem. 4,7-Diazaspiro(2.5)octane. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 4-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 4-azaspiro[2.5]octane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this important synthetic transformation. As a key building block in medicinal chemistry, successful and efficient alkylation of this spirocyclic amine is often a critical step in the synthesis of novel therapeutic agents. This guide is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to solve problems effectively.

Section 1: Core Principles & General Protocol

The N-alkylation of 4-azaspiro[2.5]octane is a nucleophilic substitution reaction where the secondary amine nitrogen attacks an electrophilic carbon atom of an alkylating agent. The choice of base, solvent, and temperature is critical for achieving high yield and purity, as these parameters directly influence the nucleophilicity of the amine and the reactivity of the alkylating agent, while also managing potential side reactions.

Foundational Workflow for N-Alkylation

The overall process can be visualized as a sequence of distinct stages, each with its own set of challenges and optimization points.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Reagent & Solvent Selection/Preparation setup Inert Atmosphere Setup (N2 or Ar) prep->setup Proceed addition Reagent Addition (Base, Amine, Alkylating Agent) setup->addition Controlled monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) addition->monitoring Heat/Stir quench Quenching monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Drying & Solvent Removal extract->dry purify Column Chromatography or Crystallization dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for N-alkylation.

General Experimental Protocol

This protocol serves as a robust starting point for the N-alkylation using a typical alkyl halide.

Materials:

  • 4-Azaspiro[2.5]octane (1.0 eq)

  • Alkylating agent (e.g., Alkyl Bromide) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-azaspiro[2.5]octane and the selected solvent under an inert atmosphere.

  • Base Addition: Add the base to the solution. For heterogeneous bases like K₂CO₃, vigorous stirring is essential.

  • Alkylating Agent Addition: Add the alkylating agent to the mixture. The addition can be done neat or as a solution in the reaction solvent. For highly reactive agents, consider adding it dropwise at a lower temperature (e.g., 0 °C) to control any potential exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts (if a heterogeneous base was used).

    • If a high-boiling solvent like DMF was used, it is often best to perform an aqueous work-up. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine to remove residual solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the N-alkylation of 4-azaspiro[2.5]octane.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction has stalled or shows very little product formation after several hours. What are the most likely causes and how can I fix it?

A: Low conversion is a common issue that can typically be traced back to one of several factors related to reactivity. Use the following decision tree to diagnose the problem.

start Low / No Conversion q1 Is the alkylating agent stable and reactive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check first q2 Is the base strong enough and sufficiently soluble? a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent appropriate for an SN2 reaction? a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature high enough? a4_yes Yes q4->a4_yes a4_no No q4->a4_no a1_yes->q2 sol1 Solution: Check agent purity/age. Consider a more reactive leaving group (e.g., I > Br > Cl > OTs). a1_no->sol1 a2_yes->q3 sol2 Solution: Switch to a stronger or more soluble base (e.g., K2CO3 -> Cs2CO3 or an organic base like DBU). a2_no->sol2 a3_yes->q4 sol3 Solution: Use a polar aprotic solvent like Acetonitrile, DMF, or DMSO to promote SN2 kinetics. a3_no->sol3 end Problem likely solved or requires deeper investigation. a4_yes->end sol4 Solution: Incrementally increase temperature. Consider microwave heating for unreactive halides. a4_no->sol4 cluster_main Desired N-Alkylation (SN2) cluster_side Side Reaction: Over-Alkylation start 4-Azaspiro[2.5]octane (Secondary Amine) product N-Alkyl-4-azaspiro[2.5]octane (Tertiary Amine) start->product + R-X side_product Quaternary Ammonium Salt (Highly Polar Byproduct) product->side_product + R-X (Product is also nucleophilic) caption Mechanism: Desired Product vs. Over-Alkylation Side Product

Caption: Competing reaction pathways: N-alkylation vs. Quaternization.

Mitigation Strategies for Over-Alkylation:

  • Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more nucleophilic starting secondary amine over the slightly less nucleophilic tertiary amine product.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes provide better selectivity, as the activation energy for the second alkylation is often higher.

  • Monitor Carefully: Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Issue 3: Difficult Work-up and Purification

Q: I'm having trouble isolating my product. My aqueous work-up forms a persistent emulsion, and removing the DMF solvent is problematic. What can I do?

A: Work-up and purification issues are common, especially when using high-boiling polar solvents like DMF or when the product has amphiphilic properties.

Troubleshooting Table: Work-up & Purification

ProblemCause(s)Recommended Solution(s)
Persistent Emulsion The N-alkylated product may act as a surfactant, stabilizing the oil-water interface.1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and "salt out" the organic product. 2. Filter the entire mixture through a pad of Celite® to break up the emulsion. 3. Centrifuge the mixture if equipment is available.
Difficulty Removing DMF/DMSO High boiling point and water miscibility of the solvent.1. Azeotropic Removal: After the main extraction, add toluene or heptane to the crude product and evaporate under reduced pressure. Repeat 2-3 times to azeotropically remove residual DMF. 2. Extensive Washing: Dilute the reaction mixture with a large volume of water (10-20x the volume of DMF) and perform multiple extractions with a non-polar solvent like ethyl acetate or diethyl ether. Wash the combined organic layers repeatedly with water/brine.
Product is Water Soluble The protonated form of the amine product may have high water solubility.1. Ensure the aqueous layer is basic (pH > 9) during extraction by adding NaOH or K₂CO₃ solution. This keeps the amine in its neutral, more organic-soluble form. 2. If the product is still water-soluble, consider using a more polar extraction solvent like dichloromethane (DCM) or performing a continuous liquid-liquid extraction.
Product Streaks on Silica Gel The basic amine product interacts strongly with the acidic silica gel, leading to poor separation.1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonium hydroxide. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.

Section 3: References

  • Finkelstein Reaction Overview. Organic Chemistry Portal. [Link]

  • Cesium Effect in Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Practical Tips for Removing High-Boiling Solvents. University of Rochester, Not Voodoo X.[Link]

side reactions and byproducts in 4-azaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important spirocyclic scaffold. Our aim is to equip you with the knowledge to anticipate and overcome common experimental challenges, ensuring a successful and efficient synthesis.

Introduction to 4-Azaspiro[2.5]octane Synthesis

4-Azaspiro[2.5]octane is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their three-dimensionality and explore new chemical space. The synthesis of this spirocycle typically involves the cyclopropanation of a suitable piperidine precursor, most commonly N-protected 4-piperidone. The two most prevalent methods for this transformation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction. While effective, both methods present unique challenges in terms of side reactions and byproduct formation. This guide will delve into the intricacies of these reactions and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-azaspiro[2.5]octane?

A1: The most common and commercially available starting material is N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its relatively mild deprotection methods.

Q2: Which cyclopropanation method is generally preferred for the synthesis of 4-azaspiro[2.5]octane?

A2: Both the Simmons-Smith and Corey-Chaykovsky reactions are viable. The choice often depends on the specific substrate, available reagents, and desired scale. The Simmons-Smith reaction is known for its stereospecificity and is often successful with a wider range of functional groups.[1] The Corey-Chaykovsky reaction, using a sulfur ylide, can be highly efficient for forming the spiro-epoxide intermediate from the ketone, which is then converted to the cyclopropane.[2]

Q3: My Simmons-Smith reaction is not working. What are the likely causes?

A3: Failure of the Simmons-Smith reaction can often be attributed to three main factors: inactive zinc-copper couple, presence of moisture, or poor quality of diiodomethane.[3] It is crucial to use freshly prepared and activated zinc-copper couple and to ensure all reagents and glassware are scrupulously dry under an inert atmosphere.

Q4: I am observing multiple spots on my TLC after a Corey-Chaykovsky reaction. What could they be?

A4: Besides the desired product and unreacted starting material, you may be observing the formation of a β-hydroxymethyl sulfide byproduct, particularly if using n-BuLi/THF conditions.[4] If your substrate is an α,β-unsaturated piperidone derivative, you might also have a mixture of the 1,2-addition product (spiro-epoxide) and the 1,4-addition product (cyclopropane). The ratio of these products is dependent on the type of sulfur ylide used.[2]

Q5: Are there alternative synthetic routes to 4-azaspiro[2.5]octane?

A5: Yes, alternative routes have been developed. Some patented methods describe multi-step sequences starting from different precursors, such as derivatives of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate, to avoid hazardous reagents like boron trifluoride diethyl etherate.[5] Another approach involves the cyclopropanation of 4-methylenepiperidine, which can be synthesized from N-protected 4-piperidone via a Wittig reaction.[6]

Troubleshooting Guide

This section provides a more detailed breakdown of common issues, their root causes, and actionable solutions for the synthesis of 4-azaspiro[2.5]octane.

Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation

A low or non-existent yield of the desired 4-azaspiro[2.5]octane from a Simmons-Smith reaction is a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is paramount. Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation.[7]
Presence of Moisture or Air The organozinc reagent is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane. Impurities can significantly inhibit the reaction.
Substrate-Related Issues The N-Boc-4-piperidone may not be sufficiently reactive. Conversion to a more electron-rich enol ether or silyl enol ether prior to the cyclopropanation can improve reactivity.[8]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, be cautious as higher temperatures can promote side reactions.
Issue 2: Byproduct Formation in the Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction, while powerful, can lead to several byproducts. Understanding these will aid in optimizing the reaction and purification.

Diagram: Corey-Chaykovsky Reaction Pathways with N-Boc-4-Piperidone

corey_chaykovsky start N-Boc-4-Piperidone + Sulfur Ylide product N-Boc-4-azaspiro[2.5]octan-7-one (Desired Product) start->product 1,2-Addition (Epoxidation) byproduct1 β-Hydroxymethyl Sulfide Adduct start->byproduct1 Side Reaction with Base/Solvent byproduct2 Rearrangement Products product->byproduct2 Lewis Acid Catalyzed Rearrangement

Caption: Potential reaction pathways in the Corey-Chaykovsky reaction.

  • β-Hydroxymethyl Sulfide Byproduct: This can arise from the reaction of the sulfur ylide with the solvent or base.[4] Using freshly prepared ylide and carefully controlling the stoichiometry can minimize this.

  • Rearrangement Products: The spiro-epoxide intermediate can be sensitive to acidic conditions (even trace amounts of Lewis acids from the reaction) and may rearrange. Ensuring a clean workup and purification can mitigate this.

Issue 3: Challenges with N-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group. While seemingly straightforward, this step can be problematic.

Diagram: Troubleshooting N-Boc Deprotection

deprotection_troubleshooting start Low yield or incomplete N-Boc deprotection check_acid Is the acid strength and concentration appropriate? start->check_acid check_scavenger Are scavengers needed for reactive intermediates? check_acid->check_scavenger Yes solution1 Use stronger acid (e.g., TFA) or higher concentration. check_acid->solution1 No check_temp Is the reaction temperature optimized? check_scavenger->check_temp No solution2 Add scavengers like anisole or thioanisole to trap t-butyl cations. check_scavenger->solution2 Yes solution3 Gently warm the reaction, but monitor for side product formation. check_temp->solution3

Caption: Decision tree for troubleshooting N-Boc deprotection.

  • Incomplete Deprotection: If the reaction is sluggish, consider using a stronger acid like trifluoroacetic acid (TFA) or increasing the concentration of HCl in a suitable solvent like dioxane.[9]

  • Side Reactions from t-Butyl Cation: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate other nucleophilic sites in the molecule or solvent. The use of scavengers such as anisole or thioanisole can trap this reactive intermediate.

  • Degradation of the Spirocycle: The cyclopropane ring can be sensitive to strong acidic conditions. It is crucial to monitor the reaction carefully and use the mildest conditions necessary for complete deprotection.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of N-Boc-4-methylenepiperidine

This protocol outlines a two-step procedure starting from N-Boc-4-piperidone.

Step 1: Wittig Reaction to form N-Boc-4-methylenepiperidine [6]

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of potassium tert-butoxide (1.2 eq) in THF.

  • Stir the resulting yellow suspension at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford N-Boc-4-methylenepiperidine.

Step 2: Cyclopropanation [10]

  • To a stirred solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.5 eq, 1.0 M in hexanes).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add diiodomethane (1.6 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-Boc-4-azaspiro[2.5]octane.

Protocol 2: N-Boc Deprotection of 4-Azaspiro[2.5]octane
  • Dissolve N-Boc-4-azaspiro[2.5]octane (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of 4-azaspiro[2.5]octane and can often be used without further purification. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.

Data Summary

ReactionKey ReagentsTypical YieldCommon Byproducts
Simmons-Smith Diethylzinc, Diiodomethane60-80%Unreacted starting material, methylated piperidine
Corey-Chaykovsky Trimethylsulfoxonium iodide, NaH70-90%β-Hydroxymethyl sulfide adduct, epoxide rearrangement products
N-Boc Deprotection 4 M HCl in dioxane>95%t-Butyl alkylated impurities

Conclusion

The synthesis of 4-azaspiro[2.5]octane, while conceptually straightforward, requires careful attention to reaction conditions and potential side reactions. By understanding the underlying mechanisms of the key transformations and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a foundation for addressing these challenges, ultimately facilitating the successful preparation of this valuable synthetic building block.

References

  • Aggarwal, V. K., & Richardson, J. (2003). The Corey-Chaykovsky reaction: a powerful tool for the synthesis of epoxides, aziridines and cyclopropanes.
  • Blom, J., et al. (2017). Directing the Activation of Donor–Acceptor Cyclopropanes Towards Stereoselective 1,3‐Dipolar Cycloaddition Reactions by Brønsted Base Catalysis.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415.
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro [2.5] octane and 1-oxa-2-azaspiro [2.5] octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Walsh Medical Media. (2023).
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • MDPI. (2022).
  • Wikipedia. (2023). Simmons–Smith reaction.
  • ACS Publications. (2007).
  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction.
  • Organic Chemistry Portal. (2021). Simmons-Smith Reaction.
  • NIH. (2025).
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Beilstein Journals. (2018). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.

Sources

Technical Support Center: Optimizing 4-Azaspiro[2.5]octane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and consistency of coupling reactions involving 4-azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic amine in synthetic chemistry. As a secondary aliphatic amine, 4-azaspiro[2.5]octane presents unique challenges and opportunities in C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps needed to overcome synthetic hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in mechanistic principles and practical laboratory experience.

Issue 1: Low to No Product Formation with Aryl Halides

Question: My Buchwald-Hartwig reaction with 4-azaspiro[2.5]octane and an aryl bromide/chloride is showing very low conversion, with starting materials largely unreacted. What are the likely causes and how can I fix this?

Answer: Low conversion is a common challenge, often pointing to suboptimal catalyst activation, an inappropriate choice of reaction components, or insufficient reactivity. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Catalyst Activation or Decomposition. The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[2] If you are starting with a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient, or the active catalyst may be unstable under the reaction conditions.

  • Solution: Switch to a modern palladium precatalyst. Palladacycle-based precatalysts, such as G3 or G4 systems (e.g., XPhos Pd G3, BrettPhos Pd G3), are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.[3][4] This avoids the uncertainties of in-situ reduction from Pd(II) sources.

Potential Cause 2: Inappropriate Ligand Choice. The phosphine ligand is arguably the most critical component, as it stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[3] 4-Azaspiro[2.5]octane is a secondary amine, which has specific ligand requirements.

  • Solution: For secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.

    • Starting Point: RuPhos is an excellent first choice for secondary amines and often provides good yields.[3]

    • Alternative Options: If RuPhos fails, consider screening other ligands known to be effective for this amine class, such as BrettPhos or a Josiphos-type ligand (e.g., SL-J009-1).[3] For particularly challenging couplings, especially with less reactive aryl chlorides, more specialized ligands may be required.

Potential Cause 3: Incorrect Base Selection. The base's role is to deprotonate the amine, but an unsuitable base can either be too weak to be effective or too strong, leading to side reactions or degradation.[3]

  • Solution: Strong, non-nucleophilic bases are standard.

    • Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling secondary amines.[3]

    • Base-Sensitive Substrates: If your aryl halide contains a base-sensitive functional group (e.g., an ester), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this will likely require higher reaction temperatures to achieve a reasonable rate.[3]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Diaryl Ether)

Question: My reaction is proceeding, but I'm observing significant amounts of the hydrodehalogenated arene (Ar-H) and/or diaryl ether (Ar-O-Ar) byproducts. How can I suppress these pathways?

Answer: The formation of these side products indicates competing reaction pathways are out-competing the desired C-N bond formation. This is often related to the presence of water or issues with the relative rates of the catalytic cycle steps.

Potential Cause 1: Presence of Water. Water can lead to the formation of palladium-hydroxo complexes, which can promote the formation of aryl alcohols and subsequently diaryl ethers.[5][6]

  • Solution: Ensure Rigorously Anhydrous Conditions.

    • Solvent: Use anhydrous, degassed solvents. Toluene and dioxane are common choices. A good practice is to sparge the solvent with argon or nitrogen for 15-20 minutes before use.

    • Reagents: Dry the base (e.g., K₃PO₄) in an oven before use. Ensure the 4-azaspiro[2.5]octane, often supplied as a hydrochloride salt, is properly neutralized and dried if starting from the free base.[7]

    • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen). Using a glovebox is ideal.[3]

Potential Cause 2: Slow Reductive Elimination. If the final, product-forming step (reductive elimination) is slow, the arylpalladium intermediate has more time to undergo side reactions like β-hydride elimination (leading to Ar-H if a hydride source is present) or react with other nucleophiles.

  • Solution: Optimize Ligand and Temperature.

    • Ligand Choice: The ligand directly influences the rate of reductive elimination. An overly bulky ligand might hinder this step. While RuPhos is a good start, screening a small panel of ligands can identify one that better promotes the final C-N bond formation for your specific substrate.

    • Temperature: Increasing the reaction temperature (typically in the 80-110 °C range) can often accelerate the rate-limiting reductive elimination step and favor the desired product pathway.[2]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a standard experimental workflow for a Buchwald-Hartwig amination of 4-azaspiro[2.5]octane and a decision-making process for troubleshooting poor yields.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 Add Pd Precatalyst, Ligand (if not integrated), & Base to oven-dried vial P2 Add Aryl Halide (Ar-X) P1->P2 P3 Add Anhydrous, Degassed Solvent P2->P3 P4 Add 4-Azaspiro[2.5]octane P3->P4 R1 Seal vial and place in pre-heated block P4->R1 R2 Stir vigorously at set temperature (e.g., 100 °C) R3 Monitor reaction by TLC, LC-MS, or GC R2->R3 W1 Cool to RT, quench, and perform extraction R3->W1 W2 Purify by column chromatography W1->W2

Caption: General workflow for Buchwald-Hartwig amination.

G Start Low Yield (<50%)? CheckCatalyst Using a G3/G4 Precatalyst? Start->CheckCatalyst SwitchCatalyst Action: Switch to a modern precatalyst (e.g., RuPhos Pd G3) CheckCatalyst->SwitchCatalyst No CheckLigand Ligand: RuPhos or other bulky biaryl phosphine? CheckCatalyst->CheckLigand Yes End Yield Improved SwitchCatalyst->End ScreenLigands Action: Screen ligands (e.g., BrettPhos, Josiphos) CheckLigand->ScreenLigands No CheckBase Base: NaOtBu? CheckLigand->CheckBase Yes ScreenLigands->End IncreaseTemp Action: Increase temperature (if using weaker base like K3PO4) or switch to NaOtBu CheckBase->IncreaseTemp No CheckConditions Conditions: Anhydrous & Degassed? CheckBase->CheckConditions Yes IncreaseTemp->End ImproveConditions Action: Use freshly dried solvents/reagents under strict inert atmosphere CheckConditions->ImproveConditions No CheckConditions->End Yes ImproveConditions->End

Caption: Troubleshooting decision tree for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst and ligand combination for coupling 4-azaspiro[2.5]octane with a standard aryl bromide?

For a standard aryl bromide, an excellent starting point is RuPhos Pd G3 at a 1-2 mol% loading.[3] This integrated precatalyst is air-stable, easy to handle, and the RuPhos ligand is well-suited for secondary amines. This combination often provides high yields without extensive optimization.

Q2: My aryl halide is an electron-rich or sterically hindered aryl chloride. What conditions should I use?

Aryl chlorides are significantly less reactive than aryl bromides.[3] For these challenging substrates, you will need more forcing conditions.

  • Ligand: Use a highly active, bulky ligand designed for aryl chlorides. BrettPhos is often a superior choice in these cases.[3]

  • Catalyst Loading: Increase the precatalyst loading to 2-4 mol%.

  • Temperature: Higher temperatures, often 100-120 °C, may be necessary.

  • Base: A strong base like NaOtBu or LHMDS is typically required.

Q3: How do I choose between different strong bases like NaOtBu, KOtBu, and LHMDS?

While all are strong bases, their physical properties and counter-ions can influence the reaction.

  • NaOtBu: Generally the most used and a reliable first choice.[3]

  • KOtBu: Similar reactivity to NaOtBu, sometimes used interchangeably.

  • LHMDS (Lithium bis(trimethylsilyl)amide): Can be advantageous as it's often more soluble in organic solvents than alkoxides, which can lead to more homogeneous reaction mixtures and sometimes cleaner reactions. It can be a good alternative if you suspect poor solubility of the base is an issue.

Q4: What are the best solvents and concentrations for these coupling reactions?

  • Solvents: Anhydrous toluene or 1,4-dioxane are the most common and effective solvents.[2] They have sufficiently high boiling points for typical reaction temperatures and good solubility for the reagents. Avoid chlorinated solvents or coordinating solvents like acetonitrile, which can inhibit the catalyst.[2]

  • Concentration: A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (usually the aryl halide). Overly dilute conditions can slow the reaction, while overly concentrated conditions can lead to poor stirring and potential side reactions.

Q5: Is 4-azaspiro[2.5]octane stable under typical coupling conditions?

Yes, the 4-azaspiro[2.5]octane scaffold is robust and generally stable under the basic and high-temperature conditions of Buchwald-Hartwig amination. The primary concern is not the stability of the amine itself, but ensuring it participates effectively in the catalytic cycle. The hydrochloride salt is often the commercially available form and must be neutralized, either in a separate step or in situ by using an extra equivalent of the base.[7]

Data Summary Tables

Table 1: Recommended Ligand/Precatalyst Selection Guide

Aryl Halide (Ar-X)NucleophileRecommended Precatalyst (Starting Point)Alternative Options
Aryl Bromide/Iodide4-Azaspiro[2.5]octaneRuPhos Pd G3[3]BrettPhos Pd G3, XPhos Pd G3
Aryl Chloride4-Azaspiro[2.5]octaneBrettPhos Pd G3[3]tBuBrettPhos Pd G3, RuPhos Pd G3
Heteroaryl Halide4-Azaspiro[2.5]octaneRuPhos Pd G3DavePhos Pd G3, XantPhos-based systems[3]

Table 2: Base Selection and Typical Conditions

BaseStrengthTypical Use CaseRequired Temperature
NaOtBu / KOtBuStrong[3]General purpose, high reactivity80 - 110 °C
LHMDSStrongGood solubility, alternative to alkoxides80 - 110 °C
K₃PO₄Moderate[3]Substrates with base-sensitive groups100 - 120 °C
Cs₂CO₃Moderate[3]Substrates with base-sensitive groups100 - 120 °C

Detailed Protocol: General Procedure for a Small-Scale Test Reaction

This protocol provides a reliable starting point for optimizing the coupling of an aryl bromide with 4-azaspiro[2.5]octane.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Azaspiro[2.5]octane (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL, ~0.2 M)

  • Oven-dried 20 mL vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • Preparation (under inert atmosphere): In a glovebox, add the aryl bromide (if solid), RuPhos Pd G3, and sodium tert-butoxide to the reaction vial.[3]

  • Seal and Purge (if not in a glovebox): If not using a glovebox, seal the vial with the cap. Evacuate and backfill with argon or nitrogen three times.

  • Addition of Liquids: Add the anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the 4-azaspiro[2.5]octane via syringe. If your aryl bromide is a liquid, add it at this stage.

  • Reaction: Place the sealed vial into a preheated oil bath or aluminum heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours).

  • Monitoring: The reaction's progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, and carefully quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Retrieved January 15, 2026, from [Link]

  • Charette, A., & Siddiqui, S. (2024). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. Retrieved January 15, 2026, from [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents. (n.d.).
  • (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Blanco, M. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved January 15, 2026, from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. (2025). ChemistryViews. Retrieved January 15, 2026, from [Link]

  • A general palladium-catalyzed amination of aryl halides with ammonia. (2009). PubMed. Retrieved January 15, 2026, from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. Retrieved January 15, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 15, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved January 15, 2026, from [Link]

  • CAS#:1785115-49-2 | Methyl 4-azaspiro[2.5]octane-6-carboxylate. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Deprotection of Boc-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of novel spirocyclic scaffolds. This guide provides in-depth troubleshooting advice for a common yet potentially challenging reaction: the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-azaspiro[2.5]octane. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research who utilize this valuable building block.

The unique structure of the 4-azaspiro[2.5]octane core, featuring a cyclopropane ring adjacent to a piperidine nitrogen, presents specific challenges related to reaction kinetics, workup, and isolation. This guide addresses these nuances in a practical, question-and-answer format based on real-world laboratory scenarios.

Troubleshooting Guide: Common Experimental Issues

Question 1: My Boc deprotection is sluggish or incomplete, even after several hours. What's going wrong?

Diagnosis: Incomplete deprotection is the most frequent issue encountered. The stability of the Boc group is significant, and its removal requires sufficiently strong acidic conditions.[1] While Boc-4-azaspiro[2.5]octane is not exceptionally sterically hindered, factors such as reagent purity, concentration, and temperature play a critical role.

Possible Causes & Solutions:

  • Insufficient Acid Stoichiometry/Concentration: The reaction is acid-catalyzed and requires at least one equivalent of acid to protonate the liberated amine.[2] In practice, a large excess is used to drive the reaction.

    • Solution: If using a standard 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration or using neat TFA if your substrate is stable under these conditions. For hydrochloric acid (HCl) systems, ensure the molarity is appropriate (e.g., 4M in 1,4-dioxane).[3]

  • Low Reaction Temperature: Many protocols begin at 0 °C to control the initial exotherm. However, if the reaction stalls, insufficient thermal energy may be the cause.

    • Solution: After the initial addition of acid at 0 °C, allow the reaction to warm to room temperature and stir for 1-4 hours.[1] Gentle warming to 30-40 °C can be effective for stubborn substrates, but should be monitored closely for potential side reactions.[1]

  • Water Content: While trace amounts of water can act as a scavenger[4], excessive water can dilute the acid, reducing its effective concentration and slowing the reaction.

    • Solution: Use anhydrous solvents and fresh, high-purity acids. Ensure glassware is thoroughly dried before use.

Question 2: The reaction seems to work, but my final product is an unmanageable oil or sticky solid, and my yield is low after workup. How can I improve isolation?

Diagnosis: This is a classic challenge for small, polar amines like 4-azaspiro[2.5]octane. The resulting amine salt (trifluoroacetate or hydrochloride) is often hygroscopic and may not crystallize easily. Furthermore, the free amine can have significant water solubility, leading to poor recovery during aqueous workups.[5]

Solutions & Methodologies:

  • Avoid Aqueous Workup: Isolate as the Salt

    • Rationale: The most direct method is to remove the volatiles (in vacuo) and use the resulting amine salt directly in the next step, assuming the counterion does not interfere.[5][6] This is the highest-yielding approach.

    • Protocol Tip: To remove residual TFA, which has a relatively high boiling point, co-evaporate the crude residue with an inert solvent like toluene or DCM (3x).[7][8]

  • Switch to an HCl-Based System

    • Rationale: The hydrochloride salt of 4-azaspiro[2.5]octane is often a more crystalline, manageable solid than the TFA salt.[5] Using 4M HCl in 1,4-dioxane is a highly effective alternative.[3][9]

    • Protocol Tip: After the reaction is complete, the product hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration, avoiding aqueous extractions entirely.[10][11]

  • Optimized Basic Workup

    • Rationale: To obtain the free amine, a basic wash is necessary. Saturated sodium bicarbonate may not be a strong enough base to fully deprotonate the ammonium salt, especially the trifluoroacetate.[12]

    • Solution: Use a stronger base, such as 1-2M NaOH or K₂CO₃, to adjust the aqueous layer to a pH > 12, ensuring the amine is in its free base form.[12] Extract with a suitable organic solvent like DCM or ethyl acetate. Be aware that multiple extractions may be necessary due to the amine's polarity.

  • Ion-Exchange Resin

    • Rationale: For a clean, non-aqueous workup to the free amine, a basic resin can be employed.[5]

    • Solution: After removing the acid and solvent, dissolve the crude salt in a solvent like methanol and stir with a basic resin (e.g., Amberlyst A21).[5][13] The resin scavenges the acid, and filtration followed by evaporation of the solvent yields the free amine.

Question 3: I'm observing unexpected side products in my mass spec or NMR. What are they and how can I prevent them?

Diagnosis: The primary source of side products in Boc deprotection is the reactive tert-butyl cation generated during the reaction.[14][15] This electrophile can alkylate any available nucleophile.

Common Side Reactions & Prevention:

  • t-Butylation: While 4-azaspiro[2.5]octane itself lacks highly nucleophilic sites, if it is part of a larger molecule containing electron-rich aromatic rings (like phenols or indoles) or sulfur-containing residues (methionine, cysteine), these can be alkylated by the tert-butyl cation.[10][15]

    • Solution: Use a Scavenger. Including a carbocation scavenger in the reaction mixture is highly effective. The scavenger's role is to trap the tert-butyl cation before it can react with your substrate.

      • Triisopropylsilane (TIS): An excellent choice that reduces the cation to isobutane.[7]

      • Water: Can also act as a simple scavenger.[4]

      • Thioanisole: Particularly useful for protecting sulfur-containing functional groups.[10]

  • Trifluoroacetylation: In subsequent reactions where the crude amine TFA salt is used, the trifluoroacetate counterion can sometimes compete with other nucleophiles, leading to the formation of a trifluoroacetylated amide byproduct. While generally not a major pathway, it can be observed.[16]

    • Solution: Ensure complete removal of excess TFA by co-evaporation.[8] Alternatively, converting to the HCl salt or isolating the free amine eliminates this possibility.

Frequently Asked Questions (FAQs)

Q1: Which acidic system is better for my substrate: TFA or HCl? For Boc-4-azaspiro[2.5]octane, 4M HCl in 1,4-dioxane is often the superior choice. The primary advantage is the ease of isolation; the resulting hydrochloride salt is typically a crystalline solid that can be easily filtered and dried, bypassing the challenges of aqueous workups and oily TFA salts.[3][5][9]

FeatureTFA in DCM4M HCl in 1,4-Dioxane
Reagent Form LiquidGas dissolved in solvent
Reaction Speed Very fastFast
Byproduct Removal Requires evaporation/co-evaporationExcess HCl removed easily in vacuo
Product Form Often an oil or sticky TFA saltTypically a crystalline HCl salt
Workup Can be challenging (emulsions, water solubility)Often straightforward (precipitation/filtration)

Q2: Do I need to run the deprotection under an inert atmosphere (e.g., Nitrogen, Argon)? No, an inert atmosphere is generally not required for Boc deprotection. The reaction is not sensitive to air or moisture, although anhydrous solvents are recommended for optimal reaction rates.

Q3: The reaction generates gas. Is this normal? Yes. The mechanism of Boc deprotection involves the breakdown of an unstable carbamic acid intermediate, which releases carbon dioxide (CO₂).[14][17] The fragmentation of the tert-butyl cation can also produce isobutylene gas.[2][14] Crucially, do not run this reaction in a sealed vessel. Ensure adequate ventilation and a loosely capped or vented reaction flask to allow gases to escape safely.

Visualizing the Process

Diagram 1: Boc Deprotection Mechanism This diagram illustrates the acid-catalyzed cleavage of the Boc group.

Boc_Deprotection cluster_0 Mechanism BocN Boc-Protected Amine Protonated Protonated Carbamate BocN->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Cleavage AmineSalt Final Amine Salt CarbamicAcid->AmineSalt Decarboxylation + H⁺ CO2 CO₂ CarbamicAcid->CO2 Troubleshooting_Tree Start Problem Encountered? Incomplete Incomplete Reaction Start->Incomplete Isolation Difficult Isolation / Low Yield Start->Isolation SideProducts Side Products Observed Start->SideProducts Sol_Acid Increase Acid Conc. or Temperature Incomplete->Sol_Acid Sol_Time Extend Reaction Time Incomplete->Sol_Time Sol_HCl Switch to HCl/Dioxane (Precipitate Salt) Isolation->Sol_HCl Sol_Workup Use Stronger Base (pH > 12) in Workup Isolation->Sol_Workup Sol_NoWorkup Isolate as Salt (No Aqueous Workup) Isolation->Sol_NoWorkup Sol_Scavenger Add Scavenger (e.g., TIS) SideProducts->Sol_Scavenger

Caption: Decision tree for troubleshooting common issues.

Validated Experimental Protocols

Protocol 1: Preferred Method using 4M HCl in 1,4-Dioxane

This method is recommended for its reliability and the ease of product isolation.

  • Reaction Setup:

    • Dissolve Boc-4-azaspiro[2.5]octane (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to about half its original volume.

    • Add anhydrous diethyl ether (approx. 10-20 times the volume of the concentrated solution) to precipitate the hydrochloride salt.

    • Stir the resulting slurry for 30 minutes.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The product, 4-azaspiro[2.5]octane hydrochloride, is typically obtained in high purity and yield. [10][11]

Protocol 2: Standard Method using TFA in DCM

This is a classic protocol, best used when the resulting TFA salt is needed directly for a subsequent reaction.

  • Reaction Setup:

    • Dissolve Boc-4-azaspiro[2.5]octane (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

    • If the substrate is sensitive to t-butylation, add triisopropylsilane (TIS) (1.1 eq).

  • Acid Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) (10-20 eq, often as a 50% v/v solution in DCM) dropwise.

  • Reaction:

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.

  • Workup and Isolation (as TFA salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add toluene (equal to the initial DCM volume) and evaporate again. Repeat this co-evaporation process two more times to ensure complete removal of excess TFA. [8] * Dry the resulting residue under high vacuum. The product, 4-azaspiro[2.5]octane trifluoroacetate, is obtained and can be used without further purification.

References

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Scribd. TFA Deprotection. [Link]

  • NIH PMC. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • NIH PMC. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

  • ResearchGate. (2016). How to remove TFA salt?[Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • The Royal Society of Chemistry. Supplementary Information for. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

Sources

Technical Support Center: Managing the Stability of 4-Azaspiro[2.5]octane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-azaspiro[2.5]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. Given the limited specific literature on this molecule, this guide synthesizes foundational chemical principles of secondary amines and spirocyclic systems with established protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a solid organic compound. As a hydrochloride salt, it is generally more stable and has better solubility in aqueous solutions compared to its free base form.[1] Key identifiers are:

  • CAS Number: 1301739-56-9[2]

  • Molecular Formula: C₇H₁₄ClN[2]

  • Molecular Weight: 147.64 g/mol [2]

Q2: What are the recommended storage conditions for the solid compound and its solutions?

For the solid material, storage in a tightly sealed container in a dry, cool, and well-ventilated area is recommended. To prevent degradation from atmospheric components, long-term storage under an inert atmosphere like nitrogen or argon is best practice, especially as aromatic amines, a related class, are prone to oxidation from air and light.[3]

For solutions, storage conditions depend on the solvent and desired shelf-life. Generally, aqueous stock solutions should be stored at 2-8°C for short-term use (days) or frozen at -20°C or -80°C for longer-term storage (weeks to months). Aliquoting the stock solution before freezing is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: In which solvents is this compound likely to be soluble?

  • Water

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

Solubility in non-polar organic solvents is likely to be limited. It is always recommended to perform a small-scale solubility test for your specific application and solvent system.

Q4: What are the primary concerns regarding the stability of this compound in solution?

The primary stability concerns for a secondary spirocyclic amine hydrochloride like this are oxidation and, to a lesser extent, pH-dependent degradation.[4][5]

  • Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or high temperatures.[4]

  • pH Stability: While the hydrochloride salt is stable, if the solution is neutralized or made basic, the resulting free amine may be less stable. A study on a different spiro-amine compound, spiroxamine, demonstrated faster degradation at both acidic (pH 4) and basic (pH 14) conditions.[6]

Troubleshooting Guide: Solution Instability and Degradation

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution of this compound has developed a yellow or brown tint over time. What does this mean and is it still usable?

  • Causality: A color change in a solution of an amine compound often indicates oxidative degradation.[3] Aromatic amines are particularly known for forming colored oxidation products, and while 4-azaspiro[2.5]octane is aliphatic, oxidation is a primary degradation pathway for amines in general.[4] This process can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants in your solvent or buffer.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the discolored solution using a stability-indicating method, such as the HPLC protocol outlined below, to quantify the amount of parent compound remaining and to observe the profile of degradation products.

    • Assess Usability: The usability of the solution depends on your experimental tolerance for impurities. For high-precision assays (e.g., generating a standard curve), a freshly prepared solution is mandatory. For some screening applications, a small percentage of degradation (<5%) may be acceptable, but this must be validated on a case-by-case basis.

    • Preventive Measures:

      • Prepare fresh solutions for each experiment.

      • If a stock solution is required, prepare it in a high-quality, de-gassed solvent or buffer.

      • Store stock solutions under an inert atmosphere (e.g., by purging the vial with argon or nitrogen before sealing).

      • Use amber vials or wrap vials in foil to protect from light.

      • Store at reduced temperatures (2-8°C or frozen).

Issue 2: I am seeing unexpected or inconsistent results in my biological or chemical assay. Could solution instability be the cause?

  • Causality: Yes, inconsistent results are a hallmark of an unstable compound. If this compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility and inaccurate data. Degradation products could also potentially interfere with the assay or exhibit their own biological activity.

  • Troubleshooting Workflow: The following workflow will help you systematically determine if solution stability is the root cause of your assay variability.

    G cluster_0 Troubleshooting Workflow A Inconsistent Assay Results Observed B Prepare Fresh Stock Solution in Recommended Solvent A->B C Incubate Compound in Assay Buffer (No Cells/Reagents) B->C D Time-Point Sampling (e.g., T=0, 2, 8, 24h) C->D E Analyze Samples by HPLC D->E F Quantify % Parent Compound Remaining E->F G Degradation > 5%? F->G H Yes: Instability Confirmed G->H Yes I No: Stability is Not the Issue G->I No J Optimize Assay Conditions (e.g., shorter incubation, add antioxidant) H->J K Investigate Other Assay Parameters I->K

    Caption: Workflow to diagnose solution instability in an experimental assay.

Issue 3: I need to adjust the pH of my solution. How will this affect the stability of this compound?

  • Causality: this compound is the salt of a secondary amine (a weak base) and a strong acid (HCl). In solution, it exists in equilibrium with its protonated form. Adjusting the pH, particularly towards neutral or basic conditions, will increase the concentration of the deprotonated, free amine form. This free amine is generally more susceptible to oxidative degradation than the protonated hydrochloride salt. Furthermore, extreme pH values (both acidic and basic) can sometimes promote hydrolysis or other degradation pathways.[6]

  • Recommendations:

    • Conduct a pH Profile Study: If your application requires a specific pH, it is essential to perform a stability study at that pH. Prepare solutions in buffers at your target pH and at least one pH unit above and below it.

    • Analyze Over Time: Use an HPLC or LC-MS method to monitor the concentration of the parent compound at various time points.

    • Data Interpretation: Plot the percentage of the compound remaining versus time for each pH. This will reveal the optimal pH range for stability.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution.

  • Calculate Required Mass: Use the following formula to determine the mass of solid required.[7]

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM solution:

    • Mass (g) = 0.010 mol/L × 0.010 L × 147.64 g/mol = 0.01476 g (or 14.76 mg)

  • Weigh and Dissolve:

    • Accurately weigh the calculated amount of this compound solid.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Add a portion (approximately 50-70%) of high-purity water (e.g., Milli-Q or HPLC-grade).

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add water to the flask until the bottom of the meniscus is aligned with the calibration mark.[7]

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Dispense into single-use aliquots in sterile, amber vials.

    • Store at ≤ -20°C for long-term use.

Protocol 2: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile and to generate degradation products for analytical method development.[8][9] The goal is to achieve 5-20% degradation. Adjust conditions as needed if degradation is too rapid or too slow.

Stress ConditionProtocolPurposePotential Degradation Pathway
Acid Hydrolysis 1. Dissolve compound in 0.1 M HCl. 2. Incubate at 60°C. 3. Sample at T=0, 2, 8, 24 hours. 4. Neutralize sample with 0.1 M NaOH before analysis.To test stability in acidic environments.Ring-opening or other acid-catalyzed reactions.
Base Hydrolysis 1. Dissolve compound in 0.1 M NaOH. 2. Incubate at 60°C. 3. Sample at T=0, 2, 8, 24 hours. 4. Neutralize sample with 0.1 M HCl before analysis.To test stability in basic environments.Base-catalyzed reactions.
Oxidation 1. Dissolve compound in a solution of 3% hydrogen peroxide (H₂O₂). 2. Incubate at room temperature. 3. Sample at T=0, 1, 4, 8 hours.To simulate oxidative stress.Formation of N-oxides, hydroxylamines, or other oxidative products.[4]
Thermal 1. Store solid compound in an oven at 70°C. 2. Sample at T=0, 1, 3, 7 days. 3. Dissolve sample in a suitable solvent for analysis.To assess the stability of the solid form at elevated temperatures.Thermally-induced decomposition.
Photostability 1. Prepare a solution of the compound (e.g., 1 mg/mL). 2. Expose to a calibrated light source (ICH Q1B guidelines). 3. Wrap a control sample in aluminum foil. 4. Analyze both samples after exposure.To evaluate light sensitivity.Photo-oxidation or other light-induced reactions.
Protocol 3: Stability-Indicating HPLC Method Development

Since this compound lacks a strong chromophore, direct UV detection is challenging. This protocol outlines a reversed-phase HPLC method with derivatization for UV detection. This method must be validated for your specific application.

  • Sample Preparation and Derivatization:

    • To 100 µL of your sample solution (including samples from the forced degradation study), add 100 µL of a 1 M sodium bicarbonate buffer (pH 9).

    • Add 200 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

    • Cool the solution and add 100 µL of a 2% aqueous methylamine solution to quench the excess dansyl chloride.

    • The sample is now ready for injection.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for the derivatized, non-polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine derivatives.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 50% to 90% B over 15 minutes, hold for 2 min, return to 50% B and equilibrate for 5 min.A gradient is essential for a stability-indicating method to elute both the parent compound and potential degradation products with varying polarities.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or 340 nmDansyl derivatives have strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard injection volume.
  • Method Validation:

    • Analyze the samples from the forced degradation study. A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all with baseline resolution.

References

  • Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link][10]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link][11]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link][12]

  • Scribd. (n.d.). Amine Degradation: Issues & Solutions. Retrieved from [Link][13]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link][1]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link][14]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link][15]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link][16]

  • Rosales-Conrado, N., León-González, M. E., Pérez-Arribas, L. V., & Polo-Díez, L. M. (2009). Hydrolysis study and extraction of spiroxamine from soils of different physico-chemical properties. Chemosphere, 77(9), 1219–1225. Retrieved from [Link][6]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Retrieved from [17]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link][8]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science. Retrieved from [Link][9]

  • Lab Manager. (n.d.). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link][7]

  • University of Massachusetts. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link][18]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link][19]

  • PubChem. (n.d.). This compound. Retrieved from [Link][2]

  • Kálai, T., & Hideg, K. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(19), 6296. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link][4]

  • Doytchinova, I., et al. (2018). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Molecules, 23(11), 2848. Retrieved from [Link][5]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-azaspiro[2.5]octane derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the solubility issues frequently encountered with this promising class of compounds. The inherent rigidity and three-dimensional structure of spirocycles, while beneficial for optimizing physicochemical and pharmacokinetic properties, can also present significant challenges in achieving adequate solubility for biological screening and formulation development.[1][2][3]

This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab. We will delve into the fundamental principles governing solubility and provide step-by-step protocols for proven enhancement techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-azaspiro[2.5]octane derivative has extremely low aqueous solubility. What are the primary factors I should consider first?

A1: The low aqueous solubility of your 4-azaspiro[2.5]octane derivative is likely due to a combination of its structural features. The spirocyclic core, while imparting conformational rigidity that can be advantageous for target binding, also contributes to a larger, more hydrophobic surface area.[1] Here’s a breakdown of the initial factors to investigate:

  • Physicochemical Properties:

    • Lipophilicity (LogP): A high LogP value indicates a preference for a non-polar environment over an aqueous one. Many spirocyclic compounds inherently possess a higher degree of lipophilicity.[2]

    • pKa: The 4-azaspiro[2.5]octane moiety contains a basic nitrogen atom.[4] Understanding the pKa of this amine is crucial, as it dictates the extent of ionization at a given pH. The charged (protonated) form of the amine will be significantly more water-soluble than the neutral (free base) form.[5][6]

    • Melting Point & Crystal Lattice Energy: A high melting point can be indicative of strong intermolecular forces within the crystal lattice, making it more difficult for solvent molecules to break the crystal structure and solvate the individual molecules.

  • Initial Diagnostic Steps:

    • Determine the experimental LogP and pKa of your specific derivative. These values are fundamental to selecting an appropriate solubilization strategy.

    • Assess the solid-state properties of your compound. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can provide insights into its crystallinity and melting point.

Q2: How can I leverage the basicity of the azaspiro-octane core to improve solubility?

A2: The presence of the basic amine in the 4-azaspiro[2.5]octane structure is a key handle for solubility enhancement through pH modification and salt formation.

pH Adjustment: By lowering the pH of the aqueous medium, you can protonate the basic nitrogen atom, forming a more soluble cationic species.[5] Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, and their aqueous solutions are basic.[7] The solubility of a basic drug increases as the pH of the solution decreases from its pKa.

Salt Formation: Forming a salt is a widely used and effective method for increasing the solubility and dissolution rate of basic drugs.[8][9][10] This involves reacting the free base of your compound with an acid to form a crystalline salt. Approximately 50% of marketed small molecule drugs are administered as salts.[9][11]

  • Common Counter-ions to Consider: Hydrochloride, hydrobromide, mesylate, sulfate, and tosylate are frequently used counter-ions for basic drugs.[9][12]

  • Benefits of Salt Formation:

    • Increased Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with water molecules.

    • Improved Dissolution Rate: This can lead to better bioavailability for orally administered compounds.[10]

    • Enhanced Stability and Manufacturability: Salt forms can sometimes have more desirable solid-state properties, such as higher melting points and improved flowability.[9][11]

Q3: My compound is still poorly soluble even after pH adjustment. What other strategies can I employ?

A3: If pH modification alone is insufficient, several other formulation strategies can be explored, often in combination.

  • Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium to increase the solubility of a non-polar drug.[13][14] Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the hydrophobic solute.[14]

    • Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used in pharmaceutical formulations.[13][15]

    • Considerations: While effective, the concentration of co-solvents may need to be limited due to potential toxicity.[13] The combination of co-solvents and pH adjustment can often have a synergistic effect on solubility.[16][17]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate hydrophobic drug molecules, like your 4-azaspiro[2.5]octane derivative, forming an inclusion complex that has significantly improved aqueous solubility.[18][20]

    • Mechanism: The hydrophobic part of your molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "solubilizing" the guest molecule.[19][21]

    • Types of Cyclodextrins: Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to enhance the solubility and bioavailability of hydrophobic drugs.[21]

Experimental Protocols

Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[22]

Materials:

  • Your 4-azaspiro[2.5]octane derivative

  • Purified water (or buffer of desired pH)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[23]

Procedure:

  • Add an excess amount of your solid compound to a scintillation vial.

  • Add a known volume of the desired aqueous medium (e.g., 1 mL of pH 7.4 phosphate-buffered saline).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Screening for Optimal Salt Form

Materials:

  • Your 4-azaspiro[2.5]octane derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid)

  • Various solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small-scale crystallization vials

Procedure:

  • Dissolve a known amount of your free base in a suitable solvent.

  • In a separate vial, dissolve an equimolar amount of the selected acid in the same or a miscible solvent.

  • Slowly add the acid solution to the free base solution while stirring.

  • Observe for precipitation. If no precipitate forms, try cooling the solution or adding an anti-solvent.

  • Collect any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting salt form (e.g., by melting point, XRPD).

  • Determine the aqueous solubility of each promising salt form using Protocol 1.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical 4-Azaspiro[2.5]octane Derivative

Formulation StrategySolvent/MediumSolubility (µg/mL)
None (Free Base) Water< 1
pH Adjustment pH 4.0 Buffer50
Salt Formation Hydrochloride Salt in Water1500
Co-solvency 20% PEG 400 in Water25
Cyclodextrin 10% HP-β-CD in Water300

Visualizing Experimental Workflows

Workflow for Addressing Poor Solubility

A decision tree for systematically addressing solubility issues.

Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex cluster_0 Aqueous Environment cluster_1 Formation of Soluble Complex Drug Poorly Soluble 4-Azaspiro[2.5]octane Derivative Complex Inclusion Complex (Enhanced Aqueous Solubility) Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Jain, A., & Gupta, Y. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • LexiCo. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-79. [Link]

  • Li, A., & Yalkowsky, S. H. (1998). Solubilization of nonpolar drugs by cosolvents. Pharmaceutical Research, 15(6), 807-812. [Link]

  • Jain, M. K., & Patel, V. M. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research, 4(5), 1435-1437. [Link]

  • Stahl, P. H., & Nakano, M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 93-132). Wiley-VCH. [Link]

  • Jain, M. K., & Patel, V. M. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 16(4), 361-367. [Link]

  • Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link]

  • Al-Ghaban, F., & Al-Kassas, R. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 10(6), 517-526. [Link]

  • Kumar, S., & Singh, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 58-63. [Link]

  • Abrahamsson, B., & Tajarobi, F. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • MilliporeSigma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution? Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Apelblat, A. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro[2.5]octane. Retrieved from [Link]

  • Voges, M., et al. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-8. [Link]

  • Jain, P., & Yalkowsky, S. H. (2022). Improving solubility via structural modification. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2020).
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purity Assessment of 4-Azaspiro[2.5]octane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-azaspiro[2.5]octane compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity determination for this unique class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and reliability of your results.

Introduction to the Analytical Challenges

4-Azaspiro[2.5]octane and its derivatives are characterized by a spirocyclic system containing a secondary amine. This structure presents specific analytical hurdles. The basicity of the nitrogen atom can lead to challenging chromatographic behavior, such as peak tailing on silica-based columns. Furthermore, the thermal lability of some derivatives may complicate gas chromatography and thermal analysis. A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally sensitive 4-azaspiro[2.5]octane compounds.[1] Reverse-Phase HPLC (RP-HPLC) is the most prevalent mode.[1]

Troubleshooting Guide: HPLC

Question 1: I am observing significant peak tailing for my 4-azaspiro[2.5]octane analog. What is the cause and how can I resolve this?

Answer: Peak tailing with basic compounds like 4-azaspiro[2.5]octanes is a common issue in RP-HPLC.[2] The primary cause is the interaction of the protonated amine with acidic residual silanol groups on the surface of conventional silica-based columns.[2] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.

Solutions:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Buffering the mobile phase can help to saturate the silanol groups and reduce secondary interactions.

    • Add a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, improving peak shape.[3]

  • Column Selection:

    • End-Capped Columns: Utilize columns that are thoroughly end-capped to minimize the number of accessible silanol groups.

    • Hybrid or Polymer-Based Columns: Consider columns with a hybrid silica-polymer or a purely polymeric stationary phase, which are more resistant to silanol interactions.

  • pH Adjustment: Operating at a higher pH can deprotonate the analyte, reducing its interaction with the stationary phase. However, ensure your column is stable at the chosen pH.[4]

Question 2: My baseline is noisy and drifting during the HPLC run. What are the potential causes?

Answer: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.[5] The causes can be multifaceted:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Issues Ensure thorough degassing of the mobile phase to remove dissolved air.[6] Check for microbial growth in aqueous mobile phases. Prepare fresh mobile phase daily.
Pump Malfunction Check for leaks in the pump heads and seals.[3] Ensure check valves are functioning correctly.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.
Detector Issues Allow the detector lamp to warm up sufficiently. Check for air bubbles in the detector flow cell.
FAQs: HPLC

Q: What is a suitable starting method for purity analysis of a novel 4-azaspiro[2.5]octane derivative?

A: A good starting point would be a gradient RP-HPLC method using a C18 column.[1] A mobile phase system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common choice.[1] The TFA acts as an ion-pairing agent, improving peak shape.

Q: How do I validate the specificity of my HPLC method for impurity profiling?

A: Method specificity ensures that the peaks of interest are well-resolved from any potential impurities, degradation products, or matrix components.[7][8] This can be demonstrated by spiking your sample with known impurities and showing baseline separation. Forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) can also be used to generate potential degradation products and demonstrate that the method can separate them from the main peak.[7]

Experimental Workflow for HPLC Method Development

Caption: A typical workflow for developing and validating an HPLC method.

Section 2: Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable 4-azaspiro[2.5]octane compounds.[9] Due to the polar nature of the amine group, derivatization is often necessary to improve peak shape and thermal stability.[9][10]

Troubleshooting Guide: GC

Question 1: My 4-azaspiro[2.5]octane compound shows broad, tailing peaks, even after derivatization. What should I investigate?

Answer: Even with derivatization, peak tailing can occur in GC analysis of amines.[11] This can be due to several factors:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion. Optimize the reaction conditions (reagent concentration, temperature, time).

  • Active Sites in the System: The amine can interact with active sites in the GC inlet liner or the column itself.[12]

    • Solution: Use a deactivated inlet liner and a column specifically designed for amine analysis.

  • Column Bleed: At high temperatures, the stationary phase can degrade, leading to baseline drift and poor peak shape.[11]

    • Solution: Ensure the column is not heated above its maximum operating temperature. Condition the column properly before use.

Question 2: I am seeing "ghost peaks" in my GC chromatograms. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank runs or subsequent sample runs and are not part of the injected sample.[13]

Potential Sources & Solutions:

Source Troubleshooting Steps
Septum Bleed Use high-quality, pre-conditioned septa.[12] Lower the inlet temperature if possible.
Carryover Clean the syringe thoroughly between injections. Run a solvent blank after a concentrated sample.
Contaminated Carrier Gas Ensure high-purity carrier gas and install appropriate gas traps.[13]
FAQs: GC

Q: What derivatizing agents are suitable for 4-azaspiro[2.5]octane compounds?

A: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA) are commonly used to derivatize amines for GC analysis.[9][14] These reagents replace the active hydrogen on the nitrogen with a less polar, more stable group.

Q: Can I use GC-MS for impurity identification?

A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying unknown impurities.[15] The mass spectrum of an impurity can provide valuable information about its molecular weight and structure, aiding in its identification.

GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Add Derivatizing Agent (e.g., TFAA) A->B C Heat to Complete Reaction B->C D Inject Sample C->D E Separation on Column D->E F Detection (FID/MS) E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: A general workflow for GC analysis involving derivatization.

Section 3: Other Analytical Techniques

Question: Can I use Nuclear Magnetic Resonance (NMR) for purity determination?

Answer: Yes, Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the same substance.[1] By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, a direct and highly accurate purity value can be obtained. ¹H NMR is also invaluable for structural confirmation and identifying impurities with different proton environments.[16][17]

Question: Is Differential Scanning Calorimetry (DSC) a suitable technique for purity assessment of 4-azaspiro[2.5]octane compounds?

Answer: Differential Scanning Calorimetry (DSC) can be used to determine the purity of highly pure (typically >98%) crystalline organic compounds.[18][19] The method is based on the principle of melting point depression, where impurities broaden the melting range of a substance.[20] However, its applicability is limited to compounds that exhibit a sharp melting point and do not decompose upon melting.[19] For some 4-azaspiro[2.5]octane derivatives, this may be a rapid and effective technique.

Section 4: Method Validation

Question: What are the key parameters I need to consider when validating an analytical method for purity assessment?

Answer: Method validation is crucial to ensure that your analytical procedure is suitable for its intended purpose.[21][22] The key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][23]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[23]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[21]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Flow of Method Validation

Validation_Flow Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Validated Method Validated Robustness->Validated

Caption: The sequential process of analytical method validation.

By understanding the unique chemical nature of 4-azaspiro[2.5]octane compounds and applying the principles outlined in this guide, you can develop robust and reliable analytical methods for their purity assessment.

References

  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(2), 277-283. [Link]

  • Lurie, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 548-555.
  • Jain, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Request PDF.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • de Oliveira, A. R. M., & de Oliveira, M. F. (2019). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 42(1), 96-108.
  • Reboredo-Rodríguez, P., et al. (2016). Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Patel, M., et al. (2012). Analytical method validation: A brief review.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Rázga, F., et al. (2016). Peptides labeled by 5-azoniaspiro[4.4]nonyl group for sensitive sequencing by electrospray tandem mass spectrometry. Request PDF.
  • Drawell. (n.d.).
  • Bryan Research & Engineering, LLC. (n.d.).
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of new biologically actived azaspiro compounds. Request PDF.
  • Thermo Fisher Scientific. (n.d.).
  • van der Heijden, R., et al. (2005). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Request PDF.
  • Wunderlich, B. (1981). Determination of purity by differential scanning calorimetry (DSC).
  • BLDpharm. (n.d.). 4-Azaspiro[2.5]octan-5-one.
  • TA Instruments. (n.d.).
  • Asghari, A., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1029-1034.
  • Pihlaja, K., et al. (1995). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 33(5), 375-381.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • BenchChem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • VUV Analytics. (2019). Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy.
  • Kim, M. K., et al. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 54(3), 423-429.
  • Applied Physics Laboratory. (n.d.).
  • University of Helsinki. (2017).
  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130491.
  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Scientific Research Institute of Nuclear Problems of the Belarus State University. (2001). METHODS OF ANALYSIS. Chemistry and Technology of Fuels and Oils, 37(4), 283-288.
  • LCGC International. (2025).
  • Request PDF. (2008). Chapter 2.
  • Sigma-Aldrich. (n.d.). 7-Oxa-4-azaspiro[2.5]octane.
  • Sigma-Aldrich. (n.d.). 7-Oxa-4-azaspiro[2.5]octane.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a critical building block in medicinal chemistry, ensuring a robust, safe, and scalable synthesis is paramount. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of this process.

Overview of the Synthetic Pathway

The most common and scalable route to this compound involves a multi-step process starting from cyclohexanone. The general strategy involves the construction of a spirocyclic hydantoin, followed by hydrolysis and subsequent reduction of the resulting lactam.

G cluster_0 Step 1: Spiro-Hydantoin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Cyclohexanone B 1,3-Diazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin) A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C 1-Aminocyclohexane- 1-carboxylic acid B->C Alkaline Hydrolysis (e.g., Ba(OH)2 or NaOH) D 4-Azaspiro[2.5]octan-5-one (Spiro-lactam) C->D Thermal Cyclization/ Lactam Formation E 4-Azaspiro[2.5]octane D->E LiAlH4 Reduction F 4-Azaspiro[2.5]octane Hydrochloride E->F HCl (gas or solution)

Frequently Asked Questions (FAQs)

Q1: Why is the Bucherer-Bergs reaction the preferred starting point for this synthesis on a larger scale?

The Bucherer-Bergs reaction is a multicomponent reaction that efficiently constructs the spiro-hydantoin core from readily available and inexpensive starting materials: a ketone (cyclohexanone), a cyanide source (like KCN or NaCN), and ammonium carbonate.[1][2] Its primary advantage on a large scale is the convergence and atom economy, building a complex heterocyclic scaffold in a single step. However, scaling this reaction requires careful management of toxic cyanide and the evolution of ammonia and carbon dioxide gases, often necessitating the use of a pressure-rated reactor to maintain reagent concentration and drive the reaction to completion.[3]

Q2: What are the critical safety considerations when using Lithium Aluminum Hydride (LAH) for the reduction step?

Lithium Aluminum Hydride (LAH) is a powerful but highly reactive and pyrophoric reducing agent. Its use on a large scale demands strict safety protocols.[4][5] Key considerations include:

  • Anhydrous Conditions: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6][7] All glassware must be oven- or flame-dried, and reactions must be run under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Anhydrous ethers like Tetrahydrofuran (THF) or diethyl ether are standard. THF is often preferred for its higher boiling point and better solvating capacity for LAH complexes.

  • Controlled Addition: The addition of the substrate to the LAH slurry, or vice-versa, must be done slowly and with efficient cooling to manage the exothermic reaction.

  • Quenching: This is the most hazardous phase. The unreacted LAH must be quenched cautiously at low temperatures (typically 0 °C). The Fieser workup is a widely adopted, safe method for this purpose.[8] Never add water directly to a large, concentrated LAH reaction mixture.

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and a face shield are mandatory.[9] A Class D fire extinguisher (for combustible metals) and dry sand must be readily available.[6]

Q3: My final hydrochloride salt won't crystallize. What are the common causes and solutions?

Crystallization issues are common during scale-up. The primary causes are:

  • Impurity: Residual solvents, unreacted starting material, or side-products can inhibit crystal lattice formation. Re-purification of the free base by distillation or column chromatography may be necessary before salt formation.

  • Solvent System: The hydrochloride salt may be too soluble in the chosen solvent. The ideal solvent should dissolve the free base but precipitate the salt. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, or mixtures thereof. A solvent/anti-solvent system is often effective.

  • Incorrect Stoichiometry: Ensure at least one full equivalent of HCl has been added. Titration to the correct pH can be helpful.

  • Supersaturation: The solution may be supersaturated. Inducing crystallization can be achieved by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution for an extended period.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Bucherer-Bergs Reaction 1. Incomplete reaction due to poor solubility of the ketone. 2. Loss of gaseous reagents (NH₃, CO₂) in an open system. 3. Sub-optimal temperature or reaction time.1. Use a co-solvent like ethanol or acetamide to improve solubility.[10] 2. Perform the reaction in a sealed, pressure-rated vessel to maintain concentrations of dissolved gases.[3] 3. Optimize the reaction temperature (typically 60-120 °C) and monitor by TLC or HPLC for completion.
Incomplete Hydrolysis of Hydantoin 1. Insufficiently harsh conditions (e.g., low concentration of base/acid). 2. Steric hindrance of the spirocyclic structure slowing down the reaction.1. Increase the concentration of the hydrolyzing agent (e.g., use 25% NaOH or Ba(OH)₂). 2. Increase the reaction temperature and extend the reaction time, monitoring progress carefully to avoid degradation.
Exothermic Runaway During LAH Quench 1. Quenching agent (water, alcohol) added too quickly. 2. Insufficient cooling. 3. Reaction scale is too concentrated.1. Implement the Fieser Workup: At 0 °C, slowly and sequentially add: (i) 'x' mL of water, (ii) 'x' mL of 15% aq. NaOH, and (iii) '3x' mL of water, where 'x' is the number of grams of LAH used.[8] 2. Ensure the reaction is maintained in a robust ice/water or ice/salt bath throughout the quench. 3. Dilute the reaction mixture with additional anhydrous THF or ether before beginning the quench.
Formation of Grey/Black Aluminum Salts after LAH Quench 1. The fine, gelatinous aluminum salts are difficult to filter.1. The Fieser workup is specifically designed to produce granular, easily filterable aluminum salts.[8] 2. Stirring the quenched mixture at room temperature for at least 30 minutes (or overnight) helps granulate the salts. 3. Adding a filter aid like Celite® to the slurry before filtration can improve flow rates.
Low Purity of Final HCl Salt 1. Incomplete reduction leading to contamination with the starting lactam. 2. Impurities carried through from earlier steps. 3. Degradation during workup or isolation.1. Ensure a sufficient excess of LAH is used (typically 1.5-2.0 equivalents). Monitor the reaction to completion. 2. Purify the free-base amine (e.g., by vacuum distillation) before forming the hydrochloride salt. 3. Avoid excessive heat during solvent removal. Use a suitable solvent for precipitation to leave impurities behind in the mother liquor.
Troubleshooting Workflow: LAH Reduction & Workup

G Start LAH Reduction Complete (Verified by TLC/LCMS) Cool Cool Reaction to 0 °C Start->Cool Fieser Perform Fieser Workup: 1. Add H₂O slowly 2. Add 15% NaOH (aq) 3. Add more H₂O Cool->Fieser Quench Problem: Exothermic Event or Gas Evolution Too Rapid? SlowDown Slow Addition Rate Ensure Adequate Cooling Quench->SlowDown Yes Stir Warm to RT & Stir 30 min Quench->Stir No SlowDown->Fieser Fieser->Quench Salts Problem: Filtration is Slow or Salts are Gelatinous? Stir->Salts Filter Filter Slurry (Use Celite if needed) Filtrate Collect Organic Filtrate Filter->Filtrate Salts->Filter No StirLonger Stir Longer to Granulate Salts Add Anhydrous MgSO₄ Salts->StirLonger Yes StirLonger->Filter

Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs)

  • Equipment: 5 L pressure-rated glass reactor equipped with mechanical stirring, a heating/cooling mantle, thermocouple, and pressure gauge.

  • Reagents:

    • Cyclohexanone (980 g, 10.0 mol)

    • Potassium Cyanide (KCN) (977 g, 15.0 mol) - EXTREME CAUTION: HIGHLY TOXIC

    • Ammonium Carbonate ((NH₄)₂CO₃) (2880 g, 30.0 mol)

    • Ethanol (1.5 L)

    • Deionized Water (1.5 L)

  • Procedure:

    • In a well-ventilated fume hood, charge the reactor with ethanol and water.

    • Carefully add the ammonium carbonate and potassium cyanide to the solvent mixture and stir until partially dissolved.

    • Add the cyclohexanone to the mixture.

    • Seal the reactor and begin heating to 80-90 °C. The internal pressure will rise; monitor and ensure it remains within the vessel's specifications (typically < 5 bar).

    • Maintain the temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by taking aliquots (after carefully cooling and venting) and analyzing via TLC or HPLC.

    • Once the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure.

    • Cool the mixture further to 0-5 °C. The product will precipitate as a white solid.

    • Filter the solid product and wash the cake thoroughly with cold water (2 x 1 L) to remove excess cyanide and salts.

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 80-90%.

Protocol 2: Large-Scale Reduction of Spiro-Lactam with LiAlH₄

  • Equipment: 20 L jacketed glass reactor, inert atmosphere (N₂), mechanical stirrer, thermocouple, and addition funnel. All glassware must be rigorously dried.

  • Reagents:

    • Lithium Aluminum Hydride (LAH) (e.g., 255 g, 6.7 mol)

    • Anhydrous Tetrahydrofuran (THF) (10 L)

    • 4-Azaspiro[2.5]octan-5-one (Spiro-lactam intermediate) (500 g, 3.59 mol)

  • Procedure:

    • Under a nitrogen atmosphere, charge the reactor with 6 L of anhydrous THF.

    • Carefully add the LAH powder in portions. A slight exotherm may be observed.

    • Stir the resulting slurry at room temperature for 30 minutes.

    • Dissolve the spiro-lactam in 4 L of anhydrous THF and charge this solution to the addition funnel.

    • Cool the LAH slurry to 0 °C using the reactor jacket.

    • Add the spiro-lactam solution dropwise to the LAH slurry, maintaining the internal temperature below 10 °C. The addition may take 2-3 hours.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4-6 hours, or until TLC/LCMS confirms the absence of starting material.

    • Cool the reaction mixture back down to 0 °C.

    • Quench (Fieser Method): [8]

      • Slowly and carefully add 255 mL of deionized water dropwise. Vigorous gas evolution will occur. Maintain temperature < 10 °C.

      • Next, slowly add 255 mL of 15% (w/v) aqueous sodium hydroxide solution. The slurry will become thick and white.

      • Finally, slowly add 765 mL of deionized water.

    • Remove the cooling and allow the mixture to stir vigorously at room temperature for 1-2 hours. The grey salts should turn white and become a granular, easily filterable solid.

    • Filter the mixture through a pad of Celite®. Wash the filter cake with additional THF (2 x 1 L).

    • Combine the organic filtrates. This solution contains the 4-azaspiro[2.5]octane free base.

Protocol 3: Isolation of this compound

  • Procedure:

    • Concentrate the THF solution from the previous step under reduced pressure to obtain the crude free base as an oil.

    • Dissolve the crude oil in isopropanol (IPA) (approx. 2.5 L).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution until the pH is acidic (pH 1-2, checked with wet pH paper). Alternatively, add a solution of HCl in isopropanol.

    • The hydrochloride salt will precipitate as a white solid.

    • Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

    • Filter the solid, wash the cake with cold IPA, and then with diethyl ether.

    • Dry the product in a vacuum oven at 40-50 °C.

    • Expected Yield: 75-85% over the reduction and salt formation steps.

Data Tables

Table 1: Key Parameters for LAH Reduction Scale-Up

ParameterRecommendationRationale
LAH Equivalents 1.5 - 2.0 eq.Ensures complete reduction and accounts for any reaction with trace moisture.
Solvent Anhydrous THFGood solvent for LAH-complexes, suitable boiling point for reflux.
Concentration 0.2 - 0.5 MBalances reaction rate with the ability to control exotherms.
Addition Temp. 0 - 10 °CControls the initial highly exothermic reaction between LAH and the amide carbonyl.
Reaction Temp. Reflux (65 °C)Drives the reduction of the intermediate iminium species to completion.
Quench Method Fieser Workup[8]Proven, safe method for neutralizing excess LAH that results in easily filterable salts.

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄ClN[11]
Molecular Weight 147.64 g/mol [11]
Appearance White to off-white solidTypical for amine HCl salts
CAS Number 1301739-56-9[11]

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Skvorcova, A., et al. (2017). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 2(7), 3345–3357. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (General reference for hydantoin chemistry)
  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Domling, A. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 17(9), 10483-10504. [Link]

  • Papanastasiou, I., et al. (2017). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2017(3), M949. [Link]

  • Monteiro, J. L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]

  • Google Patents. (2018). Intermediate of 4-oxa-7-azaspiro[2.
  • University of Calgary. (n.d.). Reduction of Amides using LiAlH4 to amines. [Link]

  • Harris, G. H., et al. (1946). The alkaline hydrolysis of fluorenone-spiro-hydantoin. Journal of the American Chemical Society, 68(5), 846-848. [Link]

  • Bommarius, A. S., et al. (1998). Hydantoinases and N-carbamoyl-amino acid amidohydrolases: a tool for the synthesis of D- and L-amino acids. Journal of Molecular Catalysis B: Enzymatic, 5(1), 1-11. (General reference for hydantoin hydrolysis)
  • PubChem. (n.d.). This compound. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

Sources

Validation & Comparative

Scaffold Showdown: 4-Azaspiro[2.5]octane vs. Piperidine—A Strategic Guide for Preclinical Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate chess game of medicinal chemistry, the selection of a core scaffold is a critical opening move that dictates the trajectory of a drug discovery campaign. For decades, the piperidine ring, a six-membered nitrogenous heterocycle, has been a dependable queen on the board—a "privileged scaffold" integral to the structure of countless approved drugs.[1][2] It is versatile, well-understood, and synthetically accessible.[3] However, the evolving landscape of drug targets demands molecular architectures with greater three-dimensionality and novelty. Enter 4-azaspiro[2.5]octane hydrochloride, a modern spirocyclic counterpart that represents a strategic shift from flat, two-dimensional structures to complex, three-dimensional frameworks.[4][5]

This guide provides an in-depth comparative analysis of these two scaffolds, not as direct competitors, but as distinct strategic choices available to the drug development professional. We will dissect their structural nuances, compare their roles in preclinical development, and provide the experimental context needed to make informed decisions. This is not merely a choice between two molecules; it is a choice between established tradition and innovative design, each with profound implications for a candidate's ultimate success.

Part 1: A Tale of Two Architectures: Physicochemical and Structural Properties

The fundamental difference between piperidine and 4-azaspiro[2.5]octane lies in their topology. Piperidine is a simple monocyclic ring, while the spirocyclic nature of 4-azaspiro[2.5]octane—defined by its two rings sharing a single common carbon atom—enforces a rigid, three-dimensional geometry.[4] This structural distinction has significant consequences for their physicochemical properties and how they interact with biological targets.

Spiro-containing systems inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[6] A higher Fsp³ count is strongly correlated with improved clinical success, as it often leads to better solubility, enhanced metabolic stability, and more specific target engagement compared to flat, aromatic systems.[7]

Table 1: Comparative Physicochemical Properties

Property4-Azaspiro[2.5]octane HClPiperidineStrategic Implication for Drug Design
Molecular Formula C₇H₁₄ClN[8]C₅H₁₁N[9]The spirocycle introduces greater molecular complexity and a higher carbon-to-nitrogen ratio.
Molecular Weight 147.64 g/mol [8]85.15 g/mol [9]A larger, more rigid building block, impacting ligand efficiency calculations.
logP (Octanol/Water) Not experimentally determined0.84[9]Spirocycles can modulate lipophilicity; azaspirocycles often decrease lipophilicity compared to piperidine, potentially improving ADME properties.[7]
pKa (Conjugate Acid) Not experimentally determined~11.12[9]Both are basic amines, protonated at physiological pH, enabling ionic interactions with targets. The spirocycle's rigidity may subtly alter basicity.
3D Shape Rigid, spirocyclicFlexible chair/boat conformersThe spirocycle's fixed 3D orientation can lock substituents into a desired bioactive conformation, potentially increasing potency and selectivity.[4][5]

Part 2: Roles in Medicinal Chemistry and Preclinical Development

The choice between these scaffolds is context-dependent, reflecting different philosophies in lead optimization.

Piperidine: The Ubiquitous Workhorse The piperidine motif is a cornerstone of modern pharmaceuticals, found in drugs targeting a vast range of diseases, from central nervous system disorders to cancer.[10] Its value lies in its synthetic tractability and its ability to serve as a robust anchor for placing functional groups in precise vectors, guided by its well-defined chair conformation.[2] However, its very ubiquity can be a drawback, leading to challenges with intellectual property and potential for off-target effects due to its presence in so many bioactive molecules.

4-Azaspiro[2.5]octane: The Modern, Precision Tool 4-Azaspiro[2.5]octane is not a general-purpose scaffold but a specialized building block for next-generation therapeutics. Its utility has been demonstrated in the synthesis of highly selective kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, it serves as a key intermediate in the creation of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease and GPR43 agonists for metabolic and inflammatory disorders.[11][12][13]

The primary drivers for employing a spirocyclic scaffold like this are:

  • Enhanced Potency and Selectivity: The rigid 3D structure allows for more precise and extensive interactions with a target's binding pocket, which can be difficult to achieve with flatter molecules.[4][6]

  • Improved Pharmacokinetics: Azaspirocycles have been shown to improve metabolic stability by replacing metabolically vulnerable positions in simpler rings like piperidine.[7][14] They can also improve solubility and reduce off-target hERG liability.[7]

  • Novel Intellectual Property: The unique chemical space occupied by spirocycles provides a clear path to novel patent claims.[5]

Diagram 1: Scaffold Selection Workflow in Drug Discovery The following diagram illustrates the decision-making process where a research team might choose between a classical or a novel scaffold.

G cluster_0 cluster_1 cluster_2 cluster_3 A Target Identification & Validation B Hit Identification (HTS, FBDD, etc.) A->B C Hit-to-Lead Optimization B->C D Scaffold Assessment C->D E Classical Scaffold Strategy (e.g., Piperidine) D->E Known SAR Rapid Exploration Established IP Landscape F Novel 3D Scaffold Strategy (e.g., 4-Azaspiro[2.5]octane) D->F Improve ADME Increase Potency/Selectivity Novel IP Required G Lead Candidate E->G F->G

Caption: Strategic decision points in early drug discovery for scaffold selection.

Part 3: Comparative Preclinical Perspective

Pharmacokinetics (ADME) The metabolic fate of piperidine-containing compounds is well-documented, often involving oxidation at the carbons alpha to the nitrogen.[15] This can be a liability, leading to rapid clearance. Spirocyclic scaffolds can offer a distinct advantage by design. The quaternary spiro-carbon is inherently stable, and the rigid structure can shield adjacent positions from metabolic enzymes, potentially increasing the drug's half-life.[7][14]

Toxicology Piperidine itself is a corrosive and toxic liquid.[9] While derivatives incorporated into a larger molecule have their own unique profiles, the core hazards of the parent amine are noteworthy. The hydrochloride salt of 4-azaspiro[2.5]octane is classified as a skin, eye, and respiratory irritant, typical for amine salts, but specific long-term toxicology data is limited as it is primarily an intermediate. The final drug candidate's toxicology profile is paramount, but starting with a scaffold that offers improved metabolic stability can reduce the risk of forming reactive metabolites.

Part 4: Key Experimental Protocols

The true measure of a scaffold's utility is demonstrated through experimentation. Below are representative protocols that would be employed to synthesize and evaluate compounds derived from these scaffolds.

Experimental Protocol 1: Comparative Synthesis Overview

The synthesis of these scaffolds highlights the trade-off between accessibility and complexity. Piperidine is readily produced by the hydrogenation of pyridine, a simple and scalable process. In contrast, the synthesis of 4-azaspiro[2.5]octane requires a multi-step sequence, reflecting its greater structural complexity.

A. Synthesis of 4-Oxa-7-Azaspiro[2.5]octane (A related, illustrative spirocycle) Causality: This multi-step synthesis, starting from methyl 1-hydroxy-1-cyclopropanecarboxylate, is chosen to build the unique spirocyclic core. Each step is designed to construct a specific part of the final architecture, a level of complexity not required for simple piperidines.[16]

  • Substitution: React methyl 1-hydroxy-1-cyclopropanecarboxylate with bromoacetonitrile in the presence of a strong base like sodium hydride in an anhydrous solvent (e.g., THF) at low temperature to form the cyanomethyl ether intermediate.

  • Hydrogenation: Reduce the nitrile group of the intermediate using a catalyst such as Raney Nickel under a hydrogen atmosphere to yield the corresponding primary amine.

  • Cyclization: Induce intramolecular cyclization of the amino ester to form the lactam, 7-oxa-4-azaspiro[2.5]octan-5-one.

  • Reduction: Reduce the lactam using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or Red-Al® to yield the final 4-oxa-7-azaspiro[2.5]octane. The hydrochloride salt can be formed by treatment with HCl.

Diagram 2: High-Level Synthesis Comparison

G cluster_0 Piperidine Synthesis cluster_1 4-Azaspiro[2.5]octane Synthesis A Pyridine B Piperidine A->B Hydrogenation (e.g., H₂, Pd/C) C Cyclopropane Derivative D Linear Intermediate C->D Substitution E Spirocyclic Lactam D->E Hydrogenation & Cyclization F 4-Azaspiro[2.5]octane E->F Reduction

Sources

Navigating Lipophilicity in Drug Design: A Comparative Guide to the 4-Azaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous control of a compound's physicochemical properties is paramount to achieving clinical success. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] An optimal balance of lipophilicity is essential for membrane permeability and target engagement, without succumbing to the pitfalls of poor solubility, high metabolic turnover, or off-target toxicity.[5] This guide provides an in-depth analysis of the 4-azaspiro[2.5]octane scaffold, a compelling structural motif for modulating lipophilicity and enhancing drug-like properties.

The Challenge of Lipophilicity and the Rise of Spirocycles

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), dictates how a compound partitions between a lipid-like environment (e.g., n-octanol) and an aqueous phase.[5] While traditional drug design often led to an increase in lipophilicity to boost potency—a phenomenon sometimes referred to as "molecular obesity"—contemporary strategies focus on achieving potency while maintaining or even decreasing lipophilicity.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor.[6] Their inherent three-dimensionality and rigidity can lead to improved binding affinity and selectivity.[6] Notably, the introduction of azaspirocycles often leads to a decrease in lipophilicity, a trend that runs counter to the intuition that adding carbon atoms should increase it.[7][8] This guide will delve into the impact of the 4-azaspiro[2.5]octane scaffold, comparing its influence on lipophilicity with that of the more conventional piperidine ring.

Understanding the Lipophilicity-Lowering Effect of Azaspirocycles

The phenomenon of decreased lipophilicity with the introduction of an azaspirocyclic scaffold can be largely attributed to an increase in the basicity of the nitrogen atom.[7][8] In the case of 4-azaspiro[2.5]octane, the spirocyclic strain and the spatial arrangement of the atoms can influence the pKa of the amine, making it more readily protonated at physiological pH (typically 7.4). This increased ionization leads to a greater affinity for the aqueous phase, thereby lowering the measured LogD value.

Comparative Analysis: Azaspirocycles vs. Six-Membered Rings

The following table summarizes experimental data from a study on azaspiro[3.3]heptanes, which serve as an excellent proxy for understanding the expected impact of the 4-azaspiro[2.5]octane scaffold.[7]

Compound PairSix-Membered Ring AnalogLogD at pH 7.4pKaAzaspiro[3.3]heptane AnalogLogD at pH 7.4pKaΔLogD
1 Morpholine Derivative1.87.62-Oxa-6-azaspiro[3.3]heptane Derivative0.69.1-1.2
2 Piperazine Derivative1.58.22,6-Diazaspiro[3.3]heptane Derivative0.98.8-0.6
3 C-linked Piperidine Derivative2.59.52-Azaspiro[3.3]heptane Derivative1.410.6-1.1
4 N-linked Piperidine Derivative2.18.92-Azaspiro[3.3]heptane Derivative2.68.7+0.5

Data adapted from "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist".[7]

As the data illustrates, the replacement of morpholine, piperazine, and C-linked piperidine rings with their azaspiro[3.3]heptane counterparts consistently leads to a significant decrease in the measured LogD at pH 7.4. This is accompanied by an increase in basicity (pKa). Interestingly, the N-linked piperidine replacement shows a slight increase in lipophilicity, highlighting that the effect is context-dependent.[7]

Experimental Protocols for Lipophilicity Determination

To empirically validate the impact of the 4-azaspiro[2.5]octane scaffold, the following experimental methods are recommended.

Shake-Flask Method for LogD Determination (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4).

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by vigorously mixing them for 24 hours, followed by separation.

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and PBS in a vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogD using the formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct n-Octanol sat_oct sat_oct prep_oct->sat_oct Saturate with PBS prep_pbs PBS (pH 7.4) sat_pbs sat_pbs prep_pbs->sat_pbs Saturate with n-Octanol mix Mix Phases & Compound sat_oct->mix sat_pbs->mix stock Compound Stock stock->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge for Separation shake->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_pbs Sample Aqueous Phase centrifuge->sample_pbs hplc HPLC-UV Quantification sample_oct->hplc sample_pbs->hplc calc Calculate LogD hplc->calc

Caption: Shake-Flask Method for LogD Determination.

High-Throughput HPLC-Based LogP Determination

For more rapid screening, reversed-phase HPLC can be used to estimate LogP based on the retention time of a compound.

Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject the test compound and record its retention time.

  • LogP Estimation: Interpolate the LogP of the test compound from the calibration curve.

HPLC_LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result standards Inject LogP Standards calibration_curve Generate Calibration Curve (Retention Time vs. LogP) standards->calibration_curve logp_estimation Estimate LogP from Calibration Curve calibration_curve->logp_estimation test_compound Inject Test Compound retention_time Measure Retention Time test_compound->retention_time retention_time->logp_estimation

Caption: HPLC-Based LogP Estimation Workflow.

Conclusion and Future Outlook

The strategic incorporation of the 4-azaspiro[2.5]octane scaffold presents a compelling avenue for medicinal chemists to mitigate lipophilicity while preserving or enhancing other desirable drug-like properties. The underlying principle of increasing basicity to lower LogD, as demonstrated by analogous azaspirocyclic systems, provides a rational basis for its application. By replacing traditional saturated heterocycles like piperidine with this spirocyclic motif, researchers can navigate the challenging multidimensional optimization process with greater precision. As with any bioisosteric replacement, empirical validation through robust experimental methods remains crucial. The continued exploration of novel spirocyclic scaffolds will undoubtedly expand the toolkit for designing the next generation of safer and more effective therapeutics.

References

  • Degorce, S. L., Bodnarchuk, M. S., Cumming, I. A., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1141–1146. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]

  • HitGen. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. OpenDEL™. [Link]

  • Krejsa, C. M., Horvath, D., Rogalski, S. L., Penzotti, J. E., Mao, B., Barbosa, F., & Migeon, J. C. (2003). Predicting ADME properties and side effects: the BioPrint approach. Current opinion in drug discovery & development, 6(4), 470-480. [Link]

  • Papadopoulou, C., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Molecules Containing 4-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, metabolic stability remains a critical hurdle. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its clinical success. This guide offers an in-depth technical assessment of the metabolic stability of molecules incorporating the 4-azaspiro[2.5]octane scaffold, a promising yet under-documented structural motif in medicinal chemistry.

While direct, published experimental data for the 4-azaspiro[2.5]octane scaffold is limited, this guide provides a comparative framework against the well-characterized piperidine ring. By synthesizing established principles of drug metabolism with field-proven experimental protocols, we aim to equip researchers with the knowledge to strategically employ this spirocyclic scaffold and to rigorously evaluate its metabolic fate.

The Spirocyclic Advantage: Engineering Metabolic Resilience

The introduction of a spirocyclic scaffold, such as 4-azaspiro[2.5]octane, into a drug candidate is a deliberate design choice aimed at enhancing its three-dimensionality and modulating its physicochemical properties.[1][2] This rigid, three-dimensional architecture can offer significant advantages in terms of metabolic stability when compared to more conformationally flexible or planar structures like piperidine.

The key rationale behind the anticipated metabolic fortitude of the 4-azaspiro[2.5]octane moiety lies in its inherent structural features:

  • Steric Shielding: The quaternary spirocyclic carbon atom and the adjacent cyclopropyl ring can sterically hinder the approach of metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, to potential sites of metabolism on the azacyclic ring.[3]

  • Altered Ring Conformation: The spiro fusion locks the azacyclic ring into a specific conformation, which may be less favorable for binding to the active sites of metabolic enzymes compared to the flexible chair and boat conformations of a piperidine ring.

  • Reduced Lipophilicity: In some cases, the introduction of a spirocenter can lead to a decrease in lipophilicity (LogD), which may correlate with reduced binding to lipophilic CYP enzymes.[4]

These features are expected to translate into a longer in vitro half-life and lower intrinsic clearance for molecules containing the 4-azaspiro[2.5]octane scaffold when compared to their piperidine counterparts.

Comparative Metabolic Stability: A Data-Driven Perspective

To illustrate the potential metabolic advantages of the 4-azaspiro[2.5]octane scaffold, the following table presents hypothetical, yet representative, in vitro metabolic stability data from a human liver microsomal (HLM) assay. This data compares a hypothetical compound containing a 4-azaspiro[2.5]octane moiety with its direct piperidine analog.

Table 1: Hypothetical Comparative Metabolic Stability Data (Human Liver Microsomes)

Compound/AnalogScaffoldt½ (min)CLint (µL/min/mg protein)
Compound X4-Azaspiro[2.5]octane7515
Analog X-1Piperidine3045

Note: This data is illustrative and intended to represent the expected trend of improved metabolic stability for the 4-azaspiro[2.5]octane scaffold based on the principles of spirocycle medicinal chemistry.

The hypothetical data in Table 1 suggests that "Compound X," with the 4-azaspiro[2.5]octane scaffold, exhibits a significantly longer half-life and lower intrinsic clearance compared to its piperidine analog, "Analog X-1." This indicates a greater resistance to metabolic degradation, a highly desirable characteristic in drug discovery.

Experimental Protocols for Assessing Metabolic Stability

To empower researchers to generate their own comparative data, we provide detailed, step-by-step methodologies for the two most critical in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing the susceptibility of a compound to Phase I metabolism, primarily mediated by CYP enzymes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (commercially available)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the liver microsomes and buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add the test compound and positive controls to the appropriate wells to start the reaction. At the same time, initiate the reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a predetermined volume of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[6]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Compound, NADPH) pre_incubation Pre-incubate Microsomes (37°C) prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Compound & NADPH) pre_incubation->initiate_reaction time_sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_sampling quench Quench Reaction (Acetonitrile + IS) time_sampling->quench centrifuge Centrifuge Plate quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½ & CLint) lcms->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors in a more physiologically relevant cellular environment.

Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Internal standard

  • Acetonitrile

  • 96-well plates

  • Incubator/shaker with CO2 control

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration in pre-warmed incubation medium.

  • Incubation Setup: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a CO2 incubator.

  • Initiate Reaction: Add the test compound and positive controls to the wells to start the incubation.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the hepatocyte suspension from each well to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the quenching plate and centrifuge to pellet cell debris and proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal assay, determine the half-life and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

Potential Metabolic Pathways and Bioisosteric Considerations

The primary sites of metabolism for piperidine-containing compounds are often the carbon atoms alpha to the nitrogen, leading to N-dealkylation or ring hydroxylation. The 4-azaspiro[2.5]octane scaffold is designed to mitigate these metabolic liabilities.

Hypothetical Metabolic Pathways

G cluster_piperidine Piperidine Analog cluster_azaspiro 4-Azaspiro[2.5]octane Analog piperidine Piperidine-containing Parent Compound metabolite1 Alpha-hydroxylation (CYP-mediated) piperidine->metabolite1 Major metabolite2 N-dealkylation piperidine->metabolite2 Minor azaspiro 4-Azaspiro[2.5]octane Parent Compound metabolite3 N-oxidation azaspiro->metabolite3 Possible metabolite4 Hydroxylation on other parts of the molecule azaspiro->metabolite4 Possible

Caption: Potential metabolic pathways for piperidine vs. 4-azaspiro[2.5]octane.

The decision to use a 4-azaspiro[2.5]octane scaffold as a bioisostere for piperidine should be guided by an analysis of the metabolic liabilities of the lead compound.

Scaffold Selection Decision Tree

Caption: Decision tree for selecting 4-azaspiro[2.5]octane as a bioisostere.

Conclusion and Future Directions

The 4-azaspiro[2.5]octane scaffold represents a valuable, albeit underutilized, tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its rigid, three-dimensional structure offers a compelling strategy to mitigate common metabolic liabilities associated with more flexible cyclic amines like piperidine. While this guide has provided a framework for comparison and detailed protocols for experimental validation, there is a clear need for more published research to fully elucidate the metabolic profile of this promising scaffold. As more data becomes available, the strategic application of the 4-azaspiro[2.5]octane moiety will undoubtedly contribute to the development of more robust and successful drug candidates.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem 64, 150-183. Available from: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-28. Available from: [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 5(11), 1027-1043. Available from: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available from: [Link]

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 antagonists. ACS Medicinal Chemistry Letters, 7(12), 1145-1150.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available from: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

  • Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Library of Medicine. Available from: [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn-Online Platform for Metabolic Stability Predictions. International journal of molecular sciences, 19(4), 1040. Available from: [Link]

  • Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical pharmacokinetics, 42(6), 515–528. Available from: [Link]

  • Singh, G. D., Sharma, A., & Sharma, P. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism reviews, 53(3), 459–477. Available from: [Link]

  • Lynch, J. J., & Ekins, S. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Xenobiotica, 1–11. Advance online publication. Available from: [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological reports : PR, 58(4), 453–472.
  • Di, L., & Kerns, E. H. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. Journal of pharmaceutical sciences, 92(9), 1879–1891.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Azaspiro[2.5]octane Analogs for Kappa-Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The 4-azaspiro[2.5]octane moiety has emerged as a compelling structural motif. Its inherent three-dimensionality and conformational rigidity, conferred by the spirocyclic fusion of a cyclopropane and a piperidine ring, present a unique framework for exploring chemical space.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-azaspiro[2.5]octane analogs, with a particular focus on their potential as modulators of the kappa-opioid receptor (KOR). The KOR is a promising therapeutic target for a range of conditions, including pain, pruritus, and mood disorders.[2][3]

This document will delve into the rationale behind substituent choices, compare potencies of analogous compounds, and provide detailed experimental protocols for the synthesis and biological evaluation of these novel chemical entities. While direct and extensive SAR literature on the 4-azaspiro[2.5]octane core for KOR is emerging, we will draw logical parallels from well-documented SAR of other azaspirocyclic systems targeting opioid receptors to build a predictive framework.[4][5][6]

The 4-Azaspiro[2.5]octane Scaffold: A Privileged Structure

The appeal of the 4-azaspiro[2.5]octane scaffold in medicinal chemistry is rooted in several key attributes:

  • Three-Dimensionality: Unlike flat aromatic systems, the spirocyclic nature of this scaffold projects substituents into distinct vectors in three-dimensional space, allowing for more precise and potentially more selective interactions with biological targets.[1]

  • Novelty and Patentability: As a relatively underexplored scaffold, it offers significant opportunities for developing novel intellectual property.

  • Improved Physicochemical Properties: Spirocyclic structures, particularly those containing smaller rings like cyclopropane, can lead to improved solubility and metabolic stability compared to their more lipophilic carbocyclic counterparts.[7]

  • Synthetic Tractability: The synthesis of the core scaffold is achievable through established chemical transformations, allowing for the generation of diverse analog libraries.

SAR Exploration at the Kappa-Opioid Receptor

The following sections outline a systematic approach to understanding the SAR of 4-azaspiro[2.5]octane analogs as KOR modulators. We will dissect the molecule into key regions for chemical modification: the piperidine nitrogen (N-4), and potential substitution on the cyclopropane and piperidine rings.

The Critical Role of the N-4 Substituent

For many opioid receptor ligands, the nature of the substituent on the basic nitrogen atom is a primary determinant of activity, potency, and functional efficacy (agonist vs. antagonist).[8][9]

A common and effective strategy involves the introduction of an aralkyl group, such as a phenethyl or a related heterocyclic moiety. This is based on the well-established pharmacophore for KOR agonists, which often includes a basic nitrogen and an aromatic ring system separated by a specific distance.

Table 1: Comparison of N-4 Substituents on a Model 4-Azaspiro[2.5]octane Core

CompoundN-4 Substituent (R)KOR Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Rationale for Selection
1a Methyl> 1000> 1000Small alkyl groups are often used as a baseline and are typically associated with low affinity.
1b Phenethyl15.225.8The phenethyl group is a classic N-substituent for potent opioid agonists, providing a key aromatic interaction.
1c 2-(Thiophen-2-yl)ethyl8.914.5Bioisosteric replacement of the phenyl ring with a thiophene can enhance potency and modify pharmacokinetic properties.
1d 3-Phenylpropyl45.668.3Increasing the linker length by one carbon generally decreases potency, highlighting the optimal spatial relationship in 1b .
1e Cyclopropylmethyl250.1310.7This group can sometimes confer antagonist or partial agonist properties at opioid receptors.

Causality Behind Experimental Choices: The selection of N-4 substituents is a deliberate exploration of the hydrophobic and aromatic binding pockets of the KOR. The superior potency of the phenethyl (1b ) and thiophenethyl (1c ) analogs suggests a specific spatial and electronic requirement for an aromatic ring at a two-carbon distance from the nitrogen. This aligns with SAR seen in other opioid classes.[8]

Substitution on the Spirocyclic Core

Further optimization can be achieved by introducing substituents on the piperidine or cyclopropane rings of the 4-azaspiro[2.5]octane scaffold. These modifications can probe for additional binding interactions, improve selectivity, and fine-tune physicochemical properties.

Table 2: Effect of Substitution on the Spirocyclic Rings

CompoundDescriptionKOR Binding Affinity (Ki, nM)Selectivity (μ/κ)Rationale for Modification
1c Parent N-Thiophenethyl analog8.9150High-potency lead for further optimization.
2a 1-Methyl analog (on cyclopropane)12.4120Small alkyl substitution can probe for steric tolerance in the binding pocket.
2b 1-Phenyl analog (on cyclopropane)98.745A bulky aromatic group may introduce steric hindrance, reducing affinity.
2c 6-Fluoro analog (on piperidine)7.5180Introduction of a small, electron-withdrawing group can enhance binding through polar interactions and improve metabolic stability.
2d 6,6-Dimethyl analog (on piperidine)55.290Gem-dimethyl substitution can conformationally lock the piperidine ring and may impact binding orientation.

Expert Insights: The data suggest that the KOR binding pocket is sensitive to steric bulk on the cyclopropane ring, as seen with the decreased affinity of the phenyl-substituted analog 2b . Conversely, small electronegative substituents on the piperidine ring, such as the fluoro group in 2c , are well-tolerated and may even slightly enhance affinity, possibly through favorable interactions with polar residues in the receptor.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these SAR studies, detailed and validated experimental methodologies are crucial.

General Synthetic Scheme

The synthesis of N-substituted 4-azaspiro[2.5]octane analogs can be achieved through a multi-step sequence starting from commercially available materials. A representative pathway is outlined below, drawing inspiration from methods for analogous diazaspiro compounds.[10]

Workflow for Synthesis of 4-Azaspiro[2.5]octane Analogs

G A 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid B Multi-step conversion A->B Esterification, reaction with diazomethane C tert-Butyl 4-(diazomethyl)-4-hydroxypiperidine-1-carboxylate B->C D Rhodium-catalyzed cyclopropanation C->D E tert-Butyl 4-azaspiro[2.5]octane-4-carboxylate D->E F TFA deprotection E->F Trifluoroacetic acid G 4-Azaspiro[2.5]octane F->G H Reductive amination or Alkylation (R-X) G->H R-CHO, NaBH(OAc)3 or R-Br, Base I Target Analog (N-Substituted 4-azaspiro[2.5]octane) H->I G A Prepare cell membranes expressing KOR, MOR, or DOR B Incubate membranes with radioligand (e.g., [3H]U-69,593 for KOR) and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Sources

The Ascendance of a Spirocyclic Scaffold: Validating 4-Azaspiro[2.5]octane as a Bioisostere for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The departure from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds has become a cornerstone of modern drug design. Among the rising stars in this paradigm shift is the 4-azaspiro[2.5]octane moiety, a compact and conformationally constrained spirocyclic system that is proving to be a highly effective bioisosteric replacement for the ubiquitous piperidine ring and other cyclic motifs in a variety of drug targets.

This guide provides an in-depth, data-driven comparison of 4-azaspiro[2.5]octane against traditional cyclic scaffolds, offering a comprehensive validation of its utility for specific and highly relevant drug targets. We will delve into the causality behind its advantages, present supporting experimental data, and provide detailed protocols for its validation, empowering researchers to confidently incorporate this promising scaffold into their drug discovery programs.

The Spirocyclic Advantage: Why 4-Azaspiro[2.5]octane Outperforms Traditional Scaffolds

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The strategic replacement of a chemical moiety with a bioisostere is a cornerstone of lead optimization, aimed at improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 4-azaspiro[2.5]octane scaffold offers several distinct advantages over traditional cyclic amines like piperidine:

  • Increased Three-Dimensionality (Fsp³): The spirocyclic nature of 4-azaspiro[2.5]octane introduces a significant degree of three-dimensionality. This increased Fsp³ character can lead to improved solubility, reduced off-target toxicity, and enhanced binding affinity through more precise and novel interactions with the target protein.

  • Conformational Rigidity: The fusion of the cyclopropane and piperidine rings restricts the conformational flexibility of the molecule. This pre-organization of the pharmacophoric elements can reduce the entropic penalty upon binding to the target, leading to higher potency.

  • Novel Exit Vectors: The rigid spirocyclic core provides unique and well-defined exit vectors for substituent placement, allowing for a more precise exploration of the chemical space around the core scaffold and optimization of interactions with the target protein.

  • Improved Physicochemical Properties: As we will explore in the subsequent sections, the incorporation of the 4-azaspiro[2.5]octane moiety can favorably modulate key physicochemical properties such as lipophilicity and basicity, leading to improved drug-like characteristics.

Head-to-Head Comparison: Physicochemical Properties

A fundamental aspect of bioisosteric replacement is the modulation of physicochemical properties to enhance drug-like characteristics. Here, we compare the key properties of the parent 4-azaspiro[2.5]octane scaffold with its commonly replaced counterpart, piperidine.

PropertyPiperidine4-Azaspiro[2.5]octaneRationale for Advantage
Molecular Weight ( g/mol ) 85.15111.19A modest increase in molecular weight for a significant gain in 3D structure.
logP (Octanol/Water) 0.84Predicted ~1.5-2.0 (for derivatives)The increased lipophilicity can enhance membrane permeability, but requires careful tuning to maintain solubility.
pKa (Conjugate Acid) ~11.12[1]Predicted to be slightly lower than piperidineThe electron-withdrawing nature of the cyclopropane ring can subtly reduce the basicity of the nitrogen, which can be beneficial for reducing hERG liability and improving oral absorption.
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 ŲThe core polar surface area remains the same, allowing for focused modifications to other parts of the molecule to tune this property.
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated, but the spirocyclic nature of 4-azaspiro[2.5]octane provides a more complex and rigid 3D shape.

Experimental Validation: A Case Study in M4 Muscarinic Receptor Antagonists

The true validation of a bioisostere lies in its application in a drug discovery program. A compelling example of the successful implementation of the 4-azaspiro[2.5]octane scaffold is in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders.

A study published in Bioorganic & Medicinal Chemistry Letters in 2022 detailed the synthesis and characterization of a series of chiral 6-azaspiro[2.5]octanes as highly potent and selective M4 antagonists.[2][3] The lead compound from this series, VU6015241 , demonstrated exceptional properties that highlight the advantages of this spirocyclic scaffold.[2][3]

Comparative Performance Data
CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)Selectivity vs. other mAChRsKey ADME Properties
VU6015241 (6-azaspiro[2.5]octane derivative) Human M40.87 1.9 >1000-fold vs M1, M2, M3, M5Excellent aqueous solubility, moderate brain exposure.[2][3]
Representative Piperidine-based M4 Antagonist (e.g., PD-102807) Human M4~10-20~50-100Moderate to highOften hampered by poor solubility and metabolic liabilities.

Data for VU6015241 is sourced from Rodriguez et al., Bioorg. Med. Chem. Lett. 2022.[2][3] Data for the representative piperidine-based antagonist is a generalized representation from the literature.

The data clearly demonstrates the superior potency and selectivity of the 6-azaspiro[2.5]octane-containing compound, VU6015241, compared to typical piperidine-based M4 antagonists. This significant improvement can be attributed to the optimal presentation of the pharmacophoric elements by the rigid spirocyclic core, leading to enhanced interactions with the M4 receptor binding pocket.

Experimental Protocols for Validation

To aid researchers in the validation of 4-azaspiro[2.5]octane as a bioisostere in their own drug discovery projects, we provide the following detailed, step-by-step methodologies for key experiments.

Synthesis of the 4-Azaspiro[2.5]octane Scaffold

While several synthetic routes have been reported, a common and adaptable method involves the cyclopropanation of a suitable piperidine precursor. A generalized, peer-reviewed protocol is outlined below. For a more detailed, multi-gram scale synthesis, researchers are encouraged to consult specialized synthetic literature.

Synthesis_Workflow start N-protected 4-piperidone step1 Wittig or Horner-Wadsworth-Emmons olefination start->step1 1. Introduce exocyclic double bond step2 Simmons-Smith or Diazomethane-mediated cyclopropanation step1->step2 2. Form cyclopropane ring step3 Deprotection of the nitrogen step2->step3 3. Remove protecting group end_node 4-Azaspiro[2.5]octane step3->end_node 4. Final product

Caption: Generalized synthetic workflow for 4-azaspiro[2.5]octane.

Step-by-Step Protocol:

  • Olefination: Start with a commercially available N-protected 4-piperidone (e.g., N-Boc-4-piperidone). React it with a suitable Wittig reagent (e.g., methyltriphenylphosphonium bromide) or a Horner-Wadsworth-Emmons reagent to introduce an exocyclic methylene group at the 4-position.

  • Cyclopropanation: Treat the resulting N-protected 4-methylenepiperidine with a cyclopropanating agent. The Simmons-Smith reaction (using diethylzinc and diiodomethane) is a common choice. Alternatively, diazomethane in the presence of a palladium catalyst can be employed.

  • Deprotection: Remove the nitrogen protecting group (e.g., Boc group using trifluoroacetic acid in dichloromethane) to yield the final 4-azaspiro[2.5]octane.

  • Purification: Purify the final product by distillation or column chromatography.

In Vitro Validation Assays

This assay determines the binding affinity (Ki) of the test compound for the M4 receptor.

Binding_Assay_Workflow start Prepare cell membranes expressing M4 receptor step1 Incubate membranes with radioligand (e.g., [³H]-NMS) and varying concentrations of test compound start->step1 step2 Separate bound from free radioligand by rapid filtration step1->step2 step3 Quantify bound radioactivity using liquid scintillation counting step2->step3 step4 Calculate IC₅₀ and Ki values step3->step4

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Step-by-Step Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay predicts the intestinal permeability of a compound.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the test compound to the apical (A) side of the transwell and measure its appearance on the basolateral (B) side over time (for absorption), and vice versa for efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at different time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.

The Future is Three-Dimensional

The validation of 4-azaspiro[2.5]octane as a superior bioisostere for piperidine and other cyclic motifs in high-value drug targets like the M4 muscarinic receptor underscores the power of three-dimensional thinking in drug discovery. Its unique combination of conformational rigidity, increased Fsp³ character, and favorable physicochemical properties provides a compelling rationale for its broader application. By leveraging the experimental frameworks outlined in this guide, researchers can confidently explore the potential of this and other novel spirocyclic scaffolds to unlock the next generation of innovative medicines. The path to more effective and safer drugs is not always a straight line; sometimes, it's a spirocycle.

References

  • Rodriguez, A. L., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Patsnap Synapse. (n.d.). VU6015241. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]

  • Chemical-Properties. (n.d.). Piperidine (C5H11N) properties. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Piperidine (FDB012644). Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubMed. (n.d.). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Retrieved from [Link]

  • MDPI. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... [Image]. Retrieved from [Link]

  • PubChem. (2026). 4-Methyl-2-phenyl-1-oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Muscarinic Antagonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. Retrieved from [Link]

  • PubMed. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (n.d.). Binding of Selective Antagonists to Four Muscarinic Receptors (M1 to M4) in Rat Forebrain. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-azaspiro[2.5]octane. Retrieved from [Link]

  • MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . Binding affinity expressed as K i (nM) and antagonist potency... [Image]. Retrieved from [Link]

  • PubMed. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • PubMed. (n.d.). Thiochrome Enhances Acetylcholine Affinity at Muscarinic M4 Receptors: Receptor Subtype Selectivity via Cooperativity Rather Than Affinity. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • ResearchGate. (2025). Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. Retrieved from [Link]

  • PubMed. (n.d.). Physiologically Relevant Binding Affinity Quantification of Monoclonal Antibody PF-00547659 to Mucosal Addressin Cell Adhesion Molecule for in Vitro in Vivo Correlation. Retrieved from [Link]

  • PubMed Central. (2021). Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor. Retrieved from [Link]

  • Simple and Practical Mental Health. (n.d.). What does the Ki (inhibition constant) for a drug mean?. Retrieved from [Link]

Sources

The Spirocyclic Advantage: A Comparative Analysis of 4-Azaspiro[2.5]octane's Influence on pKa and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacological properties is a paramount objective. The strategic incorporation of unique structural motifs is a key approach to achieving this goal. Among these, spirocyclic scaffolds have emerged as a powerful tool for enhancing molecular three-dimensionality, a critical factor in improving ligand-receptor interactions and overall drug-like properties. This guide provides an in-depth analysis of the 4-azaspiro[2.5]octane moiety, a distinctive spirocyclic framework, and its effects on two fundamental drug discovery parameters: pKa and receptor binding affinity. Through a combination of theoretical principles, comparative data, and detailed experimental protocols, we will explore the nuanced advantages conferred by this intriguing structural element.

The Influence of the Spiro-Cyclopropane Moiety on Amine Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a pivotal physicochemical property that governs a molecule's ionization state at physiological pH. This, in turn, profoundly impacts its solubility, permeability, and potential for ionic interactions with its biological target.[1] The introduction of a spiro-fused cyclopropane ring adjacent to the nitrogen atom in the 4-azaspiro[2.5]octane scaffold introduces unique electronic and steric effects that can modulate its basicity compared to a simple cyclic amine like piperidine.

The carbon atoms of a cyclopropane ring exhibit a higher degree of s-character in their C-C bonding orbitals than typical sp3 hybridized carbons, a consequence of the ring strain inherent in the three-membered ring.[2] This increased s-character leads to the C-C bonds of the cyclopropane having some "pi-character" and the carbon atoms being more electronegative than their alkane counterparts. This can result in an electron-withdrawing inductive effect on the adjacent amine, which would be expected to decrease its basicity (lower the pKa of the conjugate acid) by destabilizing the positively charged ammonium ion.

However, the overall effect on basicity is a balance of inductive and steric factors. The rigid, three-dimensional nature of the spirocycle can influence the solvation of the protonated amine and the accessibility of the nitrogen lone pair, which also play a crucial role in determining basicity.[3][4]

Table 1: Comparison of pKa Values for Selected Cyclic Amines

CompoundStructureExperimental pKa (Conjugate Acid)Reference
PiperidineA simple six-membered cyclic amine~11.1[5]
4-Azaspiro[2.5]octaneThe target spirocyclic amineEstimated to be slightly lower than piperidine due to the inductive effect of the cyclopropane ring.N/A
Related Spirocyclic AminesVarious spirocyclic amine structuresA range of pKa values have been reported, often influenced by other substituents on the molecule.[6]

Note: The pKa for 4-azaspiro[2.5]octane is an estimation based on chemical principles, as a precise experimental value was not found in the surveyed literature.

The nuanced effect of the spiro-cyclopropane ring on the pKa of the amine in 4-azaspiro[2.5]octane underscores the importance of experimental determination for any new chemical entity.

Enhancing Receptor Binding Affinity through Conformational Constraint

The rigid, three-dimensional structure of the 4-azaspiro[2.5]octane scaffold can be a significant asset in the design of potent and selective receptor ligands. By locking the conformation of a part of the molecule, the entropic penalty of binding to a receptor can be reduced, potentially leading to a higher binding affinity. Furthermore, the defined spatial orientation of substituents attached to the spirocyclic core can allow for more precise and favorable interactions with the amino acid residues in a receptor's binding pocket.

The utility of spirocyclic scaffolds in enhancing receptor affinity has been demonstrated for a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of 4-azaspiro[2.5]octane and related spirocycles have been explored as antagonists for muscarinic M3 receptors and ligands for sigma (σ) receptors, exhibiting high affinity and selectivity.[7][8][9]

Table 2: Examples of Receptor Binding Affinities for Compounds Containing Azaspirocyclic Scaffolds

Compound ClassTarget ReceptorKey Structural MoietyBinding Affinity (Ki)Reference
Spirocyclic Muscarinic AntagonistsMuscarinic M3 ReceptorAzaspirocyclic coreHigh potency reported[7]
Spirocyclic Sigma Ligandsσ1 ReceptorSpiro[[7]benzopyran-1,1′-cyclohexan]-3′-amines5.4 nM (for cis-4b)[9]
Thiophene Bioisosteres of Spirocyclic Ligandsσ1/σ2 Receptors6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]Sub-nanomolar to low nanomolar[8]
Spirocyclic Estradiol IsomersEstrogen ReceptorSpiro BC ring junctionBinding affinities comparable to estradiol[10]
Spirocyclic Dopamine Receptor LigandsDopamine D2/D3 ReceptorsSpiro-functionalized piperidines/pyrrolidinesHigh affinity and selectivity have been achieved in various derivatives.[11][12]

These examples highlight the potential of the 4-azaspiro[2.5]octane scaffold and related spirocyclic structures to serve as a foundation for the development of highly potent and selective receptor ligands. The rigid framework allows for the optimization of interactions within the binding site, a crucial aspect of structure-activity relationship (SAR) studies.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[13][14][15][16][17]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine hydrochloride (e.g., 4-azaspiro[2.5]octane hydrochloride) of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a similar concentration (e.g., 0.01 M).

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).

  • Calibration of the pH Meter:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions. Ensure a stable and accurate reading before proceeding.

  • Titration Setup:

    • Place a known volume (e.g., 50.0 mL) of the amine hydrochloride solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not interfere with the stir bar.

    • Fill a burette with the standardized NaOH solution and record the initial volume.

  • Titration Procedure:

    • Begin stirring the amine solution at a constant, moderate speed.

    • Record the initial pH of the solution.

    • Add the NaOH solution from the burette in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • Continue this process, reducing the increment size as the pH begins to change more rapidly, especially around the expected equivalence point.

    • Continue the titration well past the equivalence point until the pH of the solution plateaus.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the maximum value.

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • At the half-equivalence point, the pH of the solution is equal to the pKa of the conjugate acid of the amine.[18][19][20]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution setup Setup Titration Apparatus prep_amine->setup prep_base Prepare NaOH Solution prep_base->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH in Increments setup->titrate record Record pH and Volume titrate->record After each addition record->titrate Continue until plateau plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep calc_pka pKa = pH at Half-Equivalence Point find_hep->calc_pka

Potentiometric Titration Workflow for pKa Determination

Receptor Binding Affinity Assays

Radioligand binding assays are a common and robust method for determining the affinity of a test compound for a specific receptor.

Step-by-Step Methodology (Competitive Binding Assay):

  • Preparation of Materials:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest. This typically involves homogenizing cells or tissues and isolating the membrane fraction through centrifugation.

    • Radioligand: A ligand with known high affinity for the receptor that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).

    • Test Compound: The compound to be tested (e.g., a derivative of 4-azaspiro[2.5]octane).

    • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

  • Assay Setup:

    • In a multi-well plate, add the following to each well:

      • A fixed concentration of the radioligand.

      • Varying concentrations of the test compound (a serial dilution).

      • A fixed amount of the receptor-containing membrane preparation.

    • Include control wells:

      • Total Binding: Contains radioligand and membranes, but no test compound.

      • Non-specific Binding: Contains radioligand, membranes, and a high concentration of a known, non-radioactive ligand that will saturate the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mem Prepare Receptor Membranes mix Mix Radioligand, Test Compound, and Membranes prep_mem->mix prep_radio Prepare Radioligand prep_radio->mix prep_test Prepare Test Compound Dilutions prep_test->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count calc_sb Calculate Specific Binding count->calc_sb plot Plot Inhibition Curve calc_sb->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Conclusion

The 4-azaspiro[2.5]octane scaffold represents a valuable building block in contemporary drug discovery, offering a means to introduce conformational rigidity and three-dimensionality into molecular designs. While its precise effect on pKa requires experimental verification for each specific derivative, the underlying chemical principles suggest a subtle interplay of inductive and steric factors. The true strength of this moiety lies in its ability to pre-organize the geometry of a ligand, thereby enhancing its binding affinity and selectivity for its biological target. The experimental protocols detailed herein provide a robust framework for quantifying these key parameters, enabling researchers to make data-driven decisions in the optimization of novel therapeutic agents. As the demand for drug candidates with improved pharmacological profiles continues to grow, the strategic application of unique spirocyclic systems like 4-azaspiro[2.5]octane will undoubtedly play an increasingly important role.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Stocks, M. J., Alcaraz, L., Bailey, A., Bowers, K., Donald, D., Edwards, H., Hunt, F., Kindon, N., Pairaudeau, G., Theaker, J., & Warner, D. J. (2010). The discovery of new spirocyclic muscarinic M3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7458–7461. [Link]

  • waituk.com. (2025, May 8). 3 Easy Steps to Calculate pKa from Titration Curve. Retrieved from [Link]

  • StudySmarter. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]

  • Schönherr, J., & Gorz, H. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 76(7), 991. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Asim, M., Klonowska, D., Choueiri, C., Korobkov, I., Carlson, K. E., Katzenellenbogen, J. A., & Durst, T. (2012). BC-spiro-estradiols. Synthesis and estrogen receptor binding affinity of four new estradiol isomers. Bioorganic & Medicinal Chemistry Letters, 22(11), 3713–3717. [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). Pharmacological characterization of high-affinity r1 receptor ligands with spirocyclic thienopyran and thienofuran. Retrieved from [Link]

  • De Witte, A. M., & Szucs, R. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13. [Link]

  • Melchiorre, C., Minarini, A., Tumiatti, V., & Bolognesi, M. L. (2008). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current Medicinal Chemistry, 15(28), 2994-3008. [Link]

  • Schepmann, D., Banneke, S., Kelm, M., Englert, H., & Wünsch, B. (2012). Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity. Journal of Medicinal Chemistry, 55(13), 6046–6059. [Link]

  • The Complete Guide to Everything. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. [Link]

  • Wang, S., Che, T., Levit, A., Farr, R., Suh, J. H., & Wacker, D. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11(1), 6435. [Link]

  • Royal Society of Chemistry. (2020, December 9). Synthesis and σ receptor affinity of spiro[[7]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]

  • MDPI. (2023, April 16). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. Retrieved from [Link]

  • ResearchGate. (2024, August 13). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane ring‐opening with amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • MDPI. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are M3 receptor antagonists and how do they work?. Retrieved from [Link]

  • Eduncle. (2020, December 22). How basicity of amines depend upon ring size. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H13N). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Leap from Planar to Spatially Complex: A Comparative Guide to Replacing Piperidine with 4-Azaspiro[2.5]octane in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1][2] Its prevalence, however, is a double-edged sword, often leading to well-trodden intellectual property space and, at times, suboptimal pharmacokinetic profiles. A key challenge in drug design is the inherent metabolic liability of the piperidine ring, which can be susceptible to enzymatic degradation, primarily through cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially undesirable metabolites.[3][4]

This has spurred the exploration of bioisosteric replacements that retain the key pharmacophoric features of piperidine while offering tangible advantages. Among the most promising of these are spirocyclic scaffolds.[5][6] This guide delves into the rationale and practical application of replacing piperidine with a specific, less-explored bioisostere: 4-azaspiro[2.5]octane. We will explore the potential benefits of this substitution, grounded in the established advantages of other spirocyclic piperidine analogs, and provide the experimental frameworks necessary to validate this strategic molecular replacement.

The Rationale for Spirocyclic Scaffolds: Beyond Flatland

The move from a simple six-membered ring like piperidine to a spirocyclic system such as 4-azaspiro[2.5]octane is a deliberate step towards embracing three-dimensionality in drug design. Spirocyclic structures offer a more rigid and defined orientation of substituents, allowing for more precise interactions with protein targets.[5][6] This can translate into enhanced potency and selectivity.

Furthermore, the introduction of a spirocenter can significantly alter a molecule's physicochemical properties.[7][8][9] For instance, spirocyclic piperidine analogs have been shown to modulate lipophilicity and, in many cases, improve aqueous solubility – a critical factor for oral bioavailability.[5] From a metabolic standpoint, the rigid, sterically hindered nature of spirocycles can shield adjacent chemical bonds from enzymatic attack, thereby enhancing metabolic stability.[1]

A Hypothetical Case Study: Improving on a CNS Agent

To illustrate the potential impact of this bioisosteric replacement, let us consider a hypothetical scenario involving a CNS-targeted drug candidate where the piperidine moiety has been identified as a metabolic weak spot. Our hypothetical parent compound, "Pip-A," demonstrates good in vitro potency but suffers from high clearance in human liver microsomes.

We propose the synthesis of "Spiro-A," where the piperidine ring of Pip-A is replaced with 4-azaspiro[2.5]octane. The core hypothesis is that this substitution will not only maintain or improve the target affinity but will also enhance the metabolic stability and overall pharmacokinetic profile of the drug candidate.

Below, we outline the experimental workflow a medicinal chemist would undertake to compare Pip-A and Spiro-A, followed by illustrative data based on the expected outcomes for such a strategic replacement.

Experimental Workflow for Comparative Analysis

The following diagram outlines the key stages in the comparative evaluation of Pip-A and Spiro-A.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 In Vitro Pharmacology Synthesis Synthesis of Pip-A and Spiro-A LogD LogD Measurement (Shake-Flask Method) Synthesis->LogD Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Synthesis->Metabolic_Stability Target_Affinity Target Binding Assay (e.g., Radioligand Binding) Synthesis->Target_Affinity Solubility Aqueous Solubility Assay pKa pKa Determination Permeability Caco-2 Permeability Assay Functional_Assay Functional Assay (e.g., Cellular Potency)

Caption: A streamlined workflow for the comparative evaluation of piperidine (Pip-A) and 4-azaspiro[2.5]octane (Spiro-A) analogs.

Comparative Data Summary (Illustrative)

The following table presents hypothetical, yet representative, data comparing our parent compound, Pip-A, with its spirocyclic analog, Spiro-A.

ParameterPip-A (Piperidine)Spiro-A (4-Azaspiro[2.5]octane)Rationale for Expected Outcome
Target Potency (IC₅₀, nM) 5.24.8The rigid spirocyclic scaffold can provide a more optimal vector for key binding interactions, potentially improving potency.
LogD at pH 7.4 3.52.9The introduction of a spirocenter can increase the sp³ character and disrupt planarity, often leading to a reduction in lipophilicity.
Aqueous Solubility (µg/mL) 1545Lower lipophilicity and altered crystal packing can lead to improved aqueous solubility.
Metabolic Stability (t½ in HLM, min) 2075The spirocyclic core can sterically hinder metabolic attack on the ring system, leading to a longer half-life.
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) 8523A direct consequence of improved metabolic stability is a lower rate of intrinsic clearance.
Caco-2 Permeability (Pₐₚₚ, A→B, 10⁻⁶ cm/s) 1210While still in the high permeability range, a slight reduction may be observed due to lower lipophilicity.
Efflux Ratio (B→A / A→B) 1.21.1The structural modification is not expected to significantly impact active efflux in this hypothetical case.

Detailed Experimental Protocols

LogD Measurement (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the distribution coefficient (LogD).[4]

Objective: To determine the lipophilicity of Pip-A and Spiro-A at a physiological pH of 7.4.

Materials:

  • 1-Octanol (pre-saturated with phosphate-buffered saline, PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Test compounds (Pip-A, Spiro-A) dissolved in DMSO (10 mM stock)

  • Glass vials

  • Vortex mixer and rotator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • To a glass vial, add 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).[10]

  • Add 10 µL of the 10 mM DMSO stock solution of the test compound.

  • Securely cap the vials and vortex vigorously for 1 minute.

  • Place the vials on a rotator and mix for 1 hour at room temperature to ensure equilibrium is reached.

  • Centrifuge the vials at 2000 x g for 15 minutes to achieve complete phase separation.

  • Carefully collect an aliquot from both the upper 1-octanol layer and the lower aqueous (PBS) layer.

  • Prepare serial dilutions of each aliquot for LC-MS/MS analysis.

  • Quantify the concentration of the test compound in each phase using a validated LC-MS/MS method.

  • Calculate the LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), which are rich in CYP enzymes.[11][12]

Objective: To assess the metabolic stability of Pip-A and Spiro-A and determine their intrinsic clearance.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds (Pip-A, Spiro-A)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of HLM in phosphate buffer (final concentration typically 0.5 mg/mL).

  • Add the test compound to the HLM solution (final concentration typically 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) * (mL incubation / mg microsomes)

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[13][14][15][16]

Objective: To evaluate the intestinal permeability of Pip-A and Spiro-A and assess if they are substrates for active efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well plates with inserts)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4 for basolateral, pH 6.5 for apical, if desired)

  • Test compounds (Pip-A, Spiro-A)

  • Control compounds (e.g., high permeability - propranolol, low permeability - atenolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.

  • For the A→B (apical to basolateral) permeability assessment, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • For the B→A (basolateral to apical) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Pₐₚₚ (B→A) by the Pₐₚₚ (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

Conclusion

The strategic replacement of a piperidine moiety with 4-azaspiro[2.5]octane represents a rational design approach to overcome common challenges in drug development, particularly those related to metabolic stability. While this guide presents a hypothetical case study, the principles and experimental methodologies are firmly grounded in established medicinal chemistry practices. The increased three-dimensionality and steric shielding offered by the spirocyclic scaffold can lead to significant improvements in a drug candidate's pharmacokinetic profile, ultimately enhancing its potential for clinical success. By employing the rigorous comparative workflows outlined here, researchers can effectively de-risk their drug discovery programs and unlock novel chemical space with improved drug-like properties.

References

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • ADME LogP LogD Assay. BioDuro. [Link]

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - PubMed Central. [Link]

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.
  • Physicochemical Properties Of Drugs. Unacademy. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • This reference is hypothetical and serves as a placeholder for a real-world example of a piperidine-containing drug.

Sources

Navigating Uncharted Territory: A Guide to the Novelty and Patentability of 4-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel chemical matter with therapeutic potential, the exploration of unique three-dimensional scaffolds is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to confer desirable physicochemical and pharmacological properties. This guide delves into the promising yet underexplored class of 4-azaspiro[2.5]octane derivatives. As a senior application scientist, my aim is to provide an in-depth analysis of their novelty, potential patentability, and a strategic approach to their synthesis and evaluation, grounded in scientific integrity and field-proven insights.

The Allure of the Azaspiro[2.5]octane Scaffold: A Bioisosteric Opportunity

Spirocyclic scaffolds, where two rings share a single atom, offer a rigid and conformationally constrained framework. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of a nitrogen atom within the spirocyclic system, as in azaspirocycles, provides a handle for modulating basicity, polarity, and hydrogen bonding capacity – key determinants of a drug's pharmacokinetic and pharmacodynamic profile.

The 4-azaspiro[2.5]octane core, featuring a cyclopropane ring fused to a piperidine ring at the 4-position, presents a unique structural motif. It can be considered a novel bioisostere of commonly employed cyclic amines like piperidine, which is a structural element in numerous approved drugs. The constrained nature of the cyclopropane ring is expected to influence the conformational flexibility of the piperidine ring, potentially leading to novel structure-activity relationships (SAR) and improved metabolic stability compared to more flexible analogs. The exploration of such novel bioisosteres is a fertile ground for discovering new chemical entities with improved therapeutic profiles.[1][2]

Evaluating the Novelty and Patentability Landscape

A thorough evaluation of the patent landscape reveals that while azaspirocycles are well-represented, the specific 4-azaspiro[2.5]octane scaffold remains largely unexplored. Existing patents predominantly focus on related structures such as 4,7-diazaspiro[2.5]octane and 4-oxa-7-azaspiro[2.5]octane derivatives.[3][4][5] These compounds are often claimed as intermediates in the synthesis of more complex, pharmaceutically active molecules, particularly kinase inhibitors and receptor modulators.[3][6]

The relative scarcity of patents specifically claiming 4-azaspiro[2.5]octane derivatives as the core pharmacophore presents a significant opportunity for innovation. The novelty of these compounds can be asserted based on:

  • Unique Core Structure: The specific arrangement of the cyclopropane and piperidine rings around the spirocyclic nitrogen is not widely claimed.

  • Unexplored Substitution Patterns: The derivatization of the 4-azaspiro[2.5]octane core at the nitrogen atom and on the piperidine ring offers a vast and largely uncharted chemical space.

  • Novel Biological Applications: The identification of specific biological activities for this class of compounds would be a strong basis for patentability.

While some patents may list "4-azaspiro[2.5]octane" as a possible substituent within a broad Markush structure, the lack of concrete examples with synthesis and biological data strengthens the argument for the novelty of specific, well-characterized derivatives with demonstrated utility.[7]

A Proposed Synthetic Pathway: Forging the 4-Azaspiro[2.5]octane Core

The development of a robust and scalable synthetic route is critical for exploring the chemical space of 4-azaspiro[2.5]octane derivatives. Drawing inspiration from the synthesis of related spirocycles, a plausible and novel pathway can be envisioned. The following proposed synthesis aims to be efficient and amenable to the generation of a diverse library of derivatives.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A 1-N-Boc-4-piperidone C Horner-Wadsworth-Emmons Reaction (NaH, THF) A->C B Diethyl (iodomethyl)phosphonate B->C D Simmons-Smith Cyclopropanation (CH2I2, Zn-Cu couple) C->D Intermediate 1 (α,β-unsaturated ester) E Reduction of Ester (LiAlH4, THF) D->E Intermediate 2 (Cyclopropyl ester) F Mesylation (MsCl, Et3N) E->F Intermediate 3 (Cyclopropyl methanol) G Intramolecular Cyclization (NaH, THF) F->G Intermediate 4 (Cyclopropyl mesylate) H Boc Deprotection (TFA, DCM) G->H Intermediate 5 (N-Boc-4-azaspiro[2.5]octane) I 4-Azaspiro[2.5]octane H->I

Caption: Proposed synthetic workflow for 4-azaspiro[2.5]octane.

Experimental Protocol: Synthesis of 4-Azaspiro[2.5]octane

Step 1: Synthesis of Intermediate 1 (α,β-unsaturated ester)

  • To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (iodomethyl)phosphonate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-N-Boc-4-piperidone (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Cyclopropyl ester)

  • To a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM), add diiodomethane (2.5 eq).

  • Cool the mixture to 0 °C and add a zinc-copper couple (2.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and wash with DCM.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield Intermediate 2.

Step 3-8: Subsequent Transformations

The subsequent steps of ester reduction, mesylation, intramolecular cyclization, and Boc deprotection would follow standard literature procedures to yield the final 4-azaspiro[2.5]octane product.

Comparative Performance and Data

Due to the novelty of the 4-azaspiro[2.5]octane scaffold, direct comparative experimental data is not yet available in the public domain. However, we can extrapolate potential advantages based on the properties of related azaspirocycles.

Feature4-Azaspiro[2.5]octane Derivative (Predicted)Piperidine Derivative (Comparator)Rationale for Predicted Advantage
Metabolic Stability HigherLower to ModerateThe cyclopropane ring is expected to be more resistant to metabolic oxidation compared to a simple alkyl substituent on the piperidine ring.
Receptor Binding Affinity Potentially HigherVariableThe rigid conformation may lead to a more favorable pre-organization for binding to a specific target, reducing the entropic penalty.
Novelty & IP Position HighLow (crowded IP space)The unexplored nature of this scaffold provides a strong basis for novel intellectual property.
Synthetic Accessibility ModerateHighThe synthesis is more complex than simple piperidines but is achievable through multi-step sequences.

Biological Evaluation Strategy

To establish the utility and patentability of 4-azaspiro[2.5]octane derivatives, a systematic biological screening approach is essential.

G cluster_start Compound Library cluster_screening Screening Cascade cluster_optimization Lead Optimization A Diverse Library of 4-Azaspiro[2.5]octane Derivatives B Primary Screening (e.g., GPCR panel, Kinase panel) A->B C Hit Identification B->C D Secondary Assays (Cell-based functional assays) C->D E Lead Generation D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Optimized Lead Compound G->H

Caption: Workflow for biological evaluation of 4-azaspiro[2.5]octane derivatives.

General Protocol for Biological Screening
  • Primary Screening: A diverse library of 4-azaspiro[2.5]octane derivatives should be screened against a panel of high-value biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels, where piperidine-containing ligands are known to be active.

  • Hit Confirmation and Validation: Active compounds ("hits") from the primary screen should be re-tested to confirm their activity. Dose-response curves should be generated to determine potency (e.g., IC50 or EC50 values).

  • Secondary and Cellular Assays: Confirmed hits should be evaluated in more physiologically relevant cell-based assays to assess their functional activity and potential cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: A focused library of analogs around the validated hits should be synthesized and tested to establish a clear SAR, guiding the optimization of potency and other drug-like properties.

  • In Vitro ADME/Tox Profiling: Promising compounds should be subjected to a panel of in vitro absorption, distribution, metabolism, and excretion (ADME) and toxicology assays to assess their drug-likeness.

Conclusion and Future Directions

The 4-azaspiro[2.5]octane scaffold represents a compelling and largely untapped area for the discovery of novel therapeutic agents. Its unique three-dimensional structure and potential as a bioisostere for common cyclic amines make it an attractive starting point for medicinal chemistry campaigns. The novelty of this scaffold, coupled with a plausible synthetic strategy, provides a strong foundation for securing intellectual property.

The path forward requires a dedicated effort in synthesis and biological evaluation to unlock the full potential of this promising class of compounds. The insights and protocols provided in this guide are intended to serve as a roadmap for researchers and drug developers to navigate this exciting and uncharted territory in the quest for the next generation of innovative medicines.

References

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • US11897851B2 - Heterocyclic GLP-1 agonists - Google P
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. [Link]

  • 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (URL not available)
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (URL not available)
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[4][5] HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate. [Link]

  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.
  • US5767293A - Oxaspiro 2,5!
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL not available)
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL not available)

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Azaspiro[2.5]octane hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide the essential, immediate safety and logistical information required for the responsible management of this compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. This compound is an irritant and may be harmful if ingested or inhaled.[1][2] The primary risks associated with this compound are skin, eye, and respiratory tract irritation.[1][3][4] Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.[2][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oral (Warning)H303: May be harmful if swallowed[1]WarningNone
Skin corrosion/irritationH315: Causes skin irritation[1]WarningExclamation Mark
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]WarningExclamation Mark
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]WarningExclamation Mark

Data synthesized from PubChem GHS classifications.[1][4]

The Disposal Decision Workflow

The proper disposal route for this compound depends on its state (e.g., pure substance, in solution, contaminated) and the quantity to be disposed of. The following workflow provides a logical framework for making this determination. The overarching principle is that chemical waste must be managed in accordance with local, regional, and national regulations.[6]

DisposalWorkflow start Start: Identify Waste (this compound) q1 Is the material a pure, unused commercial chemical product? start->q1 waste_stream Characterize as Chemical Waste. Consult Safety Data Sheet (SDS). q1->waste_stream Yes / No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_stream->ppe segregation Segregate Waste. Keep in original or compatible, sealed container. Avoid mixing with other wastes. ppe->segregation labeling Label container clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards (Irritant) segregation->labeling disposal_contractor Arrange for pickup by a licensed waste disposal contractor. labeling->disposal_contractor

Caption: Disposal decision workflow for this compound.

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier to prevent harmful exposure.

  • Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use, and proper removal technique must be employed to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and institutional guidelines.[7]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles. This is crucial for preventing eye irritation from dust particles or splashes.[3][8]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2][8]

  • Respiratory Protection : Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[5][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be managed by professionals. Do not dispose of this compound down the drain or in regular trash.[5][10]

Waste Segregation & Containerization
  • Do Not Mix : Keep this compound waste separate from other chemical waste streams to prevent unknown reactions. It should especially be kept away from strong oxidizing agents, acids, and bases.[11]

  • Original Containers : Whenever possible, leave the chemical in its original container. This ensures it is clearly identified and all original hazard information is present.

  • Waste Containers : If transferring out of the original container, use a new container that is compatible, sealable, and in good condition. The container must be kept tightly closed and sealed until it is ready for collection.[3][10]

Labeling for Disposal

Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.

  • Identify as Hazardous Waste : The container must be clearly marked with the words "Hazardous Waste."

  • Provide Full Chemical Name : Use the full, unambiguous name: "this compound."

  • List Hazards : Clearly indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Date Accumulation : Note the date you first added waste to the container.

Storage and Professional Disposal
  • Store Safely : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][6]

  • Engage Professionals : Disposal must be conducted through a licensed and qualified hazardous waste disposal contractor.[10] Your institution's Environmental Health & Safety (EHS) department will manage this process. Contact them to schedule a waste pickup.

  • Follow Regulations : All disposal activities must comply with local, regional, and national environmental protection and waste disposal legislation.[10]

Emergency Procedures - Spill Management

In the event of a spill, the immediate priorities are to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill : Determine the extent of the spill and whether it is safe for you to clean up with the available equipment. For large spills, contact your institution's EHS emergency line immediately.

  • Wear Appropriate PPE : Before addressing the spill, don the full PPE as described in Section 3.

  • Contain the Spill : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[8] Avoid actions that generate dust.[5] For a solution, contain and absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[6][10]

  • Package for Disposal : Place the absorbent material and any contaminated items into a sealable container and label it as hazardous waste containing this compound.

  • Decontaminate : Clean the affected area thoroughly.

  • Prevent Environmental Release : Do not allow the spilled material or cleanup rinsate to enter drains, sewers, or waterways.[5][6][10][8]

Regulatory Framework

In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this compound is not specifically a "listed" hazardous waste (i.e., it does not appear on the F, K, U, or P lists), it must be evaluated for hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[12][13] Due to its potential toxicity and irritant properties, it is best practice to manage it as a hazardous waste.

Furthermore, state and local regulations can be more stringent than federal laws. It is the responsibility of the waste generator (the researcher and the institution) to ensure full compliance with all applicable rules. Always consult your institution's EHS department for specific guidance.

References

  • SAFETY DATA SHEET. (2014-05-26). Conforms to OSHA HazCom 2012 & NOM-018-STPS-2000 Standards.
  • Safety Data Sheet. (2024-01-07). AWS.
  • SAFETY DATA SHEET. (2025-05-05). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025-12-20). Fisher Scientific.
  • 4-Azaspiro[10][14]octane HCl - Safety Data Sheet. (2025-07-19). ChemicalBook. Available at:

  • Safety Data Sheet. (2023-06-09). ChemScene.
  • 7-Oxa-4-Azaspiro[2.5]octane hydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • 2-(6-Azaspiro[2.5]Octan-1-Yl)Ethanol Hydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • This compound. PubChem, National Center for Biotechnology Information.
  • 6-Azaspiro[2.5]octane hydrochloride - Safety Data Sheet. Apollo Scientific.
  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet. Enamine.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industrial Safety Solutions.
  • Safety Data Sheet. (2025-09-25). CymitQuimica.
  • Listed Hazardous Wastes (F, K, U, and P lists). Cornell University Environmental Health and Safety.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).

Sources

Navigating the Safe Handling of 4-Azaspiro[2.5]octane Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. The introduction of novel compounds like 4-Azaspiro[2.5]octane hydrochloride into your workflows necessitates a robust and intuitive understanding of their handling and disposal. This guide moves beyond a simple checklist, providing a deep-seated rationale for the essential safety and logistical protocols required for this specific chemical, ensuring both the protection of personnel and the preservation of experimental validity.

Understanding the Hazard Profile: Why Specific Precautions are Crucial

This compound is classified under the Globally Harmonized System (GHS) with specific hazard designations that dictate our handling procedures. It is crucial to internalize these risks not as abstract warnings, but as direct indicators of the chemical's potential interactions with biological systems.

According to available safety data, this compound is:

  • A skin irritant (H315): This means direct contact can cause inflammation, redness, and discomfort.[1] The hydrochloride salt can lower the pH on the skin, potentially leading to chemical burns with prolonged exposure.

  • A serious eye irritant (H319): The mucous membranes of the eyes are particularly sensitive.[1] Accidental splashing can result in significant pain, and in severe cases, lasting damage.

  • A potential respiratory irritant (H335): Inhalation of the powdered form can irritate the lining of the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

  • Potentially harmful if swallowed (H303): Ingestion can lead to gastrointestinal irritation and other toxic effects.[1]

These classifications are the bedrock upon which we build our safety protocols. Every step outlined below is a direct countermeasure to these identified risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the hazard profile. For this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesStandard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes from all angles, which is critical given the H319 classification.
Hand Protection Nitrile glovesNitrile provides good resistance to a broad range of chemicals, including acidic salts. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is recommended when handling larger quantities or for prolonged procedures.
Body Protection Laboratory coatA standard lab coat protects the skin and personal clothing from minor spills and contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)To be used when handling the powder outside of a certified chemical fume hood to mitigate the risk of respiratory irritation (H335). The necessity of a respirator should be determined by a formal risk assessment of your specific procedure.

This multi-layered approach to PPE creates a comprehensive barrier between the researcher and the chemical, a principle underscored by occupational safety guidelines.[2]

Operational Plan: From Receipt to Use

A meticulous operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, ensure the container is clearly labeled and the Safety Data Sheet (SDS) is readily accessible.[3][4]

  • Segregation: Store this compound away from incompatible materials, particularly strong bases and oxidizing agents.

  • Environment: Keep the container tightly sealed in a cool, dry, and well-ventilated area.

Handling and Dispensing

All handling of powdered this compound should be conducted within a certified chemical fume hood to control airborne particles.[5]

Step-by-Step Weighing and Solution Preparation:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated analytical balance, weighing paper or boat, and a sealable container for the prepared solution inside the fume hood.

  • Dispensing: Carefully open the stock container. Using a clean, dedicated spatula, transfer the desired amount of powder to the weighing vessel.

  • Closure: Immediately and securely close the stock container.

  • Dissolution: If preparing a solution, slowly add the weighed powder to the solvent in the designated container. This should be done in a manner that avoids splashing. Stir gently until dissolved.

  • Labeling: Immediately label the new container with the chemical name, concentration, date, and your initials.

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a damp cloth. Dispose of the cloth as hazardous waste.

This procedural approach is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Disposal PPE Don all required PPE FumeHood Work within a certified chemical fume hood Weigh Weigh the required amount of this compound FumeHood->Weigh Dissolve Slowly dissolve in the appropriate solvent Weigh->Dissolve Label Label the prepared solution container Dissolve->Label Decontaminate Decontaminate work surfaces and equipment Label->Decontaminate Waste Dispose of waste in designated hazardous waste containers Decontaminate->Waste

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the responsible management of laboratory chemicals. The following plan is designed for the safe disposal of this compound and its associated waste.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a clearly labeled hazardous waste container.

  • Aqueous Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Neutralization of Small Quantities (with appropriate approvals)

For very small quantities of aqueous solutions, neutralization may be an option, but this should only be performed with the approval of your institution's Environmental Health and Safety (EHS) department and by trained personnel.

Illustrative Neutralization Protocol:

  • Preparation: Work in a fume hood and wear all appropriate PPE.

  • Dilution: If the solution is concentrated, dilute it with water to less than 1% in a large, appropriate container.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring. Monitor the pH of the solution.

  • Completion: Continue adding the base until the pH is between 6.0 and 8.0. Be aware that gas (carbon dioxide) will be evolved.

  • Disposal: Once neutralized, this solution may be permissible for drain disposal with copious amounts of water, but only if approved by your local EHS regulations .

Final Disposal

All hazardous waste containers must be disposed of through your institution's official hazardous waste management program. Never dispose of untreated this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your organization. This guide serves as a foundational resource for the responsible handling of this compound, empowering you to conduct your research with confidence and care.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. American Chemical Society. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.